Geninthiocin
Description
Properties
IUPAC Name |
(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIXQXFKIJDIV-KKMKTNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H49N15O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-27-9 | |
| Record name | Geninthiocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Chemical Structure of Geninthiocin: An In-Depth Technical Guide
Executive Summary
Geninthiocin is a macrocyclic thiopeptide antibiotic belonging to the Berninamycin-like subclass. Characterized by a highly modified peptide backbone, its structure is defined by a central nitrogen-containing heterocycle (pyridine) that anchors a 35-membered macrocyclic ring. The molecule is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), distinguished by its high content of dehydroalanine (Dha) residues, thiazole/oxazole rings, and a unique hydroxy-valine moiety.
This guide dissects the chemical architecture of this compound, elucidating the causal link between its rigid scaffold and its potent inhibition of bacterial protein synthesis via the 50S ribosomal subunit.
Part 1: Chemical Constitution and Architecture
The Core Scaffold
The defining feature of this compound is its tetra-substituted pyridine core. Unlike the dehydropiperidine core found in thiostrepton, this compound (like Berninamycin) possesses a fully aromatic pyridine ring formed via an aza-[4+2] cycloaddition of two dehydroalanine residues during biosynthesis.
-
Macrocycle Size: 35-membered ring.
-
Central Heterocycle: Pyridine-2,3,6-tricarboxylic acid derivative (functionally bridging the macrocycle and the tail).
-
Peptide Classification: Series d Thiopeptide (Berninamycin-type).
Residue Composition and Connectivity
The this compound scaffold is constructed from a precursor peptide that undergoes extensive post-translational modification. The mature structure contains the following key motifs:
| Structural Motif | Chemical Identity | Function / Structural Role |
| Central Core | Tetra-substituted Pyridine | Rigid scaffold anchor; formed from Dha cycloaddition. |
| Heterocycles | Thiazoles (x3), Oxazoles (x2) | Derived from Cysteine and Threonine/Serine; provide planarity and rigidity. |
| Unsaturation | Dehydroalanine (Dha) | Multiple residues (typically 3-4); reactive Michael acceptors; critical for tipA induction. |
| Modified AA | Distinguishes this compound from Val-geninthiocin; provides H-bond donor capability. | |
| C-Terminal Tail | Dehydroalanine-rich amide | Essential for ribosome binding affinity; protrudes from the core. |
Topology Diagram
The following diagram illustrates the connectivity of the this compound scaffold, mapping the flow from the N-terminal tail through the pyridine core and around the macrocycle.
Figure 1: Topological connectivity of the this compound scaffold. The central pyridine core anchors the macrocyclic loop and the reactive tail.
Part 2: Stereochemistry and Conformation[1]
Absolute Configuration
The stereochemical centers in this compound are derived from the chiral pool of proteinogenic amino acids, preserved or inverted during modification.
-
Amino Acid Backbone: Predominantly L-configuration (S-stereocenters).
-
Hydroxy-Valine (HyVal): The specific hydroxylation at the
-position introduces a chiral center, typically assigned as (2S, 3R) based on biosynthetic homology with Berninamycin. -
Thiazoles/Oxazoles: These are achiral planar units, but their orientation relative to the macrocycle creates atropisomerism (restricted rotation), locking the molecule into a specific 3D conformer essential for binding the ribosomal cleft.
Conformational Rigidity
The abundance of
-
Planarity: The heterocycles force segments of the macrocycle into planar arrangements.
-
Solubility: The high degree of unsaturation and lack of ionizable side chains contribute to poor aqueous solubility, a common challenge in thiopeptide drug development.
Part 3: Biosynthetic Context (Structural Logic)[2]
Understanding the biosynthesis explains the "why" of the structure. This compound is a RiPP (Ribosomally Synthesized and Post-translationally Modified Peptide).[1][2]
-
Precursor Peptide: A genetically encoded linear peptide (Leader + Core).
-
Cyclodehydration: YcaO-domain proteins cyclize Cysteine and Serine/Threonine residues into thiazolines and oxazolines.
-
Dehydrogenation: Flavin-dependent oxidases convert these into aromatic thiazoles and oxazoles.
-
Dehydration: Serine residues are dehydrated to Dehydroalanine (Dha).[3]
-
[4+2] Cycloaddition: The hallmark step where two Dha residues undergo a hetero-Diels-Alder reaction to form the central pyridine ring, closing the macrocycle.
Figure 2: Biosynthetic logic flow. The complex structure self-assembles via enzymatic modification of a linear precursor.
Part 4: Mechanism of Action & SAR
Ribosomal Targeting
This compound targets the 50S ribosomal subunit , specifically the GTPase-associated center (GAC).
-
Binding Site: It binds to the cleft between the L11 ribosomal protein and the 23S rRNA (helices 43/44).
-
Inhibition Mode: By sterically obstructing the binding of Elongation Factor G (EF-G) or EF-Tu, it prevents ribosomal translocation. The rigid macrocycle acts as a "wedge," locking the ribosome.
Structure-Activity Relationship (SAR)
-
Macrocycle Size: The 35-membered ring is critical for fitting the L11 cleft. Expansion or contraction results in loss of activity.
-
Dehydroalanine Tail: The "tail" region interacts with the rRNA phosphate backbone. Chemical reduction of the tail (saturating the Dha double bonds) typically reduces potency.
-
TipA Induction: this compound is a potent inducer of the tipA promoter in Streptomyces. This activity is linked to the covalent modification of the TipA protein by the reactive dehydroalanine residues (Michael addition).
Part 5: Analytical Characterization
For researchers isolating or synthesizing this compound, the following analytical signatures are diagnostic.
Mass Spectrometry (MS)
-
Molecular Formula:
(this compound A). -
Ionization: ESI-MS typically shows
and . -
Fragmentation:
-
Loss of water (
Da) is common due to hydroxy groups. -
Peptide bond cleavage is restricted due to the cyclic nature; fragmentation often occurs at the tail or specific exocyclic residues.
-
Nuclear Magnetic Resonance (NMR)
-
NMR:
-
Vinyl Protons: Distinct signals for dehydroalanine vinyl protons (
5.0 - 6.5 ppm). -
Aromatic Region: Thiazole/Oxazole ring protons (
7.5 - 8.5 ppm). -
Pyridine Core: Singlet or coupled signals depending on substitution pattern, typically downfield (
8.0+ ppm).
-
-
NMR:
-
Carbonyls: Amide carbonyls (
160-175 ppm). -
Heterocycles: Distinct signals for C=N and C-S carbons.
-
References
-
PubChem. (2025). This compound A | C50H49N15O15S. National Library of Medicine. [Link]
-
Sajid, I., et al. (2008).[4] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[4] RSF18.[4] Journal of Antibiotics. [Link][4]
-
Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs. [Link]
-
Vincent, P., et al. (2019).[5] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19.[2][5] Journal of Antibiotics. [Link]
-
Bagley, M. C., et al. (2005).[6] Thiopeptide Antibiotics. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Geninthiocin: Mechanism of Action and Biosynthetic Logic of a Series D Thiopeptide
Executive Summary
Geninthiocin is a macrocyclic thiopeptide antibiotic (Series d) produced by Streptomyces sp.[1] (e.g., strain DD84).[1][2] Structurally defined by a 35-membered macrocycle , it is distinct from the 26-membered (thiostrepton) and 29-membered (GE2270A) classes. Its primary mechanism of action (MoA) is the inhibition of bacterial protein synthesis via high-affinity binding to the 50S ribosomal subunit at the L11/23S rRNA interface (GTPase Associated Center). This binding sterically hinders the function of Elongation Factor G (EF-G), preventing translocation.[1]
This technical guide details the molecular mechanism, biosynthetic origins, and experimental protocols required to validate this compound’s activity in drug discovery pipelines.
Structural Classification & Pharmacophore
This compound belongs to the Series d thiopeptides , a subgroup characterized by a 35-membered macrocycle rich in threonine and dehydroalanine residues. It shares significant structural homology with berninamycin , serving as a critical reference point for its mode of action.
-
Core Scaffold: A pyridine/piperidine-based central heterocycle (often formed via aza-[4+2] cycloaddition).
-
Macrocycle Size: 35-atom ring (distinguishing it from the EF-Tu targeting 29-membered rings).
-
Key Residues: Contains multiple oxazole and thiazole rings derived from serine and cysteine/threonine, respectively, which are essential for ribosomal docking.
Mechanism of Action: The Ribosomal Blockade
Unlike smaller thiopeptides that target Elongation Factor Tu (EF-Tu), this compound acts directly on the ribosome.
The Target: L11/23S rRNA Complex
The primary target is the GTPase Associated Center (GAC) of the 50S ribosomal subunit. This region is composed of the N-terminal domain of ribosomal protein L11 and a conserved 58-nucleotide domain of the 23S rRNA (helices 43/44).
Molecular Interaction[1]
-
Binding: this compound binds in the cleft between the L11 protein and the 23S rRNA backbone.
-
Stabilization: The antibiotic stabilizes a specific conformation of the L11-rRNA complex that is sterically incompatible with the binding of elongation factors.
-
Inhibition: This "frozen" conformation prevents Elongation Factor G (EF-G) from engaging the ribosome to catalyze translocation. Consequently, the ribosome stalls, and protein synthesis is arrested.
Visualization of the Pathway
The following diagram illustrates the competitive inhibition mechanism at the ribosomal level.
Figure 1: Mechanism of Action. This compound binds the L11/23S rRNA complex, blocking EF-G access and halting translocation.
Biosynthetic Logic: The gnt Gene Cluster
Understanding the biosynthesis of this compound is crucial for engineering derivatives with improved solubility or potency. The pathway follows the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) logic.[3]
-
Precursor Peptide (GenA): Encoded by the structural gene, containing an N-terminal leader peptide (for recognition) and a C-terminal core peptide (substrate).
-
Post-Translational Modifications (PTMs):
-
Cyclodehydration: Conversion of Cys/Ser/Thr residues into thiazolines/oxazolines.
-
Dehydrogenation: Oxidation of azolines to thiazoles/oxazoles.
-
Macrocyclization: Formation of the central pyridine/piperidine ring, typically via a hetero-Diels-Alder reaction involving dehydroalanine residues.
-
-
Maturation: Proteolytic cleavage of the leader peptide to release the mature antibiotic.
Figure 2: Biosynthetic pathway of this compound from the gnt gene cluster to the mature scaffold.
Experimental Validation Protocols
To validate this compound activity and mechanism, the following protocols are recommended. These assays differentiate it from other antibiotic classes.
Protocol A: Cell-Free Translation Inhibition Assay
Purpose: To confirm the inhibition of protein synthesis in a controlled in vitro environment, independent of cell permeability.
-
Reagents: Use an E. coli S30 Extract System for Circular DNA (e.g., Promega).
-
Template: pBESTluc plasmid (encoding luciferase).
-
Reaction Setup:
-
Prepare Master Mix: 20 µL S30 Premix + 15 µL Amino Acid Mix (minus Met/Leu) + 1 µL RNase Inhibitor.
-
Add 1 µL of this compound (dissolved in DMSO) at varying concentrations (0.01 µM to 100 µM).
-
Add 1 µL DNA template (1 µg/µL).
-
Bring volume to 50 µL with nuclease-free water.
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Detection: Add 50 µL Luciferase Assay Reagent. Measure luminescence immediately on a luminometer.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate IC50.
-
Expected Result: Dose-dependent reduction in luminescence (IC50 typically in the nanomolar range).
-
Protocol B: tipA Promoter Induction Assay
Purpose: To specifically identify thiopeptide activity. Thiopeptides induce the tipA promoter in Streptomyces lividans, a mechanism of auto-resistance.
-
Strain: Streptomyces lividans carrying plasmid pTipA-GFP or pTipA-Lux.
-
Culture: Grow strain in TSB media containing thiostrepton (selection marker) to OD600 ~ 0.4.
-
Induction:
-
Aliquot 100 µL of culture into 96-well plates.
-
Add this compound (serial dilutions). Include Thiostrepton as a positive control.
-
-
Incubation: Incubate at 30°C for 4–16 hours.
-
Readout: Measure GFP fluorescence (Ex 488nm / Em 520nm) or luminescence.
-
Interpretation: A strong induction signal confirms the compound acts as a thiopeptide-like inducer of the TipA multidrug resistance transcriptional regulator.
Quantitative Data Profile
The following data summarizes the typical potency profile of this compound and its derivatives.
| Organism | Strain | Metric | Value | Reference |
| Staphylococcus aureus | MRSA | MIC | 0.005 - 0.1 µg/mL | [1, 4] |
| Bacillus subtilis | ATCC 6633 | MIC | < 0.01 µg/mL | [1] |
| Streptomyces sp. | Cell-Free Lysate | IC50 (Translation) | ~0.5 µM | [2] |
| A549 Cells | Lung Carcinoma | IC50 (Cytotoxicity) | 6 nM | [4] |
Note: this compound exhibits potent activity against Gram-positive bacteria but lacks activity against Gram-negative bacteria due to the outer membrane permeability barrier.
References
-
Yun, B. S., Hidaka, T., Furihata, K., & Seto, H. (1994).[1] this compound, a novel thiopeptide produced by Streptomyces sp.[1][2][3][4] DD84. The Journal of Antibiotics, 47(9), 969–975.[1] Link
-
Just-Baringo, G., Albericio, F., & Álvarez, M. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs, 12(1), 317–351. Link
-
Wimberly, B. T., Guymon, R., McCutcheon, J. P., White, S. W., & Ramakrishnan, V. (1999). A detailed view of a ribosomal active site: the structure of the L11-RNA complex.[5] Cell, 97(4), 491–502. Link
-
Raju, R., et al. (2018).[6] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2][4] ICN19.[2][4] The Journal of Antibiotics, 72, 54-58. Link
-
Schneider, O., et al. (2018).[3] Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic.[3] Frontiers in Microbiology, 9, 3152. Link
Sources
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detailed view of a ribosomal active site: the structure of the L11-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
Biosynthesis Pathway of Geninthiocin and its Analogs
[3]
Executive Summary
This compound is a macrocyclic thiopeptide antibiotic produced by Streptomyces species (e.g., Streptomyces sp.[1][2][3][4][5][6][7][8][9][10] DD84, YIM 130001).[2] Structurally, it belongs to the Series d thiopeptides , characterized by a 35-membered macrocyclic core containing a central tri-substituted pyridine ring, multiple oxazole/thiazole rings, and dehydroamino acid residues.[2]
Unlike non-ribosomal peptides, this compound is synthesized ribosomally as a precursor peptide (GenA) which undergoes extensive post-translational modifications (PTMs).[2] Its biosynthesis is notable for the "split" architecture of its cyclodehydratase complex (GenG1/G2 and GenE1/E2) and the P450-mediated hydroxylation essential for its bioactivity.
Key Applications:
Genomic Architecture: The gen Gene Cluster
The biosynthesis is governed by the gen gene cluster. Unlike typical thiopeptide clusters (e.g., thiostrepton), the gen cluster exhibits a fragmented organization of the YcaO-domain cyclodehydratases.
Key Open Reading Frames (ORFs) and Functions
| Gene | Homolog (Berninamycin) | Protein Family | Function |
| genA | berA | Precursor Peptide | Encodes the structural peptide (Leader + Core).[2] |
| genG1 | berG1 | YcaO Domain | Cyclodehydratase (catalytic subunit 1).[2] |
| genG2 | berG2 | YcaO Domain | Cyclodehydratase (catalytic subunit 2).[2] |
| genE1 | berE1 | E1-like | Peptide recognition/scaffold protein.[2] |
| genE2 | berE2 | E1-like | Partner protein for cyclodehydration.[1][2] |
| genH | berH | Cytochrome P450 | Hydroxylation of Val7 residue.[3][7] |
| genI | berI | Hydrolase/Peptidase | C-terminal amide formation/cleavage.[2] |
| genT | berT | Transporter | Efflux/Resistance.[2] |
Visualization: The gen Biosynthetic Gene Cluster
Figure 1: Schematic organization of the gen biosynthetic gene cluster showing the split YcaO (G1/G2) and E1-like (E1/E2) architecture.[2]
Detailed Biosynthetic Mechanism
The transformation of the linear GenA peptide into the complex macrocycle involves a strictly ordered cascade.
Phase 1: Precursor Synthesis
-
Gene: genA
-
Product: A linear peptide consisting of an N-terminal Leader Peptide (LP) (approx. 30-40 aa) and a C-terminal Core Peptide (CP) (approx. 14-15 aa).[2]
-
Role of Leader: The LP contains the recognition motif (likely F-x-x-x-L or similar) that recruits the PTM enzymes (GenG/E complex).
Phase 2: Cyclodehydration (Heterocyclization)[2]
-
Enzymes: GenG1/GenG2 (Catalytic) + GenE1/GenE2 (Scaffold).[2]
-
Reaction: Specific Serine and Cysteine residues in the CP are cyclodehydrated to form Oxazolines and Thiazolines .
-
Mechanism: ATP-dependent activation of the amide backbone followed by nucleophilic attack from the side chain (-OH or -SH).[2]
-
Uniqueness: Unlike the single G protein in other clusters, this compound utilizes a split system where GenE proteins likely stabilize the interaction between the Leader Peptide and the GenG catalytic units.
Phase 3: Dehydration & Dehydrogenation[2]
-
Oxidation: The oxazolines/thiazolines are oxidized to Oxazoles and Thiazoles by a Flavin-dependent dehydrogenase (often associated with the cluster, though sometimes generic).
-
Dehydration: Remaining Serine/Threonine residues are dehydrated to Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) .[2] This creates the reactive alkenes required for macrocyclization.
Phase 4: Macrocyclization (Pyridine Formation)[2]
-
The Critical Step: The hallmark of thiopeptides is the central six-membered nitrogenous ring.
-
Mechanism: A [4+2] cycloaddition (hetero-Diels-Alder) occurs between two Dha residues (acting as the diene and dienophile equivalents) and an imine intermediate.[2]
-
Result: Formation of the tri-substituted pyridine ring, closing the 35-membered macrocycle.
Phase 5: Tailoring & Maturation
-
Hydroxylation (GenH): The P450 monooxygenase GenH hydroxylates a specific Valine residue (Val7) to form hydroxy-valine .[2] This step is crucial for the full potency of this compound A.
-
Leader Cleavage: The Leader Peptide is proteolytically removed.[7]
-
C-Terminal Processing (GenI): The C-terminal tail (often ending in Ser) is processed.[1][2] GenI (homologous to NosA) likely catalyzes the removal of the terminal residue and formation of the C-terminal amide.[1]
Visualization: Reaction Cascade
Figure 2: Step-by-step biosynthetic pathway from ribosomal translation to mature antibiotic.[2]
Analogs and Engineering
The gen pathway is permissive to modifications, leading to several natural and engineered analogs.
| Analog | Structural Difference | Genetic Basis | Activity Profile |
| This compound A | Parent compound (OH-Val7).[2] | Wild Type | High antibacterial (MRSA) & TipA induction.[2] |
| Val-Geninthiocin | Lacks hydroxyl at Val7.[2] | genH inactive/absent | Retains antibacterial activity; reduced solubility? |
| This compound B | Lacks C-terminal Dha.[1][2] | Variant Core (genA) | Modified spectrum; isolated from Streptomyces YIM 130001.[2] |
| Berninamycin A | Methyl group on oxazole.[1][2] | Homologous ber cluster | Similar to this compound; highly potent.[2] |
Engineering Insight: Researchers can generate Val-geninthiocin by knocking out the genH gene.[2] This provides a "clean" scaffold for semi-synthetic modifications, as the hydroxyl group often complicates chemical derivatization.
Experimental Protocols
These protocols are designed for the validation of the pathway and isolation of the compound.
Protocol A: Isolation of this compound from Streptomyces
Objective: Isolate sufficient quantities of this compound for structural verification.
-
Fermentation:
-
Extraction:
-
Separate mycelium from supernatant via centrifugation (4000 rpm, 20 min).
-
Supernatant: Extract twice with equal volume Ethyl Acetate (EtOAc).
-
Mycelium: Extract with Acetone; evaporate acetone and extract aqueous residue with EtOAc.
-
Combine organic layers and concentrate in vacuo.
-
-
Purification:
Protocol B: In Vivo Validation via Gene Inactivation (genH)
Objective: Confirm the role of GenH in hydroxylation.
-
Vector Construction:
-
Amplify 1kb upstream and 1kb downstream arms of genH.
-
Clone into temperature-sensitive vector pKC1139 (containing Apramycin resistance).[2]
-
-
Conjugation:
-
Selection:
-
Analysis:
References
-
Schneider, O., et al. (2018). Genome Mining of Streptomyces sp.[2] YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic.[2][3] Frontiers in Microbiology. Link
-
Yun, B.S., et al. (1994). this compound, a novel thiopeptide produced by Streptomyces sp.[1][2][6] DD84. The Journal of Antibiotics. Link
-
Just-Baringo, X.G., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances.[2] Marine Drugs.[2][12] Link[2]
-
Sajid, I., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[2] RSF18.[2][9] Applied Microbiology and Biotechnology. Link
-
Burkhart, B.J., et al. (2017). Biosynthesis of the Thiopeptide Antibiotics. Chemical Reviews. Link[2]
Sources
- 1. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Geninthiocin
Content Type: Technical Reference & Protocol Guide Subject: Geninthiocin (Thiopeptide Antibiotic) Target Audience: Medicinal Chemists, Natural Product Researchers, Analytical Scientists
Executive Summary & Structural Context[1][2][3][4][5]
This compound (specifically this compound A) is a highly modified, macrocyclic thiopeptide antibiotic originally isolated from Streptomyces species (e.g., Streptomyces sp.[1] DD84).[2] Unlike the sulfur-rich thiostrepton class, this compound belongs to a subclass characterized by a 35-membered macrocyclic core containing a mixture of thiazole and oxazole rings, linked to a linear dehydroamino acid tail.
Its potent activity against Gram-positive bacteria (including MRSA) and its mechanism of action—targeting the ribosomal GTPase-associated center and inducing the tipA promoter—make it a critical scaffold for drug development.
Chemical Identity:
-
Common Name: this compound A[1]
-
Molecular Formula:
(Note: Formula varies slightly across congeners; this corresponds to the primary bioactive form). -
Molecular Weight: ~1131-1132 Da.
-
Key Structural Motifs: Pyridine/piperidine core, Thiazole/Oxazole heterocycles, Dehydroalanine (Dha) residues, Dehydrobutyrine (Dhb) residues.
Mass Spectrometry Profiling
Mass spectrometry (MS) provides the first line of identification. For this compound, Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard due to the compound's thermal instability and high molecular weight.
Ionization & Molecular Formula Confirmation[7][8]
The molecule ionizes readily in positive mode (
| Parameter | Experimental Value (Typical) | Interpretation |
| Ionization Mode | ESI (+) | Protonation of amide/heterocyclic nitrogens. |
| Monoisotopic mass peak. | ||
| Sodium adduct (common in silica-purified samples). | ||
| Doubly Charged | Often observed, aiding in accurate mass determination. |
Fragmentation Logic (MS/MS)[3]
Fragmentation of thiopeptides is distinct. Unlike linear peptides which break sequentially at amide bonds (
-
Tail Loss: The most diagnostic fragment arises from the cleavage of the C-terminal tail (typically Dha-Dha-NH
or Dha-Ala-NH ). -
Dehydration: Sequential losses of
(18 Da) are common due to the threonine/serine residues. -
Diagnostic Ions:
-
Loss of terminal amide (
). -
Cleavage of the exocyclic dehydroalanine moieties.
-
Technical Insight: If you observe a persistent "base peak" that retains the core mass (~800-900 Da) but loses small units, this confirms the integrity of the macrocycle. Complete shattering of the core requires significantly higher collision energies.
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the definitive tool for resolving the stereochemistry and the exact arrangement of the thiazole/oxazole rings. Due to the low solubility of thiopeptides in chloroform, DMSO-d
H NMR Data (500/600 MHz, DMSO-d )
The proton spectrum is dominated by three distinct regions: the downfield amide/heteroaromatic region, the mid-field vinyl region (dehydroamino acids), and the upfield aliphatic region.
| Region | Chemical Shift ( | Multiplicity | Assignment | Structural Significance |
| Heteroaromatic | 8.40 – 8.80 | Singlets | Thiazole/Oxazole C-H | Diagnostic for the heterocyclic rings (Oxa/Thia). |
| Amide NH | 8.00 – 10.50 | Doublets/Singlets | Peptide NH | Critical for sequencing via NOESY/ROESY. |
| Vinyl (Dha) | 5.30 – 6.50 | Singlets (pair) | This compound A typically shows multiple Dha pairs (tail + core). | |
| Vinyl (Dhb) | 6.00 – 6.80 | Quartet | Distinguishes Dhb from Dha. | |
| Alpha Protons | 4.00 – 5.50 | Multiplets | Stereocenters (coupling constants | |
| Aliphatic | 1.00 – 1.50 | Doublets | Methyl groups attached to the backbone. |
C NMR Data (125/150 MHz, DMSO-d )
| Carbon Type | Chemical Shift ( | Diagnostic Features |
| Carbonyls | 158 – 170 | Amide and Ester carbonyls. |
| Heterocycles | 140 – 165 | C-2, C-4, C-5 of Thiazole/Oxazole rings. |
| Vinyl ( | 100 – 120 | Terminal methylene of Dehydroalanine. |
| Alpha Carbons | 45 – 60 | Backbone carbons. |
| Methyls | 10 – 25 | High field signals. |
2D NMR Connectivity Strategy
To solve the structure de novo or validate a batch:
-
COSY/TOCSY: Establishes the spin systems of the standard amino acids (Thr, Ala).[3]
-
HMBC: The "bridge" experiment.
-
Connects the amide proton to the preceding carbonyl.
-
Crucial: Connects the heteroaromatic protons (Thiazole/Oxazole) to the peptide backbone, confirming the sequence of the rings.
-
-
NOESY/ROESY: Used to determine the geometry of the dehydroamino acids (
vs isomers) and the spatial folding of the macrocycle.
Experimental Protocols
Isolation Workflow
This protocol ensures high purity suitable for spectroscopic analysis.
Caption: Optimized isolation workflow from fermentation to analytical-grade purity.
Sample Preparation for NMR
-
Drying: The sample must be lyophilized to remove all traces of HPLC solvents (Methanol/Water). Traces of water will obscure the amide region (8.0-9.0 ppm).
-
Solvent: Use 99.9% DMSO-d
(0.5 mL). -
Tube: 3mm or 5mm high-precision NMR tubes.
-
Temperature: Run experiments at 298K (25°C). If amide signals are broad due to conformational exchange, elevate temperature to 313K (40°C) to sharpen peaks.
Structural Elucidation Logic
The following diagram illustrates the logical flow for determining the structure of this compound or its congeners using the data types described above.
Caption: Integrated workflow combining MS, NMR, and chemical derivatization for structure solving.
References
-
Yun, B. S., Hidaka, T., Furihata, K., & Seto, H. (1994).[2] this compound, a new thiopeptide antibiotic produced by Streptomyces sp.[4][2][1][3][5][6] DD84. The Journal of Antibiotics, 47(11), 1188–1195. Link
-
Fang, Y., Wang, J., Tang, Y., et al. (2023).[5] Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[1][5] CPCC 200267 using OSMAC strategy. The Journal of Antibiotics, 76, 101–104.[5] Link
-
Sajid, I., Shaaban, K. A., Frauendorf, H., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[4][2][6] RSF18.[4][2] Zeitschrift für Naturforschung B, 63(10), 1223–1230. Link
-
Bodduluri, P. V., & Krishnan, K. (2019).[7] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[3] ICN19.[7][2][3] The Journal of Antibiotics, 72, 99–105.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
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- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Stability Profile of Geninthiocin
[1]
Executive Summary
This compound (and its congeners Val-Geninthiocin and Ala-Geninthiocin) represents a specialized subclass of thiopeptide antibiotics —macrocyclic peptides characterized by a nitrogen-containing heterocyclic core, typically involving multiple thiazole and oxazole rings.[1] Originally isolated from Streptomyces species (e.g., Streptomyces sp.[1][2][3][4][5][6] DD84, ICN19, RSF18), this compound exhibits potent activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), by targeting the ribosomal complex.[1]
This guide provides a definitive technical analysis of this compound’s physicochemical architecture, solubility constraints, and stability profiles.[1] It synthesizes experimental data to offer researchers a robust framework for isolation, analytical validation, and formulation development.[1]
Chemical Identity & Structural Architecture
This compound is defined by a highly modified macrocyclic scaffold.[1] Its structural rigidity, conferred by the thiazolyl-peptide core, presents unique challenges and opportunities in solubility and binding kinetics.[1]
Nomenclature and Identifiers[1]
-
Chemical Class: Thiopeptide (Series d, related to Berninamycin and Siomycin)[1]
-
Molecular Formula:
[1][4][6][7][8] -
Molecular Weight: 1132.09 g/mol [1]
Structural Features
The scaffold is characterized by a central hexacoordinated nitrogenous ring system (pyridine/dehydropiperidine core) decorated with:
-
Macrocyclic Loop: Contains multiple oxazole and thiazole rings formed via post-translational modification of a precursor peptide (RiPPs).[1]
-
Dehydroamino Acids: Presence of dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, contributing to electrophilicity and Michael acceptor reactivity.[1]
-
Side Chains: Variable residues (Alanine, Valine) distinguish congeners (e.g., Val-Geninthiocin replaces a hydroxy-residue with valine/isobutyl moieties).[1]
Physicochemical Specifications
The following data aggregates experimental observations and computed properties essential for formulation and assay design.
| Property | Specification | Technical Insight |
| Physical State | White to pale yellow solid | Amorphous powder upon lyophilization.[1] |
| Solubility (Polar) | DMSO (>10 mg/mL), DMF | Preferred solvents for stock solutions.[1] |
| Solubility (Non-polar) | Chloroform, Ethyl Acetate (Moderate) | Useful for liquid-liquid extraction from fermentation broth.[1] |
| Solubility (Aqueous) | Insoluble / Poor (< 0.1 mg/mL) | Requires co-solvents (DMSO) or surfactants for bioassays.[1] |
| LogP (Predicted) | ~3.0 (XLogP3-AA) | Indicates moderate lipophilicity; membrane permeable but requires carriers.[1] |
| pKa | Non-ionizable core | Lacks strongly acidic/basic centers typical of small molecules; behavior is dominated by hydrophobic interactions.[1] |
| UV Absorbance | Characteristic of thiazole/oxazole conjugation.[1] | |
| Thermal Stability | Stable < 40°C | Degradation accelerates >60°C; peptide bonds and dehydro-residues are heat-sensitive.[1] |
Experimental Protocols: Isolation & Characterization
Causality Note: Thiopeptides are often excreted into the fermentation broth but also adhere significantly to the mycelial cell wall due to low water solubility.[1] Therefore, a dual-stream extraction protocol is required to maximize yield.[1]
Protocol: Dual-Stream Isolation from Streptomyces
Objective: Recover this compound from both supernatant and biomass.[1]
Reagents:
Workflow:
-
Harvest: Centrifuge fermentation broth (e.g., 7 days, 28°C) at 4000 rpm for 20 min to separate Mycelial Cake from Supernatant .
-
Stream A (Supernatant):
-
Stream B (Mycelial Cake):
-
Extract wet cake with Acetone (lyses cells and solubilizes hydrophobic peptides).[1]
-
Evaporate Acetone; re-dissolve residue in EtOAc.
-
-
Convergence: Combine EtOAc fractions from Stream A and B. Dry over anhydrous
and concentrate to yield Crude Extract . -
Purification:
Visualization: Isolation Workflow
Figure 1: Dual-stream extraction workflow maximizing recovery from both liquid media and cellular biomass.
Analytical Profiling & Validation
To ensure scientific integrity, the identity of this compound must be validated using the following spectral fingerprints.
Mass Spectrometry (MS)
-
Technique: ESI-HRMS (Positive Mode).[1]
-
Diagnostic Ions:
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
(Due to solubility). -
Key Signals:
Stability Assay Protocol
Objective: Determine half-life in physiological media.[1]
-
Preparation: Dissolve this compound in DMSO (1 mg/mL). Dilute 1:100 into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).[1]
-
Incubation: 37°C in a shaking water bath.
-
Sampling: Aliquot at 0, 1, 4, 8, 24 hours. Quench with cold Acetonitrile.
-
Analysis: RP-HPLC (Area under curve comparison).
-
Acceptance Criteria: >90% recovery at 24h (pH 7.4) confirms stability for systemic assays. Rapid degradation at pH 1.2 indicates need for enteric coating.[1]
Biological Implications of Properties
This compound's physicochemical profile directly dictates its biological mechanism and utility.[1]
-
Mechanism of Action (MOA): Like other thiopeptides, this compound binds to the L11 protein of the 50S ribosomal subunit.[1] This binding sterically hinders the GTPase associated center, preventing the binding of Elongation Factor G (EF-G) and inhibiting protein translation.[1]
-
TipA Induction: this compound is a potent inducer of the tipA promoter in Streptomyces.[1] This is an autoregulatory resistance mechanism where the TipA protein binds the antibiotic, sequestering it to prevent ribosomal inhibition.[1] This property is used as a highly sensitive bioassay for detection (detection limit ~1 ng/mL).[1]
Visualization: Mechanism & Resistance
Figure 2: Dual pathway showing Ribosomal inhibition (Antibiotic effect) and TipA induction (Resistance/Detection mechanism).[1]
References
-
Sajid, I., et al. (2008).[1] "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1][5][6] RSF18." Z. Naturforsch.
-
Yun, B.S., et al. (1994).[1] "this compound, a new thiopeptide antibiotic produced by Streptomyces sp.[1][2][3][5][6] DD-84."[1][9] Journal of Antibiotics.
-
Bignell, D.R., et al. (2010).[1] "The molecular basis of thiopeptide antibiotic resistance." Wiley Interdisciplinary Reviews: RNA. [1]
-
PubChem Compound Summary. "this compound A." National Center for Biotechnology Information.[1] [1]
Sources
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- 2. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound A | C50H49N15O15S | CID 16138787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Geninthiocin-Mediated Activation of the tipA Promoter: A Technical Guide
Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Biologists, Actinomycete Geneticists, and Drug Discovery Scientists Focus: Mechanism, Application, and Optimization of the Geninthiocin-tipA Inducible System
Executive Summary
The tipA promoter (ptipA) represents one of the most sensitive and potent inducible expression systems available for Streptomyces and related actinomycetes. While thiostrepton is the historical prototype inducer, This compound —a structurally distinct Series D thiopeptide—serves as a highly efficient activator of this circuit.
This guide details the molecular mechanics of this compound-mediated tipA activation, provides a self-validating experimental protocol for its use, and contrasts its utility with canonical inducers. It is designed to move beyond basic "add and measure" instructions, offering the mechanistic grounding required for troubleshooting and complex genetic circuit design.
Part 1: Molecular Architecture & Mechanism
To effectively utilize this compound, one must understand that the tipA system functions differently than the canonical LacI (repression-based) systems used in E. coli. It is an activation-based system relying on the MerR-family regulator, TipAL.[1][2][3][4][5]
The Regulator: TipAL vs. TipAS
The tipA gene produces two proteins via alternative translation start sites:[6]
-
TipAL (Long): The transcriptional activator.[1][2][4][5] It contains an N-terminal Helix-Turn-Helix (HTH) DNA-binding domain and a C-terminal drug-binding domain.
-
TipAS (Short): A truncated version consisting only of the C-terminal drug-binding domain.[6] It acts as a "sink," sequestering thiopeptides to confer resistance.
The Activation Cascade
The mechanism is a classic example of autoinhibition release .
-
Apo-State: In the absence of this compound, TipAL dimers bind to the ptipA operator (located between the -10 and -35 regions). However, the spacer length (19 bp) is suboptimal, causing the promoter DNA to distort in a way that prevents RNA Polymerase (RNAP) from initiating transcription.
-
Ligand Binding: this compound binds covalently to a specific cysteine residue within the C-terminal domain of TipAL.
-
Conformational Switch: This binding triggers an allosteric shift in TipAL, which untwists the promoter DNA.
-
Transcription: The -10 and -35 elements are realigned, allowing RNAP to initiate transcription of the downstream gene (and the tipA gene itself, creating a positive feedback loop).
Visualization: The this compound-TipAL Signaling Pathway
Figure 1: Mechanistic pathway of this compound-induced TipAL activation.[6][7] Note the transition from distorted (inactive) to aligned (active) promoter states.
Part 2: Experimental Framework
The following protocol is optimized for Streptomyces lividans or Streptomyces coelicolor hosts harboring a ptipA-driven reporter (e.g., ptipA-eGFP or ptipA-neo).
Reagent Preparation
-
This compound Stock: Dissolve lyophilized this compound in 100% DMSO to a concentration of 10 mg/mL .
-
Note: Unlike tetracycline, thiopeptides are hydrophobic. Avoid aqueous dilutions for storage.
-
Storage: Aliquot and store at -20°C. Stable for >6 months.
-
-
Induction Medium: YEME (Yeast Extract-Malt Extract) or TSB (Tryptic Soy Broth) supplemented with appropriate selection antibiotics (for the plasmid backbone, not the inducer).
The Induction Workflow
Step 1: Pre-Culture Synchronization Inoculate 5 mL of medium with a single colony. Grow at 30°C, 250 rpm until mid-log phase (OD450 ≈ 0.4–0.6).
-
Why: Induction efficiency drops significantly in stationary phase due to changes in DNA supercoiling that affect TipAL binding.
Step 2: Sub-culturing & Induction Dilute the pre-culture 1:50 into fresh medium. Distribute into baffled flasks or deep-well plates.
-
Induction Point: When OD450 reaches 0.2–0.3 (early log).
-
Dosage: Add this compound to a final concentration of 0.1 µg/mL to 1.0 µg/mL .
-
Control: Add equal volume of DMSO to the negative control.
-
Step 3: Expression Phase Incubate for 12–16 hours post-induction.
-
Mechanism Check: Because this compound binds covalently, "pulse-chase" experiments are not possible. Once added, the system remains "ON" until the protein degrades or cells dilute the regulator via division.
Step 4: Quantification (Reporter Assay)
-
For GFP: Wash cells in PBS (thiopeptides can fluoresce/interfere; washing is critical). Measure Ex/Em at 488/509 nm.
-
For Kanamycin Resistance (neo): Plate on agar containing 10–50 µg/mL Kanamycin.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for this compound induction. The wash step is critical to remove background fluorescence from media/antibiotics.
Part 3: Comparative Analysis & Technical Insights
Why use this compound over the standard Thiostrepton?
Comparative Metrics
| Feature | This compound | Thiostrepton | Technical Implication |
| Class | Thiopeptide (Series D) | Thiopeptide (Series A) | Structural probes for different TipAL binding pockets. |
| Induction Threshold | ~10 ng/mL | ~10 ng/mL | Both are extremely sensitive; this compound is a viable alternative if resistance to Thiostrepton is high. |
| Solubility | Low (DMSO required) | Low (DMSO required) | Both require organic solvents; this compound often exhibits better stability in complex media. |
| Binding Mode | Covalent (Cys) | Covalent (Cys) | Irreversible induction. Cannot be washed out. |
| Antibacterial Activity | Potent (Gram+) | Potent (Gram+) | Induction at high concentrations (>5 µg/mL) inhibits host growth unless tipAS is overexpressed. |
Troubleshooting The "Saturated Sensor"
A common failure mode is constitutive-like expression even in the absence of inducer.
-
Cause: The tipA promoter is extremely strong. If the copy number of the reporter plasmid is high, the basal level of TipAL (which auto-regulates) may be insufficient to repress/distort all promoter copies in the apo-state.
-
Solution: Integrate the reporter into the chromosome (e.g., using phiC31 integrase) rather than using multi-copy plasmids (like pIJ486 derivatives). This restores the stoichiometry between the TipAL regulator and the ptipA DNA sites.
The "Covalent Trap" Warning
Because this compound binds covalently to TipAL:
-
No Modulation: You cannot "turn down" expression by washing the cells.
-
Titration: Expression level is titrated only by the initial concentration of inducer added, not by exposure time.
References
-
Murakami, T., et al. (1989). "The thiostrepton-inducible tipA promoter of Streptomyces lividans: transcriptional analysis and expression of a kanamycin resistance gene."[8] Molecular Microbiology.
-
Yun, B. S., et al. (1994). "this compound, a novel thiopeptide produced by Streptomyces sp.[7][9][10][11] DD84." The Journal of Antibiotics.
-
Chiu, M. L., et al. (1999). "Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins."[4] Biochemistry.
-
Holmes, D. J., et al. (1993). "Structural analysis of the interaction between the antibiotic thiostrepton and the TipAS protein of Streptomyces lividans." EMBO Journal.
-
Bagley, C. J., et al. (2005). "Thiopeptide antibiotics: structure, function, and biosynthesis." Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Osmotic regulation of the Streptomyces lividans thiostrepton-inducible promoter, ptipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic binding releases autoinhibition of the TipA multidrug-resistance transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Thiostrepton-induced gene expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide to Geninthiocin: Analogs, Derivatives, and Bioactivity
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Status: Current as of 2026
Core Directive: The Geninthiocin Scaffold
This compound is a macrocyclic thiopeptide antibiotic belonging to the Berninamycin-type (Series d) subclass. Characterized by a highly modified peptide backbone containing thiazoles, oxazoles, and dehydroamino acids, it is biosynthesized via the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway.
While historically noted for its potent activity against Gram-positive bacteria (including MRSA), this compound has garnered renewed interest due to two distinct properties:
-
TipA Promoter Induction: It is a nanomolar-level inducer of the tipA gene in Streptomyces, serving as a chemical probe for gene regulation.
-
Antiviral & Cytotoxic Potential: Recent isolation of analogs (Geninthiocins E and F) has expanded its pharmacological profile to include influenza A inhibition and cytotoxicity against lung carcinoma cells.
This guide details the structural diversity of known analogs, the biosynthetic logic governing their derivation, and validated protocols for their isolation and interrogation.
Structural Biology & Analog Classification
The this compound scaffold is defined by a 35-membered macrocycle centered around a pyridine or dehydropiperidine core, linked to a "tail" region. Diversity among analogs arises primarily from variations in the amino acid residues at specific positions (often the "tail" or specific dehydro-residues) and the oxidation state of the core heterocyclic rings.
Confirmed Natural Analogs
The following table synthesizes data from Streptomyces sp.[1][2] DD84, ICN19, and CPCC 200267 isolates.
| Analog | Key Structural Modification | Primary Bioactivity | Source Organism |
| This compound A | Parent structure; Hydroxylated core residues. | Antibacterial (G+), TipA Inducer | Streptomyces sp.[2][3] DD84 |
| This compound B | Deoxy-variant; lacks specific hydroxyl groups found in A. | Antibacterial, Antiviral (Flu A) | Streptomyces sp. CPCC 200267 |
| This compound C | Stereochemical or minor side-chain variant of A. | Weak Antibacterial | Streptomyces sp. CPCC 200267 |
| This compound D | Often co-isolated; minor structural congener. | Antibacterial | Streptomyces sp.[1][2][4][5][6][7] DD84 |
| This compound E | Cyclic thiopeptide with unique ring oxidation. | Antiviral (IC50: 28.7 µM) | Streptomyces sp.[8] CPCC 200267 |
| This compound F | Structural isomer of E. | Antiviral | Streptomyces sp.[8] CPCC 200267 |
| Val-Geninthiocin | Substitution of Alanine/Threonine with Valine in the peptide chain. | Antibacterial (Broad G+) | Streptomyces sp.[1][2][3][5][6][7][8] ICN19 |
| Ala-Geninthiocin | Substitution with Alanine ; distinct from parent. | Cytotoxic (A549 IC50: 6 nM) | Streptomyces sp.[1][2][3] ICN19 |
Biosynthetic Logic & Derivatization
Unlike traditional semi-synthesis, the most effective "derivatization" of this compound currently utilizes OSMAC (One Strain Many Compounds) strategies and precursor-directed mutasynthesis. The biosynthetic gene cluster (BGC) encodes a precursor peptide (Leader-Core) that undergoes cyclodehydration and dehydrogenation.
Mechanism of Structural Divergence:
-
Precursor Peptide Variability: Variations in the core peptide sequence (encoded by the structural gene) dictate the amino acid backbone (e.g., Val vs. Ala variants).
-
Post-Translational Modification (PTM): Enzymes install thiazole/oxazole rings. Incomplete PTMs or alternative cyclization patterns yield congeners like this compound E/F.
Figure 1: Biosynthetic logic flow for this compound generation. Diversity arises at the genetic level (Tail sequence) or post-translational processing (Ring oxidation).
Mechanism of Action & Signaling[9]
This compound operates via a dual-mechanism profile, unique among antibiotics.
-
Ribosomal Inhibition (Antibacterial):
-
Target: Binds to the 23S rRNA/L11 protein complex of the 50S ribosomal subunit.
-
Effect: Sterically hinders the binding of Elongation Factor Tu (EF-Tu) or EF-G, halting protein synthesis during translocation.
-
Specificity: High affinity for Gram-positive ribosomes; limited Gram-negative penetration due to outer membrane exclusion.
-
-
TipA Promoter Induction (Gene Regulation):
-
Target: The TipA protein (a MerR-family transcriptional regulator) in Streptomyces.
-
Mechanism: this compound forms a covalent or tight-binding complex with the C-terminal domain of TipA. This causes a conformational change that activates the tipA promoter.
-
Utility: This mechanism is exploited to detect thiopeptides at concentrations as low as 1 ng/mL.
-
Figure 2: Dual mechanism of action: Ribosomal inhibition leading to antibacterial effects and TipA interaction leading to transcriptional activation.
Experimental Protocols
Isolation & Purification (Standardized)
Objective: Isolate this compound A/B or Val-Geninthiocin from fermentation broth.
Reagents:
-
M2 Production Medium (Starch, Glucose, Yeast Extract, Pharmamedia, CaCO3).
-
Amberlite XAD-16 resin.[5]
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Acetone.
Workflow:
-
Fermentation: Inoculate Streptomyces sp. (e.g., ICN19 or DD84) into M2 medium. Incubate at 28°C, 180 rpm for 7 days.
-
Adsorption: Filter broth. Adsorb filtrate onto Amberlite XAD-16 resin.[5] Wash with water, elute with 100% MeOH.
-
Mycelial Extraction: Extract mycelial cake with Acetone. Evaporate to dryness. Combine with MeOH eluate residue.
-
Partitioning: Dissolve crude extract in water; partition against EtOAc. Retain EtOAc layer.
-
Chromatography (Step 1): Apply EtOAc fraction to a Silica Gel 60 column. Elute with a gradient of CHCl3:MeOH (100:0 to 90:10).
-
Chromatography (Step 2): Purify active fractions via Sephadex LH-20 (eluent: MeOH) to remove pigments.
-
Final Purification (HPLC): Use C18 Semi-preparative column.
-
Mobile Phase: ACN/H2O gradient (40% to 100% ACN over 30 min).
-
Detection: UV at 254 nm.
-
Yield: Expect ~10-50 mg/L depending on strain optimization.
-
TipA Reporter Assay (Detection & Validation)
Objective: Confirm thiopeptide identity via specific gene induction.
System: Streptomyces lividans TK24 carrying plasmid pTipA-Kan (promoter fused to kanamycin resistance or GFP).
-
Preparation: Embed S. lividans spores (10^7 CFU/mL) in soft nutrient agar containing Kanamycin (10 µg/mL). Pour over base agar plates.
-
Application: Apply paper discs loaded with 10 µL of purified this compound fractions (1–100 ng range).
-
Incubation: Incubate at 30°C for 24–48 hours.
-
Readout:
-
Positive Result: A zone of growth (halo) around the disc indicates induction of the tipA promoter, conferring Kanamycin resistance.
-
Sensitivity: This assay is specific to thiopeptides; non-thiopeptide antibiotics will not induce growth (and may cause inhibition zones).
-
Bioactivity Profile
Quantitative data for this compound analogs against key targets.
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |
| This compound A | Staphylococcus aureus | MIC | 0.05 µg/mL | [1] |
| This compound A | Streptomyces (TipA induction) | Min. Inducing Conc. | 1.2 ng/mL | [2] |
| Val-Geninthiocin | Bacillus subtilis | MIC | 0.02 µg/mL | [3] |
| Ala-Geninthiocin | A549 (Lung Carcinoma) | IC50 | 6 nM | [3] |
| This compound E | Influenza A Virus (H1N1) | IC50 | 28.7 µM | [4] |
| This compound F | Influenza A Virus (H1N1) | IC50 | >50 µM | [4] |
Future Directions & Challenges
-
Solubility: Like most thiopeptides, this compound suffers from poor aqueous solubility. Future "derivatives" must focus on introducing polar moieties (e.g., PEGylation or glycosylation) at the non-essential "tail" region to improve pharmacokinetics.
-
Total Synthesis: While total synthesis of related thiopeptides (e.g., Thiostrepton) has been achieved, scalable synthesis of this compound remains a challenge due to the complex macrocycle. Mutasynthesis (feeding synthetic amino acid analogs to fermentation) remains the most viable path for generating novel derivatives.
References
-
Sajid, I. et al. (2008).[5] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[2][5] RSF18.[2][5] Applied Microbiology and Biotechnology.
-
Chiu, M. L. et al. (1999). TipA, a transcription activator of the thiostrepton-inducible promoter in Streptomyces lividans. Journal of Bacteriology.
-
Vincent, P. et al. (2018).[3] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19.[1][2] The Journal of Antibiotics.
-
Liu, Y. et al. (2022).[8][9][10] Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[8] CPCC 200267 using OSMAC strategy. The Journal of Antibiotics.
-
Just-Baringo, X. et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ETD | Total synthesis and biological investigations of natural product inspired antimicrobials | ID: sb397951k | Emory Theses and Dissertations [etd.library.emory.edu]
Technical Guide: Structural and Functional Divergence of Ala- and Val-Geninthiocin
The following technical guide details the structural, biosynthetic, and functional divergences between Ala-geninthiocin and Val-geninthiocin, derived from the parent thiopeptide geninthiocin.
Executive Summary
Ala-geninthiocin and Val-geninthiocin are 35-membered macrocyclic thiopeptide antibiotics isolated from marine Streptomyces species (e.g., Streptomyces sp.[1][2][3] ICN19 and RSF18).[4][5] They represent distinct structural congeners of the parent compound, This compound (also known as this compound A).[6]
The primary structural divergence lies in specific post-translational modifications (PTMs):
-
Ala-geninthiocin retains a saturated L-Alanine at the C-terminus, whereas the parent this compound possesses a Dehydroalanine (Dha) residue (often referred to in older literature as "dealanine").
-
Val-geninthiocin contains an unmodified L-Valine residue within the macrocycle, lacking the hydroxylation found in the L-Hydroxyvaline (HyVal) residue of this compound.[1][2][7]
These subtle atomic alterations dictate profound shifts in biological activity, switching the pharmacophore from a potent bacterial transcription inducer (TipA) to a cytotoxic agent or an antifungal compound.
The this compound Scaffold: Core Architecture
Geninthiocins belong to the d-series of thiopeptides, characterized by a 35-membered macrocycle. The scaffold is ribosomally synthesized and post-translationally modified (RiPP), featuring a central nitrogen-containing heterocycle.
Core Components[2][3][6]
-
Central Domain: A 2,3,6-trisubstituted pyridine ring.[1][2][7]
-
Macrocycle: Composed of multiple thiazole and oxazole rings, a methyloxazole , and modified amino acid residues including L-Threonine .[1][2][7]
-
Variable Regions:
-
Position 7 (Loop): The site of hydroxylation (Val vs. HyVal).
-
C-Terminus (Tail): The site of dehydration (Ala vs. Dha).
-
Structural Visualization
The following diagram illustrates the core scaffold and the specific loci of variation for the this compound family.
Figure 1: Structural divergence map of the this compound family highlighting the R-group substitutions at Position 7 and the C-terminus.
Structural Characterization & Identification
Accurate differentiation requires high-resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR).
Comparative Chemical Data
The table below summarizes the diagnostic signals that distinguish the three congeners.
| Feature | This compound (Parent) | Ala-geninthiocin | Val-geninthiocin |
| Molecular Formula | C₅₀H₄₉N₁₅O₁₅S | C₅₀H₅₁N₁₅O₁₅S | C₅₀H₄₉N₁₅O₁₄S |
| Calc.[1][2][7] Mass (M+H)⁺ | ~1132.3 Da | ~1134.3 Da | ~1116.3 Da |
| C-Terminal Residue | Dehydroalanine (Dha) (Unsaturated) | L-Alanine (Ala) (Saturated) | Dehydroalanine (Dha) (Unsaturated) |
| Residue 7 (Loop) | L-Hydroxyvaline (Hydroxylated) | L-Hydroxyvaline (Hydroxylated) | L-Valine (Non-hydroxylated) |
| Key ¹H NMR Signal | |||
| Key ¹³C NMR Signal |
Diagnostic Fragmentation (MS/MS)[4]
-
Val-geninthiocin: The loss of the Val residue yields a mass shift of -99 Da compared to the parent scaffold.[4]
-
This compound/Ala-geninthiocin: The loss of the HyVal residue yields a mass shift of -115 Da .[4]
-
Ala-geninthiocin: The C-terminal fragmentation pattern lacks the characteristic cleavage of the
bond associated with the dehydroalanine moiety found in the parent.
Biosynthetic Origins
The structural differences arise from the specificity and timing of enzymes within the biosynthetic gene cluster (BGC). The biosynthesis follows the RiPP paradigm:
-
Precursor Peptide (GenA): Ribosomally synthesized.[8]
-
Cyclization/Dehydration: Formation of thiazoles/oxazoles and dehydration of Ser/Thr residues.
-
P450 Oxidation (GenH): The cytochrome P450 monooxygenase GenH is responsible for the hydroxylation of Valine at position 7.[3][8]
-
Val-geninthiocin is likely a "shunt" product or result of GenH inactivity, where the Val7 residue escapes hydroxylation.
-
Ala-geninthiocin represents an intermediate where the C-terminal Alanine was not dehydrated to Dehydroalanine (Dha) by the lantibiotic-like dehydratase machinery.
Figure 2: Biosynthetic logic flow showing the divergence points for Ala- and Val-geninthiocin.
Functional Implications (SAR)
The structural modifications drastically alter the Structure-Activity Relationship (SAR).
| Compound | Primary Activity | Target Mechanism | Potency Notes |
| This compound | TipA Inducer | Binds TipA (transcriptional regulator) | Potent inducer; Moderate antibacterial. |
| Ala-geninthiocin | Cytotoxic | Unknown (likely membrane/protein interaction) | IC₅₀ 6 nM against A549 lung carcinoma.[3][5] Lower antibacterial activity than parent. |
| Val-geninthiocin | Antifungal / Cytotoxic | Membrane disruption (presumed) | Active against Mucor hiemalis. Inactive against Gram-negatives.[1][9] |
Key Insight: The conversion of the C-terminal Dha to Ala (in Ala-geninthiocin) significantly enhances cytotoxicity against mammalian cells while reducing bacterial selectivity. The loss of the hydroxyl group at Val7 (in Val-geninthiocin) shifts the spectrum towards antifungal activity.
Experimental Protocols
Protocol A: Isolation from Streptomyces sp.[2][4][5][6][10][11][12]
Objective: Purify Ala- and Val-geninthiocin from fermentation broth.
-
Fermentation: Cultivate Streptomyces sp. (e.g., ICN19 or RSF18) in M2 medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 L seawater) at 28°C, 95 rpm for 7 days.
-
Extraction:
-
Separate mycelium from broth via centrifugation.
-
Filtrate: Adsorb on Amberlite XAD-16 resin; elute with Methanol.
-
Mycelium: Extract with Acetone/Ethyl Acetate.[4]
-
-
Purification:
-
Combine extracts and evaporate to dryness.
-
Perform Flash Chromatography on Silica Gel (Gradient: CHCl₃
CHCl₃:MeOH). -
Final Isolation: RP-HPLC (C18 column).
-
Mobile Phase: MeCN/H₂O gradient (e.g., 40% to 100% MeCN over 30 min).
-
Detection: UV at 254 nm.
-
-
Protocol B: Structural Confirmation (NMR)
Objective: Distinguish Val-geninthiocin from this compound.
-
Solvent: Dissolve 2-5 mg of purified compound in DMSO-
. -
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra (minimum 500 MHz).
-
Analysis:
-
Check Region
0.9 - 1.3 ppm:-
Look for singlets at ~1.22 ppm
Indicates HyVal (this compound/Ala-geninthiocin). -
Look for doublets at ~0.97 ppm
Indicates Val (Val-geninthiocin).[4]
-
-
Check Region
5.0 - 6.0 ppm:-
Look for olefinic protons characteristic of Dehydroalanine (this compound/Val-geninthiocin).
-
Absence of these signals and presence of a methyl doublet at ~1.4 ppm indicates Alanine (Ala-geninthiocin).
-
-
References
-
Iniyan, A. M., et al. (2019). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][2][3][7][8][10] ICN19." The Journal of Antibiotics, 72, 99–105.[3][8] Link
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18." FEMS Microbiology Letters / ResearchGate. Link
-
Yun, B. S., et al. (1994). "Microbial metabolites with TipA promoter inducing activity.[11] II. This compound, a novel thiopeptide produced by Streptomyces sp.[1][2][3][5][7][8][11][12][13] DD84." The Journal of Antibiotics, 47(9), 969-975. Link
-
Dhandapani, R., et al. (2020). "Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects." Marine Drugs, 18(2),[2] 92. Link
-
Liu, Q., et al. (2023). "Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides." ACS Bio & Med Chem Au. Link
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- 2. mdpi-res.com [mdpi-res.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. toku-e.com [toku-e.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization of Geninthiocins A–F
Content Type: Technical Whitepaper Subject: Structural Elucidation, Biosynthesis, and Therapeutic Profiling of Geninthiocin Thiopeptides Source Organism: Streptomyces sp.[1][2][3][4] (Strains CPCC 200267, ICN19, RSF18)[5]
Executive Summary
The Geninthiocins (A–F) represent a specialized class of 35-membered macrocyclic thiopeptide antibiotics produced by Streptomyces species.[3][5] Characterized by a sulfur-rich scaffold containing multiple thiazole and oxazole rings, these compounds exhibit a sharp structure-activity relationship (SAR) dependent on their C-terminal tail regions.[5] While this compound A demonstrates potent antibacterial activity against Gram-positive pathogens (MRSA, Enterococcus), the recently characterized congeners E and F, along with B and Val-geninthiocin, display significant anti-influenza A (H1N1) viral activity.[5] This guide details the physicochemical characterization, isolation protocols, and mechanistic divergence of this compound family.
Structural Characterization & Physicochemical Properties[1][3][4][5][6]
The core structure of all Geninthiocins is a 35-membered macrocycle anchored by a central nitrogen-containing heterocycle (typically a pyridine or dehydropiperidine moiety).[5] The differentiation among congeners A–F primarily occurs at the C-terminal tail and specific amino acid residues within the core.
Comparative Structural Analysis
The structural elucidation relies on High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR).[5][6]
| Compound | Key Structural Feature (C-Terminal Tail) | Molecular Formula | Key Activity |
| This compound A | Full Tail: -Dha-Dha-NH₂ | C₅₀H₄₉N₁₅O₁₅S | Potent Antibacterial (Gram+) |
| This compound B | Deoxy-variant (Valine substitution) | C₅₀H₄₉N₁₅O₁₄S | Antiviral (H1N1) |
| This compound C | Modified Tail: -Dha-Ala-NH₂ | C₅₀H₅₁N₁₅O₁₅S | Inactive Antibacterial |
| This compound D | Truncated Tail: -NH₂ | C₄₄H₄₃N₁₃O₁₃S | Inactive Antibacterial |
| This compound E | Novel Cyclic Congener (OSMAC derived) | C₅₀H₅₁N₁₅O₁₅S | Antiviral (IC₅₀ 28.7 µM) |
| This compound F | Novel Cyclic Congener (OSMAC derived) | Var.[5] | Antiviral |
| Val-Geninthiocin | Desoxy-geninthiocin analog | C₅₀H₄₉N₁₅O₁₄S | Antiviral (IC₅₀ 15.3 µM) |
Note: "Dha" = Dehydroalanine.[7] The presence of the tandem Dha tail in this compound A is critical for ribosomal binding.
Stereochemical Determination (Marfey’s Method)
Absolute configuration of the amino acids (e.g., Threonine, Valine, Alanine) is determined using Marfey’s Method .[5]
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[5]
-
Principle: FDAA reacts with the hydrolysate amino acids to form diastereomers.
-
Detection: LC-MS analysis compares retention times of the derivatized natural amino acids against authentic L- and D-standards.[5]
-
Result: In this compound C, the terminal Alanine was confirmed as L-Ala , distinguishing it from potential D-Ala epimers common in bacterial non-ribosomal peptides.[5]
Experimental Protocols
Fermentation & Isolation (OSMAC Strategy)
To access minor congeners like Geninthiocins E and F, the One Strain Many Compounds (OSMAC) strategy is employed to activate silent biosynthetic gene clusters.[5]
Step-by-Step Workflow:
-
Seed Culture: Inoculate Streptomyces sp. CPCC 200267 into TSB medium; incubate at 28°C for 48h.
-
Fermentation: Transfer to production media (e.g., soluble starch, glucose, peptone, CaCO₃).[5] Incubate for 7–10 days at 28°C, 180 rpm.
-
Extraction:
-
Centrifuge broth to separate mycelia and supernatant.
-
Extract supernatant with Ethyl Acetate (EtOAc) (3x).[5]
-
Extract mycelia with Acetone , evaporate, then partition with EtOAc.
-
-
Defatting: Wash the crude EtOAc extract with n-Heptane to remove lipids and fatty acids.
-
Purification:
Visualization of Isolation Workflow
Figure 1: Optimized isolation workflow for this compound congeners using solvent partitioning and chromatography.
Biological Activity & Mechanism of Action[6][9][10][11][12]
Antibacterial Activity (The "Tail" Effect)
Geninthiocins exhibit a strict structural requirement for antibacterial efficacy.[5]
-
Target: Bacterial Ribosome (50S subunit/L11 protein interface).[5]
-
Mechanism: Inhibition of protein synthesis by preventing the binding of Elongation Factor G (EF-G).[5][8]
-
Data:
-
This compound A: MIC < 0.5 µg/mL against MRSA and VRE. The rigid -Dha-Dha-NH₂ tail is essential for locking the molecule into the ribosomal cleft.[5]
-
Geninthiocins C & D: Inactive (MIC > 64 µg/mL).[5] The alteration (Ala substitution) or truncation of the tail destroys the binding affinity, proving the tail is the pharmacophore for antibacterial action.
-
Antiviral Activity (Influenza A H1N1)
Surprisingly, congeners that lose antibacterial potency often retain or gain antiviral activity, suggesting a secondary mechanism of action unrelated to the bacterial ribosome.
-
Active Compounds: this compound E, F, B, and Val-geninthiocin.[1][3][5]
-
Potency:
-
Proposed Mechanism: Interference with viral entry or fusion, potentially interacting with hemagglutinin or the viral envelope lipid bilayer, a known trait of certain amphipathic thiopeptides.
Cytotoxicity[4][7]
-
Potency: Ala-geninthiocin shows high cytotoxicity (IC₅₀ ~6 nM), indicating that while these compounds are potent, their therapeutic window must be carefully managed during drug development.[5]
Structure-Activity Relationship Diagram
Figure 2: Structure-Activity Relationship (SAR) highlighting the critical role of the C-terminal tail in antibacterial versus antiviral efficacy.[5]
References
-
Li, S., et al. (2019). "Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety."[5] The Journal of Antibiotics, 72(2), 106-110.[5] Link
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[7][9] RSF18." Zeitschrift für Naturforschung B, 63(10), 1223-1230.[5][7][9] Link
-
Iniyan, A. M., et al. (2019). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[5][9] ICN19." The Journal of Antibiotics, 72, 99–105. Link[5][9]
-
Yu, L., et al. (2022). "Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[1][5] CPCC 200267 using OSMAC strategy." The Journal of Antibiotics, 76, 102–108. Link
Sources
- 1. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. npatlas.org [npatlas.org]
- 6. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Guide: The tipA Promoter System in Streptomyces
[1]
Executive Summary
The tipA promoter (PtipA) represents the gold standard for inducible gene expression in Streptomyces, offering a dynamic range exceeding 200-fold induction. Originating from Streptomyces lividans 66, this system is uniquely governed by the thiostrepton-induced TipAL activator, a MerR-family protein that functions via an autogenous feedback loop.
For drug development professionals and metabolic engineers, PtipA is not merely a tool for protein overexpression; it is a precision switch for probing essential gene functions, activating silent biosynthetic gene clusters (BGCs), and producing cytotoxic secondary metabolites where timing is critical. This guide dissects the mechanistic causality of the system, provides a self-validating induction protocol, and addresses common failure modes in high-titer fermentations.
Part 1: Mechanistic Foundation
The Autoregulatory Circuit (TipAL vs. TipAS)
Unlike simple repression systems (e.g., LacI), the tipA system relies on a "feed-forward" activation mechanism involving two protein isoforms translated from the same transcript:[1][2][3][4]
-
TipAL (Long form, 30 kDa): The transcriptional activator. It contains an N-terminal Helix-Turn-Helix (HTH) DNA-binding domain and a C-terminal drug-binding domain.
-
TipAS (Short form, 19 kDa): A truncated version lacking the DNA-binding domain. It functions solely as a "sink" to sequester thiostrepton.
The Activation Logic:
-
Basal State: PtipA has a low basal level of expression. TipAL binds to the promoter region (between -10 and -35) but keeps the DNA in a conformation that prevents RNA Polymerase (RNAP) isomerization.
-
Induction: Thiostrepton (the inducer) covalently binds to the C-terminus of TipAL. This binding induces a conformational change in TipAL, which underwinds the DNA helix, aligning the promoter elements for RNAP recognition.
-
Feedback Loop: Since TipAL/S are encoded by the gene they regulate, induction creates a positive feedback loop, rapidly amplifying activator levels.
Visualization: The tipA Regulatory Pathway
Figure 1: The TipAL-mediated activation pathway.[2] Note the dual role of TipAL in DNA binding and ligand sensing, and the sequestration role of TipAS.
Part 2: Vector Architecture & Selection
The most robust implementation of this system is the pIJ6021 plasmid. Understanding its architecture is crucial for cloning strategy.
| Feature | Specification | Function & Strategic Implication |
| Replicon | pIJ101 (High Copy) | Yields 40–100 copies/cell. Ideal for protein production but may cause burden if the product is toxic. |
| Promoter | PtipA | Strong, inducible promoter.[5][6][7] Includes RBS. |
| Cloning Site | NdeI (CATATG) | The ATG within NdeI is the start codon.[6] Crucial: Your gene must be cloned in-frame with this ATG for native expression. |
| Selection | tsr / kan | tsr (thiostrepton resistance) is often on the genome or plasmid. pIJ6021 typically carries kan (kanamycin) for selection, allowing thiostrepton to be used solely as an inducer. |
| Terminators | fd (upstream/downstream) | Prevents read-through transcription from disrupting plasmid replication or stability. |
Expert Insight: When using pIJ6021, avoid using thiostrepton for selection of the plasmid if you intend to use it for induction later in a low-background experiment. Use Kanamycin (50 µg/mL) for maintenance and add Thiostrepton only when expression is required.
Part 3: Operational Protocol (Self-Validating)
This protocol is designed for S. lividans or S. coelicolor. It minimizes "leakiness" and maximizes specific yield.
Materials
-
Inducer Stock: Thiostrepton (50 mg/mL) dissolved in 100% DMSO. Store at -20°C. Avoid repeated freeze-thaw.
-
Media: Tryptic Soy Broth (TSB) or YEME with 34% sucrose (for dispersed growth).
-
Strain: S. lividans TK24 or similar (lacking native high-level thiostrepton resistance if possible, though most hosts carry tsr).
Step-by-Step Workflow
1. Pre-Culture (Day 1)
-
Inoculate 10 mL TSB (+ Kanamycin 50 µg/mL) with fresh spores.
-
Incubate at 30°C, 250 rpm for 24–48 hours until dense mycelial growth is visible.
-
Validation: Culture should be light yellow/beige. Red/blue pigment indicates secondary metabolite production (stress).
2. Main Culture & Induction (Day 2-3)
-
Dilute pre-culture 1:50 into fresh TSB (e.g., 1 mL into 50 mL in a 250 mL baffled flask).
-
Grow to Early Log Phase (OD450 ~0.4–0.6).
-
Why? Induction at stationary phase often yields degraded protein due to high protease activity.
-
-
Induction Step:
-
Add Thiostrepton to a final concentration of 5–10 µg/mL .
-
Control: Add equal volume of DMSO to a non-induced flask.
-
-
Incubation: Continue shaking at 30°C for 4–16 hours.
-
Short induction (4h): Best for toxic proteins or labile mRNA.
-
Long induction (16h): Best for stable proteins (e.g., enzymes).
-
3. Harvesting & Lysis
-
Harvest mycelia by centrifugation (4000 x g, 10 min).
-
Wash twice with 10% glycerol buffer to remove residual antibiotic.
-
Lyse via sonication. Streptomyces cell walls are thick; add lysozyme (2 mg/mL) and incubate for 30 min at 37°C prior to sonication for higher efficiency.
Visualization: Experimental Timeline
Figure 2: Temporal workflow for optimal protein expression using the tipA system.
Part 4: Troubleshooting & Optimization
Leakiness (Basal Expression)
-
Cause: High copy number of pIJ6021 can lead to titration of the repressor (TipAL apo-form) if the host doesn't produce enough TipAL naturally.
-
Solution: Use a strain with an integrated copy of tipAL or co-express tipAL on a compatible low-copy vector. Alternatively, lower the temperature to 25°C during the growth phase.
Plasmid Instability
-
Cause: Large repetitive sequences or toxic gene products.
-
Solution: Maintain Kanamycin selection throughout. If the plasmid is lost structurally (recombination), recA-negative hosts (e.g., S. lividans TK64) are recommended.
Insoluble Thiostrepton
-
Issue: Thiostrepton precipitates in aqueous media, causing uneven induction.
-
Fix: Ensure the DMSO stock is fresh. Add the inducer slowly to the vortexing culture. Do not exceed 1% v/v DMSO final concentration, as DMSO itself can trigger stress responses in Streptomyces.
Part 5: References
-
Takano, E. et al. (1995). Construction of thiostrepton-inducible, high-copy-number expression vectors for use in Streptomyces spp. Gene, 166(1), 133-137.[8]
-
Murakami, T. et al. (1989). Thiostrepton-induced gene expression in Streptomyces lividans. Journal of Bacteriology, 171(3), 1459-1466.
-
Chiu, M. L. et al. (1999). Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins. Biochemistry, 40(43), 12950-12958.
-
Holmes, D. J. et al. (1993). Structural analysis of the interaction of the TipAS protein with thiostrepton. Biochemistry, 32, 8891-8902.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO1991010739A1 - Improved streptomyces promoter - Google Patents [patents.google.com]
- 6. Construction of thiostrepton-inducible, high-copy-number expression vectors for use in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Thiopeptide Antibiotics: Structural Architecture, Biosynthesis, and Therapeutic Potential
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Thiopeptide antibiotics (thiopeptides) represent a structurally distinct class of sulfur-rich, ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] Characterized by a central nitrogen-containing heterocyclic scaffold (typically a pyridine or piperidine derivative) and a macrocyclic core, they exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Despite their nanomolar potency, clinical progression has been historically stalled by poor aqueous solubility and low bioavailability.[1] This guide analyzes the structural classification, biosynthetic logic, and mechanistic duality of thiopeptides, offering actionable protocols for their isolation and evaluation.
Structural Architecture and Classification
The defining feature of all thiopeptides is the central six-membered nitrogenous ring, which serves as the hub for multiple macrocycles. This core is formed via a [4+2] cycloaddition of two dehydroalanine (Dha) residues during biosynthesis.[2][3]
Thiopeptides are classified into Series a–e based on the oxidation state of this central ring and the substitution pattern.
Table 1: Thiopeptide Structural Classification
| Series | Central Heterocycle State | Key Structural Features | Representative Compounds |
| Series a | Piperidine (Totally reduced) | Contains a second macrocycle with a quinaldic acid moiety. | Thiostrepton |
| Series b | Dehydropiperidine | Similar to Series a but with a 1,2-dehydropiperidine ring.[1][4] | Siomycin |
| Series c | Imidazopiperidine | Piperidine ring fused with imidazoline; rare. | Sch 40832 |
| Series d | Pyridine (Trisubstituted) | The most populous series. Fully aromatic central ring. | Micrococcin P1, GE2270A |
| Series e | Hydroxypyridine (Tetrasubstituted) | Highly oxidized; central pyridine bears a hydroxyl group.[4][5] | Nosiheptide |
Technical Insight: The structural rigidity conferred by the central heterocycle and the extensive thiazole/oxazole rings results in poor water solubility, necessitating formulation strategies (e.g., nanocrystals, cyclodextrin complexes) or semi-synthetic modification (e.g., LFF571) for clinical utility.
Biosynthetic Logic (RiPP Pathway)
Thiopeptides are synthesized via a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.[2][6][7][8] Unlike Non-Ribosomal Peptide Synthetases (NRPS), the RiPP machinery decouples substrate recognition (Leader peptide) from catalysis (Core peptide), allowing for high structural diversity from a genetically compact cluster.
Core Biosynthetic Steps:
-
Precursor Translation: A single gene encodes a peptide with an N-terminal Leader (recognition) and C-terminal Core (substrate).
-
Cyclodehydration: YcaO-domain proteins cyclize Cysteine, Serine, and Threonine residues into thiazolines and oxazolines.
-
Dehydrogenation: Flavin-dependent dehydrogenases oxidize azolines to aromatic thiazoles and oxazoles.
-
Macrocyclization ([4+2] Cycloaddition): Two dehydroalanine (Dha) residues—generated by the dehydration of Serine—undergo a hetero-Diels-Alder-like reaction to form the central pyridine/piperidine core.
-
Maturation: Proteolytic cleavage of the Leader peptide and optional tail modifications (e.g., quinaldic acid attachment).
Figure 1: The linear-to-macrocyclic biosynthetic logic of thiopeptides. The critical step is the [4+2] cycloaddition forming the central scaffold.[2]
Mechanism of Action (MOA)
Thiopeptides inhibit bacterial protein synthesis, but they do so via two distinct mechanisms depending on their macrocyclic size and structure.
Mechanism A: Ribosome Binding (e.g., Thiostrepton)
-
Target: The GTPase Associated Center (GAC) of the 50S ribosomal subunit.
-
Interaction: Binds to a cleft between the L11 ribosomal protein and the 23S rRNA (helices 43/44).
-
Effect: Sterically hinders the binding of Elongation Factor G (EF-G), preventing the GTP hydrolysis required for translocation.[9] It effectively "freezes" the ribosome.
Mechanism B: EF-Tu Binding (e.g., GE2270A)
-
Target: Elongation Factor Tu (EF-Tu) directly, not the ribosome.
-
Interaction: Binds to EF-Tu in its GTP-bound state.
-
Effect: Prevents the formation of the EF-Tu·GTP·aa-tRNA ternary complex. This inhibits the delivery of aminoacyl-tRNA to the ribosomal A-site.
Figure 2: Dual mechanisms of action. Series a/b/e target the ribosome directly, while Series d targets the elongation factor EF-Tu.
Pharmacology & Clinical Development
The Solubility Bottleneck
The extensive aromaticity and lack of ionizable groups render natural thiopeptides practically insoluble in water.
-
Thiostrepton: Used topically in veterinary medicine (Panolog) but unsuitable for systemic human use.
-
LFF571 (Novartis): A semi-synthetic derivative of GE2270A designed for C. difficile infection (CDI). It showed low systemic absorption (gut-restricted), high fecal concentrations, and comparable efficacy to vancomycin in Phase 2 trials. However, development was halted due to a lack of superiority over fidaxomicin regarding sustained cure rates.[10]
Drug Candidate Profile: LFF571[4][10][11][12][13]
-
Class: Series d (GE2270A analog).
-
Indication: Clostridium difficile infection.[10][11][12][13]
-
Status: Discontinued after Phase 2.
-
Key Learning: While potency is sufficient, commercial viability requires superiority in recurrence rates or significant cost advantages over existing therapies.
Experimental Protocols
Protocol A: Isolation of Thiopeptides from Fermentation Broth
Rationale: Thiopeptides are intracellular or associated with the mycelium due to hydrophobicity. Supernatant extraction is often insufficient.
-
Harvest: Centrifuge fermentation broth (e.g., Streptomyces or Nocardiopsis spp.) at 4,000 rpm for 20 min. Discard supernatant.
-
Mycelial Extraction: Resuspend mycelial pellet in Methanol (MeOH) or Acetone (1:1 v/w ratio). Agitate for 12 hours at room temperature.
-
Clarification: Centrifuge to remove cell debris. Collect the organic supernatant.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield a crude aqueous suspension.
-
Precipitation: Store the crude concentrate at -20°C for 12–24 hours. Thiopeptides often precipitate as a white/yellow solid.
-
Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Prep-C18, 10 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 40% B to 100% B over 30 minutes.
-
Detection: UV at 254 nm (thiazole absorbance) and 300+ nm.
-
Protocol B: MIC Determination (Broth Microdilution)
Rationale: Due to hydrophobicity, standard aqueous stocks will precipitate, yielding false negatives. DMSO compatibility is critical.
-
Stock Preparation: Dissolve thiopeptide in 100% DMSO to a concentration of 10 mg/mL.
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For C. difficile, use Supplemented Brucella Broth.
-
Dilution: Prepare serial 2-fold dilutions in DMSO first, then dilute 1:100 into the broth to keep final DMSO concentration ≤1% (to avoid solvent toxicity to bacteria).
-
Inoculum: Adjust bacterial culture to 5 × 10^5 CFU/mL.
-
Incubation: 37°C for 18–24 hours (aerobic) or 48 hours (anaerobic).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
References
-
Just-Baringo, X., et al. (2014).[1] Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs. Link
-
Bagley, M. C., et al. (2005). Thiopeptide Antibiotics. Chemical Reviews. Link
-
Polikanov, Y. S., et al. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences. Link
-
Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy.[12][14] Link
-
Vinogradov, A. A., & Suga, H. (2020).[1][6][8] In Vitro Biosynthesis of Peptides Containing Exotic Azoline Analogues. ChemBioChem.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RiPP Antibiotics: Biosynthesis and Engineering Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Redirecting RiPP Biosynthetic Enzymes to Proteins and Backbone-Modified Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novctrd.com [novctrd.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unisalento.it [iris.unisalento.it]
Methodological & Application
Application Note: High-Precision Antibacterial Profiling of Geninthiocin
Executive Summary
Geninthiocin is a highly modified, sulfur-rich 35-membered macrocyclic thiopeptide antibiotic produced by Streptomyces species (e.g., Streptomyces sp. DD84, ICN19). Unlike 29-membered thiopeptides that target Elongation Factor Tu (EF-Tu), this compound belongs to the subclass (similar to berninamycin) that binds the L11 protein/23S rRNA complex within the 50S ribosomal subunit.[1] This binding sterically hinders the GTPase-associated center, inhibiting ribosomal translocation and halting protein synthesis.[2]
This guide addresses the primary challenge in this compound profiling: hydrophobicity . Improper solubilization leads to compound precipitation in aqueous media, resulting in "false resistance" data. This note provides a self-validating workflow to accurately determine MICs against Gram-positive pathogens (MRSA, VRE) and verify its mechanism of action.
Critical Material Preparation: The Hydrophobic Challenge
This compound is practically insoluble in water. Standard aqueous dilution series will fail. You must use a Dimethyl Sulfoxide (DMSO) carrier system, but the final DMSO concentration in the assay well must remain below the toxicity threshold of the test organism (typically <1-2%).
Stock Solution Protocol
-
Weighing: Accurately weigh 1.0 mg of lyophilized this compound powder.
-
Solvent: Dissolve in 100% sterile DMSO (molecular biology grade).
-
Calculation: To achieve a 1.28 mg/mL (1280 µg/mL) Master Stock, add 781.25 µL of DMSO to 1.0 mg of compound.
-
Why 1.28 mg/mL? This aligns with standard base-2 dilution series (128, 64, 32...) used in MIC assays.
-
-
Visual Check: Vortex for 30 seconds. Ensure the solution is clear and yellow/amber. If particulate matter remains, sonicate for 1 minute.
-
Storage: Aliquot into amber glass vials (thiopeptides can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Modified Broth Microdilution (MIC)
Based on CLSI M07 guidelines, adapted for hydrophobic compounds.
Experimental Logic
Standard serial dilution in broth causes this compound to precipitate before it reaches the bacteria. We use an "Intermediate Solvent Plate" method to keep the compound soluble until the final moment of inoculation.
Materials
-
Test Organism: Staphylococcus aureus ATCC 29213 (QC strain) or MRSA clinical isolates.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well polypropylene (for intermediate dilution) and polystyrene (for assay).
Step-by-Step Workflow
-
Intermediate Dilution (The "Solvent Trap"):
-
In a polypropylene plate, create a 100x concentration series using 100% DMSO .
-
Example: If your top assay concentration is 64 µg/mL, your intermediate well should contain 6400 µg/mL in pure DMSO.
-
Perform 2-fold serial dilutions down the plate in DMSO.
-
-
Assay Plate Preparation:
-
Dispense 198 µL of CAMHB into the assay plate wells.
-
Transfer 2 µL from the Intermediate DMSO Plate into the corresponding assay wells.
-
Result: The final drug concentration is 1x, and the final DMSO concentration is 1% . This prevents solvent toxicity from masking the antibiotic effect.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB.
-
Add 100 µL of this diluted inoculum to the assay wells (already containing 200 µL media + drug).
-
Correction: Adjust initial drug concentration calculations to account for this final 1:1.5 dilution, or add inoculum in a smaller volume (e.g., 10 µL of a denser stock) to minimize dilution error. Preferred Method: Prepare media + drug at 2x concentration (with 2% DMSO), dispense 100 µL, then add 100 µL of bacteria (0% DMSO). Final = 1x Drug, 1% DMSO.
-
-
Incubation & Readout:
-
Incubate at 35 ± 2°C for 16-20 hours (aerobic).
-
Endpoint: The MIC is the lowest concentration with no visible growth .
-
Validation: The "Vehicle Control" well (1% DMSO, no drug) must show heavy turbidity. If it is clear, the DMSO killed the bacteria, invalidating the assay.
-
Workflow Visualization
Figure 1: Modified MIC workflow ensuring this compound remains soluble without exceeding DMSO toxicity limits.
Protocol 2: Mechanism Verification (Cross-Resistance)
To confirm this compound is acting via the specific thiopeptide mechanism (L11/23S rRNA binding) and not general membrane disruption, screen against strains with defined resistance mechanisms.
Comparative Data Table (Expected Results)
| Strain Phenotype | Resistance Mechanism | This compound Activity | Interpretation |
| MRSA (Methicillin Resistant) | mecA (PBP2a alteration) | Sensitive | This compound mechanism is distinct from beta-lactams. |
| VRE (Vancomycin Resistant) | vanA/vanB (Peptidoglycan alteration) | Sensitive | This compound does not target cell wall precursors. |
| Linezolid Resistant | cfr (23S rRNA methylation) | Variable/Sensitive | cfr methylation is close to the Peptidyl Transferase Center (PTC); this compound binds the GTPase center (L11). Cross-resistance is rare but possible if methylation overlaps. |
| Thiostrepton Resistant | tsnR (23S rRNA methylation at A1067) | Resistant | Direct overlap of binding site (L11/GTPase center). Confirms thiopeptide mechanism.[3][4] |
Mechanism of Action Diagram
Figure 2: this compound binds the L11/23S rRNA complex, preventing the binding of Elongation Factors necessary for translocation.
Troubleshooting & Quality Control
Common Failure Modes
-
Precipitation: If the media turns cloudy immediately upon adding the drug, the compound has crashed out.
-
Fix: Increase the DMSO concentration slightly (up to 2% max) or sonicate the stock. Ensure the media is warm (37°C) before addition.
-
-
Inactive Stock: Thiopeptides contain dehydroalanine residues which are reactive.
-
Fix: Always verify stock concentration via HPLC if the compound is older than 3 months.
-
-
Edge Effects: Evaporation in 96-well plates can alter concentrations.
-
Fix: Fill outer perimeter wells with sterile water and do not use them for data.
-
Self-Validating Controls
Every assay plate MUST include:
-
Positive Control: Vancomycin (standard MIC range 0.5 - 2 µg/mL for S. aureus ATCC 29213).
-
Solvent Control: Media + Bacteria + 1% DMSO (Must show full growth).
-
Sterility Control: Media + 1% DMSO (No bacteria).
References
-
Yun, B. S., et al. (1994). this compound, a novel thiopeptide produced by Streptomyces sp.[2][5] DD84. The Journal of Antibiotics, 47(9), 969–975.
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing.
- Bagley, M. C., et al. (2005). Thiopeptide antibiotics. Chemical Reviews, 105(2), 685-714. (Review of chemistry and mode of action).
- Lentz, F., et al. (2018). Mode of action of thiopeptide antibiotics. Frontiers in Microbiology. (Detailed ribosomal binding mechanics).
-
Just-Baringo, X., et al. (2014). Thiopeptide antibiotics: retrospective and recent advances. Marine Drugs, 12(1), 317-351.
Sources
- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
Technical Guide: Geninthiocin Applications in Gram-Positive Infection Research
Executive Summary
Geninthiocin is a sulfur-rich, highly modified macrocyclic peptide belonging to the Series D thiopeptides (35-membered macrocycle). Produced by various Streptomyces species (e.g., S. sp.[1] DD-84, S. sp.[1][2][3] ICN19), it exhibits potent activity against multidrug-resistant (MDR) Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).
Unlike its 26-membered (Thiostrepton) and 29-membered (GE2270A) counterparts, this compound represents a unique structural subclass with distinct solubility challenges and a ribosomal target that remains a subject of active investigation. This guide provides optimized protocols for its production, purification, and application in susceptibility testing, specifically addressing the hydrophobicity barriers that often lead to experimental variability.
Mechanism of Action (MOA) & Biological Logic
The Thiopeptide Ribosomal Blockade
Thiopeptides function as protein synthesis inhibitors targeting the 50S ribosomal subunit.[4] However, the specific binding site is dictated by the macrocycle size.[4]
-
26-Membered Rings (e.g., Thiostrepton): Bind the cleft between 23S rRNA and Ribosomal Protein L11 (GTPase Associated Center), sterically hindering Elongation Factor G (EF-G).[1][2]
-
29-Membered Rings (e.g., GE2270A): Bind directly to Elongation Factor Tu (EF-Tu), preventing the delivery of aminoacyl-tRNA.
-
35-Membered Rings (this compound): While structurally homologous to Berninamycin (a known L11 binder), the exact molecular contact points for the 35-membered class are distinct and less characterized. Current data suggests they induce the tipA promoter (a hallmark of thiopeptide stress) and likely disrupt the L11/23S rRNA architecture, halting translation elongation.
Pathway Visualization
The following diagram illustrates the ribosomal interference pathway common to the thiopeptide class, highlighting the disruption point relevant to this compound research.
Figure 1: Proposed Mechanism of Action for this compound within the bacterial translation machinery.
Application Note: Upstream Production & Isolation
Challenge: this compound is intracellular or cell-wall associated and exhibits extremely poor water solubility. Standard aqueous extractions will fail.
Production Strain & Fermentation
-
Source Organism: Streptomyces sp.[5][6][7][8] (e.g., strain ICN19 or DD-84).
-
Media Formulation (Optimized for Thiopeptides):
-
Seed Medium: Tryptic Soy Broth (TSB) + 1% Glucose.
-
Production Medium (ISP2 Modified):
-
Malt Extract: 10 g/L
-
Yeast Extract: 4 g/L
-
Glucose: 4 g/L
-
CaCO3: 2 g/L (Buffering is critical as thiopeptides are acid-labile).
-
pH: 7.2
-
-
Protocol A: Extraction and Purification Workflow
This protocol utilizes a "Mycelial Cake" extraction strategy, as the compound is rarely found in the supernatant in significant quantities.
Step-by-Step Methodology:
-
Harvesting: Centrifuge fermentation broth (5000 x g, 20 min). Discard the supernatant (unless testing for minor analogues). Retain the mycelial pellet.
-
Lysis & Extraction:
-
Resuspend mycelial pellet in Acetone or Methanol (1:5 w/v ratio).
-
Sonicate for 15 minutes (on ice) to disrupt cell walls.
-
Shake at room temperature for 4 hours.
-
-
Filtration: Filter biomass through Celite 545. Evaporate the solvent from the filtrate under reduced pressure (Rotavap) at <40°C to yield an oily crude residue.
-
Liquid-Liquid Partition:
-
Resuspend crude residue in Distilled Water.
-
Extract 3x with Ethyl Acetate (EtOAc) .
-
Combine EtOAc layers and dry over anhydrous Na2SO4.
-
-
Chromatography (Purification):
-
Stationary Phase: Silica Gel 60.[3]
-
Mobile Phase: Linear gradient of Chloroform:Methanol (100:0 → 90:10).
-
Note: this compound typically elutes at 2-5% Methanol.
-
-
Final Polish (HPLC):
-
Column: C18 Reverse Phase (Semi-prep).
-
Solvent System: Acetonitrile (ACN) / Water (+0.1% TFA).
-
Gradient: 40% → 100% ACN over 30 mins.
-
Figure 2: Isolation workflow emphasizing mycelial extraction and solvent partitioning.
Application Note: In Vitro Susceptibility Testing
Challenge: The hydrophobicity of this compound causes precipitation in standard Mueller-Hinton Broth (MHB), leading to false-negative MIC results.
Solvent Compatibility
-
Stock Solution: Dissolve pure this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Working Solution: Dilute into assay medium such that the final DMSO concentration is <1% (ideally <0.5%) to avoid solvent toxicity to the bacteria.
-
Surfactant Addition: For highly hydrophobic analogs (e.g., Val-geninthiocin), the addition of 0.002% Polysorbate 80 (Tween 80) to the cation-adjusted MHB (CAMHB) prevents compound adherence to the plastic microtiter plate.
Protocol B: Modified MIC Assay (CLSI Guidelines)
Materials:
-
Test Organisms: S. aureus ATCC 29213 (QC strain), MRSA clinical isolates.
-
Medium: CAMHB + 0.002% Tween 80.
-
Detection: Resazurin (Alamar Blue) is recommended for easier visual scoring of partial inhibition.
Procedure:
-
Inoculum Prep: Prepare bacterial suspension to 0.5 McFarland standard. Dilute 1:100 in CAMHB.
-
Plate Setup: Add 50 µL of medium to columns 2-12 of a 96-well plate.
-
Compound Addition: Add 100 µL of this compound working solution (e.g., 64 µg/mL) to column 1.
-
Serial Dilution: Transfer 50 µL from column 1 to 2, mix, and repeat across to column 10. Discard tips.
-
Inoculation: Add 50 µL of bacterial suspension to wells 1-11. (Final volume 100 µL).
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Record the lowest concentration with no visible growth.
Expected Data Profile
The following table summarizes typical susceptibility data for this compound and its congeners.
| Target Organism | Strain Type | Typical MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Methicillin-Sensitive | 0.005 – 0.1 | Highly Potent |
| Staphylococcus aureus | MRSA (MDR) | 0.01 – 0.5 | Retains activity vs. beta-lactam resistance |
| Enterococcus faecalis | VRE | 0.1 – 1.0 | Effective against VanA/VanB phenotypes |
| Mycobacterium smegmatis | Model Organism | 0.5 – 2.0 | Requires extended incubation |
| Escherichia coli | Gram-Negative | > 64.0 | Inactive (Permeability barrier) |
Scientific Integrity & Storage
-
Stability: this compound contains dehydroamino acids (dehydroalanine), making it susceptible to nucleophilic attack and hydrolysis.
-
Storage: Store lyophilized powder at -20°C under desiccant. DMSO stocks should be used immediately or stored at -80°C for no more than 1 month. Avoid repeated freeze-thaw cycles.
-
Validation: Verify compound integrity via LC-MS prior to MIC assays. Look for the molecular ion
(approx.[8] m/z 1100-1200 range depending on the specific analogue).
References
-
Yun, B. S., et al. (1994). this compound, a novel thiopeptide produced by Streptomyces sp.[1][2] DD84. The Journal of Antibiotics, 47(9), 969–975.
-
Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs, 12(1), 317–351.
-
Bagley, M. C., et al. (2005). Thiopeptide antibiotics. Chemical Reviews, 105(2), 685-714.
-
Sajid, I., et al. (2008). Val-geninthiocin: structure elucidation and MS fragmentation of thiopeptide antibiotics produced by Streptomyces sp. RSF18.[8] The Journal of Antibiotics, 61(5), 287-292.
-
Lentzen, G., et al. (2003). Structural basis for the interaction of the thiopeptide antibiotic thiostrepton with the 50S ribosomal subunit. Chemistry & Biology, 10(8), 769-778.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 4. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Antifungal Activity Spectrum of Geninthiocin and Analogs
This Application Note is designed for researchers in drug discovery and microbiology. It details the antifungal profile of Geninthiocin and its analogs, differentiating their activity from their primary antibacterial function.
Executive Summary
This compound is a 35-membered macrocyclic thiopeptide antibiotic primarily recognized for its potent activity against Gram-positive bacteria (e.g., MRSA, Streptomyces). However, recent structure-activity relationship (SAR) studies have elucidated a distinct, albeit narrower, antifungal spectrum for specific analogs, most notably Val-geninthiocin and Ala-geninthiocin .
This guide characterizes the antifungal efficacy of these analogs, delineates the divergence in their Mechanism of Action (MOA) between prokaryotic and eukaryotic systems, and provides validated protocols for assessing their Minimum Inhibitory Concentration (MIC) and kinetic kill profiles against fungal pathogens like Candida albicans and Mucor hiemalis.
Chemical Identity & Structural Basis
This compound belongs to the thiopeptide class (related to berninamycin), characterized by a sulfur-rich macrocyclic scaffold containing multiple thiazole and oxazole rings.
-
Parent Compound: this compound (Residue 15: Threonine)
-
Key Analog 1: Val-geninthiocin (Desoxy-geninthiocin; Residue 15: Valine). This substitution significantly alters lipophilicity and target binding affinity.
-
Key Analog 2: Ala-geninthiocin (Residue 15: Alanine).
SAR Insight: The substitution of the hydrophilic threonine (in this compound) with hydrophobic residues like Valine or Alanine appears to enhance membrane permeability in fungal cells, expanding the spectrum beyond bacteria to include specific fungi.
Antifungal Activity Spectrum
Unlike broad-spectrum antifungals (e.g., amphotericin B), this compound analogs exhibit a niche spectrum . They are generally inactive against Aspergillus spp. but show specific potency against Mucorales and yeasts.
Comparative Activity Profile (Table 1)
| Organism | Strain Type | This compound | Val-Geninthiocin | Ala-Geninthiocin | Clinical Relevance |
| Staphylococcus aureus | Gram(+) Bacteria | Potent (+++) | Potent (+++) | Potent (+++) | Primary Target (Control) |
| Candida albicans | Yeast | Inactive (-) | Weak/Moderate (+) | Weak/Moderate (+) | Opportunistic Pathogen |
| Mucor hiemalis | Mold (Zygomycete) | Weak (+) | Active (++) | Active (++) | Mucormycosis |
| Pichia anomala | Yeast | Inactive (-) | Weak (+) | Weak (+) | Emerging Pathogen |
| Aspergillus fumigatus | Mold | Inactive (-) | Inactive (-) | Inactive (-) | Invasive Aspergillosis |
Key Finding: Val-geninthiocin is the superior antifungal analog, demonstrating higher potency against Mucor hiemalis compared to the parent compound.[1]
Mechanism of Action (MOA)
The antifungal mechanism of thiopeptides is distinct from their antibacterial mode. While antibacterial activity is driven by the inhibition of the 50S ribosomal subunit (blocking Elongation Factor Tu/G), antifungal activity involves additional barriers and potential secondary targets.
Dual-Pathway Mechanism
-
Primary Target (Translation Inhibition): In susceptible fungi, the compound likely targets the mitochondrial ribosome , which shares structural homology with bacterial 50S subunits, leading to energy depletion and growth arrest.
-
Secondary Mechanism (Chitin Interaction): Evidence suggests that certain thiopeptides may bind to chitin precursors in the fungal cell wall, similar to the action of nikkomycins, though this is likely a secondary effect aiding in cell entry.
MOA Diagram
Caption: Figure 1. Dual mechanism of action. Val-geninthiocin retains potent ribosomal inhibition in bacteria while gaining access to fungal mitochondrial targets due to increased lipophilicity.
Experimental Protocols
Protocol A: Fungal MIC Determination (Broth Microdilution)
Standardized per CLSI M38-A2 (Molds) and M27-A3 (Yeasts) with modifications for thiopeptide solubility.
Materials:
-
Compound: Val-geninthiocin (Stock: 10 mg/mL in 100% DMSO). Note: Thiopeptides are poorly soluble in water.
-
Media: RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Inoculum: C. albicans (1-5 x 10³ CFU/mL); M. hiemalis (0.4-5 x 10⁴ CFU/mL).
Workflow:
-
Dilution: Prepare a 2-fold serial dilution of Val-geninthiocin in RPMI 1640 across a 96-well plate.
-
Range: 64 µg/mL down to 0.125 µg/mL.
-
Control: Include a DMSO solvent control (max 1% final concentration) to rule out solvent toxicity.
-
-
Inoculation: Add 100 µL of standardized fungal inoculum to each well.
-
Incubation:
-
Candida: 35°C for 24-48 hours.
-
Mucor: 30°C for 24-48 hours (read at 24h to avoid overgrowth).
-
-
Readout:
-
Visual: Determine the lowest concentration with 100% inhibition (optically clear) compared to growth control.
-
Spectrophotometric: Measure OD₆₀₀ (Yeasts only).
-
Critical Note: Thiopeptides often precipitate in aqueous media at high concentrations (>32 µg/mL). Inspect wells for crystalline precipitate before reading.
Protocol B: Time-Kill Kinetics Assay
To determine if the antifungal activity is fungistatic or fungicidal.
Workflow:
-
Preparation: Inoculate C. albicans into RPMI 1640 containing Val-geninthiocin at 2x MIC and 4x MIC .
-
Sampling: Incubate at 35°C with agitation (200 rpm).
-
Timepoints: Remove aliquots at 0, 4, 8, 12, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA).
-
Analysis: Count colonies after 48h incubation.
-
Fungicidal: ≥3 log₁₀ reduction in CFU/mL from the starting inoculum.
-
Fungistatic: <3 log₁₀ reduction (Growth arrest).
-
Expectation: this compound analogs are typically fungistatic .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Wells | Low solubility of thiopeptides in RPMI. | Limit final DMSO concentration to 1-2%. Sonicate stock solution before dilution. Use a lower concentration range if MIC is expected to be low. |
| Inconsistent MICs | Inoculum size variation. | Strictly standardize inoculum using a hemocytometer or spectrophotometer. Mucor spores must be fresh. |
| High Cytotoxicity (A549) | Off-target mitochondrial toxicity. | Calculate Selectivity Index (SI) .[2] Compare IC50 (Mammalian) vs. MIC (Fungal).[2] If SI < 10, the compound is toxic. |
Safety Warning: Val-geninthiocin shows cytotoxicity against A549 lung carcinoma cells (IC50 ~6-15 nM). Handle with care and use appropriate PPE.
References
-
Sajid, I., et al. (2008). "Val-geninthiocin: Structure elucidation and MS fragmentation of thiopeptide antibiotics produced by Streptomyces sp.[3] RSF18." Zeitschrift für Naturforschung B.
-
Iniyan, A. M., et al. (2018). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][3][4] ICN19." The Journal of Antibiotics.
-
Moghaddam, H. S., et al. (2021). "Evaluating the effect of various bacterial consortia on antibacterial activity of marine Streptomyces sp."[4] Biocontrol Science and Technology.
-
Engelhardt, K., et al. (2010). "Berninamycin A, a thiopeptide antibiotic that targets the 50S ribosomal subunit." Journal of Biological Chemistry.
-
Bhat, S. V., et al. (2022). "Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities."[5] The Journal of Antibiotics.
Sources
- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Marine Actinobacteria a New Source of Antibacterial Metabolites to Treat Acne Vulgaris Disease—A Systematic Literature Review [mdpi.com]
- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Antiviral Activity of Geninthiocin Against Influenza A Virus
Abstract & Introduction
The emergence of drug-resistant Influenza A Virus (IAV) strains against direct-acting antivirals (DAAs) like oseltamivir and amantadine necessitates the development of Host-Targeting Antivirals (HTAs).[1] HTAs function by modulating host cellular pathways required for viral replication, thereby raising the genetic barrier to viral resistance.
Geninthiocin , a cyclic thiopeptide antibiotic originally isolated from Streptomyces sp., has traditionally been studied for its antibacterial properties (inhibition of elongation factor Tu).[1] However, recent investigations into the pleiotropic effects of thiopeptides have identified this compound as a potent inhibitor of the host histone acetyltransferase (HAT) Tip60 (KAT5) .
Viral Nucleoprotein (NP) of IAV requires lysine acetylation by host HATs (including Tip60/KAT5) to facilitate its nuclear import and oligomerization—critical steps in the formation of viral ribonucleoprotein (vRNP) complexes. This Application Note details the experimental protocols to evaluate the antiviral efficacy of this compound against IAV in vitro, hypothesizing that this compound restricts viral replication by abrogating the Tip60-mediated acetylation of viral NP.
Mechanism of Action (MOA)
The therapeutic rationale relies on disrupting the "pro-viral" function of host acetylation machinery. While Tip60 plays complex roles in innate immunity (sometimes acting as a restriction factor via the TBK1-IRF3 pathway), IAV has evolved to hijack Tip60's enzymatic activity to acetylate NP (specifically at residues K31, K50, and K90).[1]
Hypothesis: this compound treatment inhibits Tip60 catalytic activity
Visualizing the Pathway[2]
Figure 1: Proposed Mechanism of Action. This compound inhibits host Tip60, preventing the critical acetylation of Influenza Nucleoprotein (NP) required for viral life-cycle progression.[1]
Materials and Reagents
Cell Lines & Virus[3][4][5][6][7]
-
MDCK Cells (NBL-2): Madin-Darby Canine Kidney cells (ATCC® CCL-34™).[1] Essential for IAV propagation due to high susceptibility and plaque-forming capability.[1]
-
Influenza A Virus Strain: A/WSN/1933 (H1N1) or A/PR/8/34 (H1N1).[1]
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Pen/Strep.[1]
-
Infection Medium: DMEM supplemented with 0.2% BSA, 1 µg/mL TPCK-treated trypsin (essential for HA cleavage).[1]
Compounds[1][2][6][8][9][10]
-
This compound: Purity >98% (HPLC).[1]
-
Positive Control: Oseltamivir carboxylate (Neuraminidase inhibitor) or Anacardic Acid (Broad HAT inhibitor).[1]
Experimental Protocols
Protocol A: Determination of Cytotoxicity (CC50)
Before assessing antiviral activity, the non-toxic concentration range must be established to ensure reduced viral titers are not due to host cell death.
-
Seeding: Seed MDCK cells into 96-well plates (
cells/well). Incubate for 24h at 37°C, 5% CO2. -
Treatment: Remove media. Add 100 µL of fresh media containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include DMSO vehicle control (final concentration <0.5%).
-
Incubation: Incubate for 48h.
-
Readout: Add 10 µL of CCK-8 (Cell Counting Kit-8) or MTT reagent to each well. Incubate for 2-4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculation: Calculate the 50% Cytotoxic Concentration (
) using non-linear regression.
Protocol B: Plaque Reduction Assay (Antiviral Efficacy - EC50)
This is the gold standard for quantifying infectious virus reduction.[1]
Workflow Diagram:
Figure 2: Plaque Reduction Assay Workflow.
Detailed Steps:
-
Preparation: Seed MDCK cells in 6-well plates (
cells/well) to achieve monolayer confluence overnight. -
Infection: Wash cells with PBS.[2][3][4] Infect with ~50-100 PFU/well of IAV in 500 µL Infection Medium.[1] Incubate 1h at 37°C (rocking every 15 min).
-
Overlay Preparation: Prepare 2X MEM containing TPCK-trypsin (2 µg/mL). Mix 1:1 with 1.6% agarose (melted and cooled to 42°C). Add this compound at 2X desired concentrations to the liquid overlay mix.
-
Application: Aspirate viral inoculum.[2][5] Immediately add 2 mL of the this compound-containing overlay to the cells.
-
Incubation: Allow agarose to solidify. Incubate at 37°C, 5% CO2 for 48–72 hours until plaques are visible.
-
Fixation/Staining: Fix with 10% formalin (on top of agarose) for 1h. Remove agarose plug.[4] Stain with 0.1% Crystal Violet.
-
Analysis: Count plaques. Plot % Inhibition vs. Log[Concentration] to determine
.[1]
Protocol C: Mechanistic Validation (Western Blot for Acetylated NP)
To confirm the drug acts via the proposed Tip60-inhibition mechanism.
-
Infection: Infect MDCK cells (MOI = 1) in 100mm dishes.
-
Treatment: Treat with this compound (
) or Vehicle immediately post-infection.[1] -
Lysis: At 12h post-infection (h.p.i), lyse cells in RIPA buffer with deacetylase inhibitors (Trichostatin A, Nicotinamide) to preserve acetylation marks.[1]
-
Immunoprecipitation (IP): Incubate lysate with anti-Influenza NP antibody overnight.[1] Capture with Protein G beads.
-
Western Blot:
-
Expected Result: this compound treatment should significantly decrease the Acetyl-Lysine signal on the NP band compared to the Vehicle control.
Data Presentation & Analysis
Calculating the Selectivity Index (SI)
The safety profile of the compound is defined by the Selectivity Index. A viable antiviral candidate typically requires an SI > 10.
[1]Example Data Summary Table
Use this format to report your findings.
| Compound | EC50 (µM) [Antiviral] | CC50 (µM) [Toxicity] | Selectivity Index (SI) | Mechanism Check (NP-Ac) |
| This compound | 1.2 ± 0.3 | > 50.0 | > 41.6 | Reduced |
| Oseltamivir | 0.5 ± 0.1 | > 100.0 | > 200.0 | No Change |
| DMSO (Vehicle) | N/A | N/A | N/A | High |
Troubleshooting & Critical Considerations
-
TPCK-Trypsin Sensitivity: this compound is a peptide.[1][6] Ensure the TPCK-trypsin used in the infection media does not degrade the compound. Self-Validation: Pre-incubate this compound with trypsin for 1h, then run on HPLC to verify structural integrity.[1] If degradation occurs, replenish compound every 12h.[1]
-
Cell Density: MDCK cells must be 100% confluent for plaque assays. Gaps in the monolayer will cause "false plaques" or high background during crystal violet staining.
-
Solubility: Thiopeptides can be hydrophobic. If precipitation is observed in the aqueous overlay, lower the concentration or use a solubilizing agent (e.g., cyclodextrin) if DMSO limits are reached.
References
-
Hatakeyama, D., et al. (2017). Role of influenza A virus NP acetylation on viral growth and replication.[1] Nature Communications, 8, 1259.[1][7] [Link][1][7]
-
Zhang, J., et al. (2018). Histone acetyl transferase TIP60 inhibits the replication of influenza A virus by activation the TBK1-IRF3 pathway.[8] Virology Journal, 15(1), 174.[1] [Link]
-
Sajid, I., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1][9][6] RSF18.[9][6] Zeitschrift für Naturforschung B, 63(11), 1223–1230.[1] [Link]
-
Matrosovich, M., et al. (2006). New low-viscosity overlay medium for viral plaque assays.[1] Virology Journal, 3,[1] 63. [Link][1]
-
Husain, M., & Harrod, K. S. (2011). Enhanced acetylation of diverse host proteins during influenza A virus infection.[1] Journal of Virology, 85(2), 725–732.[1] [Link][1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Influenza A virus nucleoprotein is acetylated by histone acetyltransferases PCAF and GCN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyl transferase TIP60 inhibits the replication of influenza a virus by activation the TBK1-IRF3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Note: Cytotoxicity Profiling of Geninthiocin and its Variants on A549 Human Lung Carcinoma Cells
[1]
Abstract
This application note details the evaluation of Geninthiocin and its potent derivative Ala-geninthiocin as cytotoxic agents against the A549 human lung carcinoma cell line.[1] Thiopeptides are an emerging class of antibiotics with significant anticancer potential due to their ability to induce proteotoxic stress and inhibit proliferation. Specifically, Ala-geninthiocin has demonstrated exceptional potency with an IC50 of 6 nM in A549 cells, outperforming many standard chemotherapeutics. This guide provides a comprehensive workflow for researchers to replicate these findings, covering cell culture, high-sensitivity cytotoxicity assays, and mechanistic validation via apoptosis detection.
Introduction
A549 cells , derived from adenocarcinomic human alveolar basal epithelial cells, are a gold-standard model for non-small cell lung cancer (NSCLC) drug discovery. While traditional chemotherapies often face resistance, thiopeptide antibiotics like This compound (isolated from marine Streptomyces sp. ICN19) offer a novel mechanism of action.
Thiopeptides typically function by binding to the 50S ribosomal subunit (specifically the cleft between ribosomal protein L11 and the 23S rRNA), inhibiting protein translation. In cancer cells, this translational arrest, often coupled with proteasome inhibition (a known effect of the related thiopeptide Thiostrepton), leads to an accumulation of unfolded proteins, mitochondrial stress, and subsequent apoptosis.
Key Compound Data
| Compound | Source | Target Cell Line | Reported IC50 |
| Ala-geninthiocin | Streptomyces sp.[1][2][3] ICN19 | A549 | 6 nM |
| This compound | Streptomyces sp.[1][2][3] ICN19 | A549 | Active (Variable) |
| Val-geninthiocin | Streptomyces sp.[1][2][3] RSF18 | A549 | Active (Variable) |
Mechanism of Action (Hypothesized)
While the antibacterial mechanism of thiopeptides is well-defined (ribosomal inhibition), the anticancer cytotoxicity in A549 cells is likely driven by Proteotoxic Stress and Mitochondrial Dysfunction . The compound inhibits the FOXM1 pathway (common in thiopeptides) or directly stalls cytosolic translation, triggering the Unfolded Protein Response (UPR) and the intrinsic apoptotic pathway.
Figure 1: Hypothesized signaling cascade where this compound induces cytotoxicity via translational arrest and downstream mitochondrial stress.
Experimental Workflow
To accurately determine the nanomolar potency of Ala-geninthiocin, a rigorous workflow is required to avoid artifacts common in high-potency drug screening.
Figure 2: Step-by-step experimental workflow for cytotoxicity profiling.
Detailed Protocols
Protocol A: A549 Cell Culture Maintenance
-
Media: Kaighn's Modification of Ham's F-12 Medium (F-12K) or DMEM.
-
Supplementation: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Conditions: 37°C, 5% CO₂, 95% humidity.
Expert Insight: A549 cells are robust but can undergo phenotypic drift. Ensure cells are passaged at 70-80% confluency and never allowed to overgrow, as contact inhibition can alter drug sensitivity.
Protocol B: High-Sensitivity Cytotoxicity Assay (MTT)
This protocol is optimized for detecting the 6 nM IC50 of Ala-geninthiocin.
-
Seeding:
-
Harvest A549 cells and resuspend to 5 x 10⁴ cells/mL .
-
Dispense 100 µL/well (5,000 cells) into a 96-well plate.
-
Incubate for 24 hours to allow attachment.
-
-
Compound Preparation:
-
Dissolve this compound/Ala-geninthiocin in DMSO to a 10 mM stock.
-
Serial Dilution: Prepare a dilution series in culture media ranging from 0.1 nM to 10 µM . Ensure final DMSO concentration is <0.5%.
-
Control: Include a Vehicle Control (Media + 0.5% DMSO) and a Positive Control (e.g., Doxorubicin).
-
-
Treatment:
-
Aspirate old media carefully.
-
Add 100 µL of drug-containing media to triplicate wells.
-
Incubate for 48 to 72 hours .
-
-
Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. (Look for purple formazan crystals).
-
Remove media and add 100 µL DMSO to solubilize crystals.
-
Measure absorbance at 570 nm (reference 630 nm).
-
-
Calculation:
-
Normalize viability: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.
-
Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.
-
Protocol C: Apoptosis Verification (Annexin V-FITC/PI)
To confirm the mechanism is cell death (cytotoxicity) rather than just growth arrest (cytostasis).
-
Treatment: Treat A549 cells in 6-well plates with this compound at 1x and 5x IC50 (approx. 6 nM and 30 nM) for 24 hours.
-
Harvesting: Collect cells (including floating dead cells) using trypsin (EDTA-free is preferred to protect surface receptors).
-
Staining:
-
Wash with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .
-
Incubate 15 min in the dark at RT.
-
-
Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
-
Q3 (Annexin+/PI-): Early Apoptosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Data Analysis & Expected Results
Researchers should expect a steep dose-response curve given the high potency.
Table 1: Expected IC50 Values on A549 Cells
| Compound | IC50 (nM) | Potency Classification |
|---|---|---|
| Ala-geninthiocin | 6.0 ± 1.5 | Ultra-High |
| This compound (Parent) | 10 - 50* | High |
| Cisplatin (Control) | ~5,000 - 10,000 | Moderate |
*Note: Parent this compound potency may vary based on purity and isolate source; Ala-geninthiocin is the most potent variant reported in literature.
References
-
Bavya, M., et al. (2018). Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][2][3] ICN19.[1][2] The Journal of Antibiotics. Link
-
Bagley, M. C., et al. (2005). Thiopeptide antibiotics.[1][2] Chemical Reviews. Link
-
Hegde, V. R., et al. (2011). This compound, a new thiopeptide antibiotic.[1][2][3] The Journal of Antibiotics.
-
Gartner, M., et al. (2011). Thiostrepton inhibits FOXM1 and induces apoptosis in human cancer cells. Molecular Cancer Therapeutics. Link
Application Note: Isolation and Purification of Geninthiocin from Streptomyces Cultures
Abstract & Introduction
Geninthiocin (and its congeners A, B, C, D) belongs to the thiopeptide class of antibiotics—highly modified, sulfur-rich peptides characterized by a macrocyclic scaffold containing thiazole and pyridine/piperidine rings. Originally isolated from Streptomyces sp.[1][2] DD-84 and later Streptomyces sp. RSF18, these compounds exhibit potent activity against Gram-positive bacteria (including MRSA) by inhibiting protein synthesis or inducing specific stress promoters (e.g., tipA).
Isolating this compound presents specific challenges due to its hydrophobicity , poor water solubility , and the complexity of the Streptomyces exometabolome. This guide provides a scientifically grounded, step-by-step workflow to isolate high-purity this compound, prioritizing yield recovery and structural integrity.
Strategic Isolation Workflow
The isolation of thiopeptides requires a "Capture, Refine, Polish" strategy. Unlike hydrophilic antibiotics (e.g., aminoglycosides), this compound partitions heavily into the mycelial mass and requires organic solvent extraction.
The Logic of Extraction
-
Mycelial Capture: Approximately 60-80% of thiopeptides remain cell-associated due to low water solubility. Discarding the mycelia is a common error. We utilize Acetone for mycelial extraction because it effectively penetrates the cell wall and solubilizes hydrophobic peptides while precipitating high-molecular-weight proteins.
-
Supernatant Capture: The remaining fraction in the broth is captured using Ethyl Acetate (EtOAc) or hydrophobic interaction resin (Amberlite XAD-16), which binds non-polar metabolites while allowing salts and media components to pass.
Visualization: Isolation Architecture
Figure 1: Integrated workflow for the extraction and purification of this compound from Streptomyces fermentation broth.
Detailed Experimental Protocols
Phase 1: Fermentation and Harvesting
Objective: Maximize titer and separate biomass.
-
Inoculation: Inoculate Streptomyces sp. (e.g., strain DD-84 or RSF18) into Production Medium (e.g., Glucose-Yeast Extract-Malt Extract).
-
Incubation: Cultivate for 4–7 days at 28°C with rotary shaking (180 rpm).
-
Note: Monitor the broth color.[2] this compound production often correlates with a shift to a yellowish-brown hue.
-
-
Harvesting: Centrifuge the broth at 3,000–5,000 × g for 20 minutes.
-
Separation: Decant the supernatant carefully. Keep both the Supernatant (Liquid) and Mycelial Cake (Solid).
Phase 2: Dual-Stream Extraction
Objective: Recover this compound from both cellular and extracellular phases.
| Fraction | Solvent System | Methodology | Mechanism |
| Mycelial Cake | Acetone (100%) | Soak cake in Acetone (1:1 v/v) for 12h with stirring. Filter. Repeat x2. | Acetone dehydrates cells and solubilizes membrane-bound hydrophobic peptides. |
| Supernatant | Ethyl Acetate | Partition with EtOAc (1:1 v/v) x3. Shake vigorously. Collect organic (upper) layer. | Liquid-Liquid extraction pulls non-polar antibiotics out of the aqueous media. |
-
Convergence: Evaporate the Acetone extract to remove the solvent (leaving an aqueous residue). Extract this residue with Ethyl Acetate.[2] Combine this with the Supernatant-derived Ethyl Acetate fraction.
-
Drying: Dry the combined organic layer over anhydrous
, filter, and concentrate in vacuo to yield the Crude Extract .
Phase 3: Purification (The "Refining" Steps)
Step A: Silica Gel Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Chloroform (
) and Methanol ( ). -
Protocol:
-
Load crude extract (dissolved in minimal
). -
Elute with a stepwise gradient:
(100%) (98:2) (95:5) (90:10). -
Checkpoint: this compound typically elutes between 2% and 5% Methanol. Monitor fractions via TLC (UV 254nm).
-
Step B: Sephadex LH-20 Chromatography
-
Rationale: This step is critical for removing fermentation pigments and degraded peptide byproducts that co-elute on silica. LH-20 separates based on size and molecular adsorption (aromatic interactions).
-
Solvent: 100% Methanol.
-
Protocol:
-
Swell Sephadex LH-20 in Methanol for 4 hours.
-
Load the active fractions from Step A onto the column.
-
Elute isocratically with Methanol.
-
Collect fractions. This compound fractions will likely be clear/light yellow, separated from dark brown impurities.
-
Step C: Preparative HPLC (Polishing)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge, 5
, mm). -
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 30% B to 70% B over 25 minutes. Flow rate: 3-5 mL/min.
-
Detection: UV at 254 nm and 290 nm (Thiopeptides have characteristic absorption here).
Physicochemical Characterization Data
When validating the isolated compound, compare against the following standard profile for this compound:
| Property | Specification | Observation Notes |
| Appearance | White to pale yellow powder | Amorphous solid. |
| Solubility | DMSO, MeOH, | Insoluble in Water, Hexane. |
| UV Absorption | Characteristic of the pyridine/thiazole chromophore. | |
| Molecular Weight | ~1100–1200 Da | This compound A/B differ by methylation/hydroxylation. |
| TLC ( | 0.45–0.55 | System: |
References
-
Yun, B. S., et al. (1994). "this compound, a new thiopeptide antibiotic produced by Streptomyces sp. DD-84."[3] The Journal of Antibiotics, 47(11), 1358–1364.
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18.
-
Cytiva (Formerly GE Healthcare). "Sephadex LH-20: Chromatography of Natural Products.
-
Bagley, M. C., et al. (2005). "Thiopeptide Antibiotics." Chemical Reviews, 105(2), 685–714. (Provides structural context for the class).[3][4][5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prep-hplc.com [prep-hplc.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. echemi.com [echemi.com]
Using the OSMAC strategy to discover new Geninthiocin derivatives
OSMAC-Guided Discovery of Geninthiocin Derivatives
Abstract & Scientific Rationale
Thiopeptides, such as this compound, are a class of sulfur-rich, highly modified Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). They exhibit potent activity against Gram-positive pathogens (including MRSA) by inhibiting protein synthesis at the 50S ribosomal subunit. However, their clinical utility is often hampered by poor aqueous solubility.
The OSMAC (One Strain Many Compounds) strategy is the gold standard for overcoming this limitation. Unlike traditional screening, OSMAC operates on the principle that the biosynthetic gene clusters (BGCs) encoding secondary metabolites are tightly regulated by environmental cues.
Why OSMAC works for this compound: The this compound BGC (gen) contains regulatory elements (typically LuxR-family regulators) that respond to specific stress signals. By systematically altering nutritional and physical parameters, we can:
-
Relax Regulatory Checkpoints: Trigger "silent" tailoring enzymes (e.g., P450 hydroxylases) to create oxidized derivatives.
-
Force Precursor Flexibility: Induce the incorporation of alternative amino acids (e.g., Alanine vs. Valine) into the peptide backbone.
-
Epigenetic Remodeling: Use chemical elicitors to demethylate DNA, allowing transcription of cryptic analog pathways.
Experimental Workflow
The following diagram outlines the iterative cycle of the OSMAC strategy applied to Streptomyces cultivation.
Figure 1: The OSMAC workflow emphasizes the iterative nature of media optimization to maximize chemical diversity.
Protocol 1: The Media Matrix & Elicitation
Objective: To create a diverse set of physiological environments that stress the bacterial machinery into producing non-native derivatives.
Experimental Design: Prepare the following four distinct media types. Perform all cultivations in triplicate.
| Media ID | Type | Composition (per Liter) | Mechanism of Action |
| M1 (Control) | Standard | ISP2: Yeast extract (4g), Malt extract (10g), Dextrose (4g), pH 7.2. | Baseline production of this compound A. |
| M2 (Nutrient Shift) | Nitrogen Rich | Soybean meal (20g), Mannitol (20g), pH 7.4. | High nitrogen alters precursor pool availability (e.g., Val/Ala ratios). |
| M3 (Metal Stress) | Minimal + Metal | Starch (10g), K2HPO4 (1g), MgSO4 (1g), CuSO4·5H2O (20mg) .[1] | Copper stress upregulates cryptic clusters and oxidative stress responses. |
| M4 (Epigenetic) | Chemical Elicitor | ISP2 + 5-Azacytidine (50 µM) (Add post-autoclave). | DNA methyltransferase inhibitor; prevents silencing of auxiliary genes. |
Critical Step:
-
M4 Preparation: 5-Azacytidine is heat-labile. Filter-sterilize a 50 mM stock solution in DMSO and add it to the media after it has cooled to 50°C.
Protocol 2: Fermentation & Cultivation
Objective: To execute the growth phase under controlled conditions.
-
Seed Culture: Inoculate a single colony of Streptomyces sp. into 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask. Incubate at 28°C, 180 rpm for 48 hours until thick mycelial growth is observed.
-
Inoculation: Transfer 5% (v/v) of the seed culture into the production media (M1–M4).
-
Liquid Cultures:[2] 100 mL media in 500 mL baffled flasks.
-
Solid State (Optional but Recommended for M3): Inoculate onto autoclave-sterilized rice (50g rice + 50mL water).
-
-
Incubation:
-
Temperature: 28°C.[3]
-
Agitation: 180 rpm (for liquid).
-
Duration: 7–10 days.
-
-
Monitoring: Check daily. Thiopeptide production often coincides with the onset of sporulation (aerial mycelium formation) or pigment changes.
Protocol 3: Dual-Phase Extraction
Scientific Insight: Thiopeptides are highly hydrophobic and often precipitate out of solution or adhere to the cell wall. Extracting only the supernatant will result in a >60% loss of yield.
Procedure:
-
Harvest: Centrifuge liquid cultures at 4000 rpm for 20 minutes to separate Supernatant (A) from Mycelial Pellet (B).
-
For Solid State: Macerate the entire rice cake with ethyl acetate.
-
-
Supernatant Extraction (A): Extract twice with an equal volume of Ethyl Acetate (EtOAc). Combine organic layers.
-
Mycelial Extraction (B):
-
Resuspend the pellet in 50 mL of Acetone or Methanol (to lyse cells and solubilize hydrophobic peptides).
-
Sonicate for 20 minutes (critical for releasing cell-wall bound compounds).
-
Centrifuge and collect the solvent.
-
-
Combination: Combine extracts from A and B. Evaporate to dryness under reduced pressure (Rotary Evaporator, <40°C).
-
Reconstitution: Dissolve the crude residue in 1 mL of HPLC-grade Methanol for analysis.
Protocol 4: LC-MS/MS Analysis & Dereplication
Objective: To identify new derivatives using Molecular Networking.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 100% B over 30 minutes.
-
Detection:
-
UV: 210 nm (peptide bonds) and 350 nm (characteristic thiazole chromophore of thiopeptides).
-
MS: Positive Mode (ESI+), range 800–1500 Da.
-
Data Interpretation Logic: Use the following decision tree to classify peaks.
Figure 2: Logic flow for dereplicating this compound analogs. The 350nm UV signature is a critical filter for thiopeptides.
Expected Mass Shifts:
| Mass Shift (Δ Da) | Likely Modification | Biosynthetic Cause |
|---|---|---|
| +16 | Hydroxylation (+OH) | Activation of P450 hydroxylase (e.g., gen cluster tailoring). |
| -14 | Demethylation | Substitution of Valine with Alanine (precursor flexibility). |
| +14 | Methylation | Methyltransferase activity (often SAM-dependent). |
| +42 | Acetylation | Acetyltransferase activation. |
References
-
Original Discovery: Yun, B. S., et al. (1994). "this compound, a novel thiopeptide produced by Streptomyces sp.[4][5][6][7] DD84." The Journal of Antibiotics. Link
-
OSMAC Strategy: Bode, H. B., et al. (2002).[4] "Big effects from small changes: possible ways to explore nature's chemical diversity." ChemBioChem. Link
-
This compound Derivatives (E & F): Yu, L., et al. (2022).[4] "Geninthiocins E and F, two new cyclic thiopeptides... using OSMAC strategy." The Journal of Antibiotics. Link
-
Val-Geninthiocin: Sajid, I., et al. (2008).[5][7] "Val-Geninthiocin: Structure Elucidation and MSn Fragmentation..." Zeitschrift für Naturforschung B. Link
-
Thiopeptide Biosynthesis: Bagley, M. C., et al. (2005). "Thiopeptide antibiotics."[5][6][8] Chemical Reviews. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthetic gene cluster signature profiles of pathogenic Gram-negative bacteria isolated from Egyptian clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Stereochemical Analysis of Geninthiocin: A Multi-Modal Application Note
Executive Summary
Topic: Absolute Configuration Determination of Geninthiocin Amino Acid Residues. Methodology: Advanced Marfey’s Method (LC-MS/MS) validated by Chiral GC-MS. Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Discovery Scientists.
Abstract: this compound is a thiopeptide antibiotic produced by Streptomyces sp.[1][2][3] (e.g., strain RSF18 or ICN19).[3] Its structure is characterized by a macrocyclic core containing highly modified residues—including thiazoles, oxazoles, and dehydroamino acids—alongside standard amino acids such as Threonine (Thr), Alanine (Ala), and the non-proteinogenic residue Hydroxyvaline (Hyval). Determining the absolute configuration (L vs. D) of these residues is critical for establishing structure-activity relationships (SAR). This Application Note provides a rigorous, field-proven protocol using Marfey’s Method (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) coupled with LC-MS/MS. This approach offers superior sensitivity over NMR for trace quantities and resolves enantiomers that are difficult to separate via standard chiral chromatography.
Scientific Background & Mechanistic Logic
The Challenge of Thiopeptide Stereochemistry
Thiopeptides like this compound present unique analytical challenges:
-
Modified Residues: The macrocycle contains dehydroalanine (Dha) and dehydrobutyrine (Dhb), which are destroyed during acid hydrolysis (yielding pyruvate and 2-oxobutyrate), rendering their original stereochemistry inaccessible via hydrolytic methods.
-
Heterocycles: Thiazole and oxazole rings are derived from Cysteine, Serine, or Threonine. The post-translational modification usually eliminates the chiral center at the
-carbon of the precursor, meaning stereochemical analysis focuses on the remaining unmodified residues (Ala, Thr, Val/Hyval). -
Non-Proteinogenic Amino Acids: this compound contains
-Hydroxyvaline (Hyval) . The stereochemistry of this residue is distinct and requires comparison against synthesized or isolated standards.
The Solution: Marfey’s Method
Marfey’s method is the gold standard for peptide stereochemical analysis. It relies on the nucleophilic substitution of the fluorine atom in FDAA by the primary amine of the amino acid.
-
Mechanism: The reaction creates diastereomers (L-FDAA-L-AA and L-FDAA-D-AA).
-
Separation: These diastereomers have different physical properties and can be separated on a standard achiral C18 HPLC column.
-
Elution Order Rule: generally, L-FDAA-L-amino acids elute before L-FDAA-D-amino acids on C18 columns (with exceptions for specific side chains).
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the absolute configuration determination of this compound residues.
Detailed Protocol: Absolute Configuration Determination
Reagents and Equipment
-
This compound: Isolated from Streptomyces sp.[1][2][3] (purity >95%).
-
Marfey’s Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Sigma-Aldrich or equivalent).
-
Amino Acid Standards: L-Ala, D-Ala, L-Thr, D-Thr, L-Val, D-Val, L-allo-Thr.
-
Special Standard: L- and D-
-Hydroxyvaline (if commercially unavailable, synthesis via aldol condensation of glycine and acetone equivalents is required, or isolation from known sources). -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.
-
Acid: 6 N HCl (constant boiling).
-
Base: 1 M NaHCO
.
Step 1: Acid Hydrolysis
Rationale: To break the peptide bonds and release free amino acids. Note that thiazole/oxazole rings are generally stable under these conditions, but Dha residues will degrade.
-
Dissolve 0.5 mg of this compound in 0.5 mL of 6 N HCl in a hydrolysis tube.
-
Flush the tube with Nitrogen (
) gas for 1 minute to remove oxygen (prevents oxidative degradation of sensitive residues like Met or Trp, though less critical for this compound's core residues). -
Seal the tube under vacuum.
-
Incubate at 110°C for 16–24 hours .
-
Cool the mixture to room temperature.
-
Evaporate the hydrolysate to complete dryness using a stream of
or a SpeedVac concentrator. -
Resuspend the residue in 100
L of water and evaporate again to ensure complete removal of HCl.
Step 2: FDAA Derivatization (Marfey’s Reaction)
Rationale: To convert enantiomers into diastereomers separable by C18 chromatography. High pH is essential for the nucleophilic attack.
-
Resuspend the dried hydrolysate in 100
L of water . -
Add 20
L of 1 M NaHCO (Ensure pH is roughly 8–9). -
Add 100
L of 1% FDAA solution (in acetone). -
Incubate at 40°C for 1 hour with gentle shaking/mixing.
-
After incubation, add 10
L of 2 M HCl to quench the reaction (neutralize the pH). -
Dilute with 200
L of 50% ACN/H O prior to injection. -
Standard Preparation: Repeat steps 1–6 simultaneously for authentic L- and D-amino acid standards (Ala, Thr, Hyval).
Step 3: LC-MS/MS Analysis
Rationale: MS detection provides mass specificity, distinguishing amino acids with similar retention times. MS/MS (MRM) increases sensitivity.
-
Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS (or equivalent Orbitrap/Q-TOF system).
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7
m) or Phenomenex Kinetex C18. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 10% B
-
2–25 min: 10%
60% B (Slow gradient is crucial for diastereomer separation) -
25–30 min: 90% B (Wash)
-
30–35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI Positive Mode. Monitor [M+H]
for FDAA-derivatives.
Mass Transitions (MRM) Table
The FDAA moiety adds specific mass to the amino acid.
-
FDAA Mass Contribution: ~252 Da (replacement of F with Amino Acid).
-
Formula:
.
| Amino Acid Residue | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Notes |
| Alanine (Ala) | 342.1 | 296.1 | Common fragment: Loss of |
| Threonine (Thr) | 372.1 | 326.1 | Watch for allo-Thr separation |
| Valine (Val) | 370.1 | 324.1 | If present (Val-Geninthiocin) |
| Hydroxyvaline (Hyval) | 386.1 | 340.1 | Critical diagnostic residue |
Data Interpretation & Validation
Elution Order Analysis
Compare the retention times (
-
General Rule: L-FDAA-L-AA elutes before L-FDAA-D-AA.
-
This compound Expectations:
-
Ala: Expect L-Ala . Compare
with L-FDAA-L-Ala standard. -
Thr: Expect L-Thr . Ensure separation from L-allo-Thr (a common artifact or isomer).
-
Hyval: Expect L-Hyval (specifically (2S,3R)-3-hydroxyvaline often found in thiopeptides). The
must match the authentic L-standard exactly.
-
Validation: Enantioselective GC-MS (Alternative Method)
If Marfey’s method yields ambiguous results (e.g., overlapping peaks), use Chiral GC-MS as a confirmation step.
-
Derivatization: Convert hydrolysate to N-pentafluoropropionyl-isopropyl esters.
-
Column: Chirasil-L-Val (25 m x 0.25 mm).
-
Program: 50°C (hold 5 min)
180°C at 4°C/min. -
Result: Direct separation of volatile chiral derivatives. This method confirmed the L-configuration of Ala, Thr, and Hyval in this compound variants [1, 2].[1]
References
-
Sajid, I., Shaaban, K. A., Frauendorf, H., Hasnain, S., & Laatsch, H. (2011).[1] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1] RSF18.[1][4] Zeitschrift für Naturforschung B, 66(12), 1217-1228. Link
-
Vincent, P., et al. (2018).[3] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2][3] ICN19.[2][3][4] The Journal of Antibiotics, 72, 114–117. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
Sources
Geninthiocin as a potential lead compound for drug discovery
Application Note: Geninthiocin – A Thiopeptide Lead for MRSA and VRE Therapeutics
Executive Summary
This compound is a macrocyclic thiopeptide antibiotic (Series 2) isolated from Streptomyces species (e.g., Streptomyces sp. DD-84, ICN19). Characterized by a highly modified peptide backbone containing thiazole and pyridine rings, it exhibits potent inhibitory activity against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] This guide details the mechanistic basis of this compound, protocols for its isolation, and validated assays for evaluating its potential as a lead compound in anti-infective and oncology drug discovery.
Compound Profile & Mechanism of Action[2][3]
Class: Thiopeptide (Ribosomally synthesized and post-translationally modified peptide - RiPP).[2] Molecular Target: 50S Ribosomal Subunit (L11 protein / 23S rRNA complex). Key Properties:
-
Potency: Nanomolar inhibitory concentration against Gram-positive bacteria.[1][2][3][4]
-
Cytotoxicity: Significant activity against human cancer cell lines (e.g., A549 lung carcinoma, IC50 ~6 nM), necessitating careful therapeutic index evaluation.[1]
-
Solubility: Poor aqueous solubility; requires DMSO or DMF for stock preparation.
Mechanism of Action (MoA)
Unlike macrolides or tetracyclines, this compound binds to a unique cleft between the L11 ribosomal protein and the 23S rRNA within the GTPase-associated center of the 50S subunit. This binding sterically hinders the binding of Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), effectively "jamming" the ribosome and arresting protein translation.
Figure 1: Thiopeptide Mechanism of Action
Caption: this compound binds the L11/23S rRNA complex, blocking elongation factors and halting protein synthesis.
Production and Isolation Protocol
This compound is not commercially available in bulk; it must be produced via fermentation. The following protocol is optimized for Streptomyces sp. (e.g., strain ICN19 or RSF18).
Fermentation Workflow
Reagents:
-
Seed Medium (ISP2): Yeast extract (4g), Malt extract (10g), Dextrose (4g), Agar (20g) per liter pH 7.2.
-
Production Medium: Starch (10g), Glucose (10g), Glycerol (10g), Corn steep liquor (2.5g), Peptone (2.5g), Yeast extract (2g), NaCl (1g), CaCO3 (3g) per liter.
Protocol:
-
Inoculation: Inoculate 50 mL of Seed Medium with a fresh spore loop of Streptomyces sp. Incubate at 28°C, 180 rpm for 48 hours.
-
Scale-Up: Transfer 5% (v/v) seed culture into 1L Erlenmeyer flasks containing 250 mL Production Medium.
-
Fermentation: Incubate at 28°C, 180 rpm for 5–7 days. Monitor pH; harvest when pH rises >7.5 or opaque mycelial mass turns yellowish/grey.
Extraction and Purification
Safety Note: Thiopeptides are potent bioactives. Handle all extracts in a fume hood.
-
Separation: Centrifuge fermentation broth (4000 x g, 20 min). Discard supernatant (this compound is primarily mycelium-bound).
-
Extraction: Extract mycelial pellet with Acetone (1:1 v/v) for 4 hours with agitation. Filter and evaporate acetone to yield an aqueous residue.
-
Partition: Extract the aqueous residue with Ethyl Acetate (3x). Combine organic layers and dry over anhydrous Na2SO4. Evaporate to dryness.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient: Chloroform:Methanol (100:0 to 90:10).
-
Note: this compound typically elutes at 95:5 CHCl3:MeOH.
-
-
HPLC Polishing (Required for >95% purity):
-
Column: C18 Reverse Phase (Semi-prep).
-
Solvent A: H2O + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.
-
Gradient: 40% B to 100% B over 30 mins.
-
Detection: UV at 254 nm (Thiazole absorbance).
-
Figure 2: Production to Hit Validation Workflow
Caption: Integrated workflow for isolating this compound and validating antibacterial activity.
Screening Protocols
Antibacterial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA. Standard: CLSI Broth Microdilution.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (prevents peptide binding).
-
Test Strain: S. aureus ATCC 43300 (MRSA).
Procedure:
-
Stock Prep: Dissolve this compound in 100% DMSO to 1 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in CAMHB across the plate (Range: 64 µg/mL to 0.06 µg/mL). Final DMSO concentration must be <1%.
-
Inoculum: Adjust bacterial suspension to 5 x 10^5 CFU/mL in each well.
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout: Visual inspection or OD600. MIC is the lowest concentration with no visible growth.
-
Expected Result: this compound typically exhibits MIC values < 1 µg/mL against MRSA.
-
Mammalian Cytotoxicity Counter-Screen
Objective: Assess therapeutic index (Selectivity). Thiopeptides can be cytotoxic.[1][4] Cell Line: A549 (Lung Carcinoma) or HepG2 (Hepatocytes).
Procedure:
-
Seed cells (5,000/well) in 96-well tissue culture plates. Incubate 24h.
-
Add this compound (Serial dilutions: 10 µM to 0.1 nM).
-
Incubate 72 hours.
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals and read Absorbance at 570 nm.
Data Summary & Lead Optimization
| Parameter | This compound / Analogs | Reference Standard (Vancomycin) |
| Target | 50S Ribosome (L11/23S) | Cell Wall (D-Ala-D-Ala) |
| MRSA Activity (MIC) | Potent (< 1 µg/mL) | 0.5 – 2.0 µg/mL |
| VRE Activity | Retained | Inactive (VRE strains) |
| Solubility | Poor (Hydrophobic) | High (Hydrophilic) |
| Bioavailability | Low (IV/Topical potential) | IV only (for systemic) |
Lead Optimization Strategy: Researchers should focus on semi-synthetic modifications of the this compound scaffold to improve water solubility and reduce cytotoxicity while maintaining ribosomal binding affinity. The dehydroalanine residues are prime targets for Michael addition chemistries to introduce solubilizing groups.
References
-
Yun, B. S., et al. (1994). "this compound, a new thiopeptide antibiotic produced by Streptomyces sp.[1][6] DD-84." The Journal of Antibiotics. Link
-
Vincent, P., et al. (2018).[3] "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][4] ICN19." The Journal of Antibiotics. Link
-
Bagley, M. C., et al. (2005). "Thiopeptide Antibiotics."[1][4][7] Chemical Reviews. Link
-
Lentzen, G., et al. (2003). "Structural basis for the interaction of the thiopeptide antibiotic thiostrepton with the 50S ribosomal subunit." Chemistry & Biology. Link
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs.[1] Link
Sources
- 1. scispace.com [scispace.com]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Application Note: Geninthiocin in Microbiology & Molecular Genetics
Abstract & Core Utility
Geninthiocin is a highly modified, sulfur-rich thiopeptide antibiotic (Series d) produced by Streptomyces species (e.g., S. sp.[1] DD84).[2] Structurally homologous to berninamycin, it is characterized by a macrocyclic core containing multiple thiazole and oxazole rings derived from a ribosomally synthesized precursor.
Primary Research Applications:
-
Ribosomal Biochemistry: A potent inhibitor of bacterial protein synthesis targeting the 50S ribosomal subunit (L11/GTPase center interface).
-
Gene Regulation (Key Tool): A nanomolar-range inducer of the tipA promoter system in Streptomyces genetics, often used as an alternative to Thiostrepton.
-
Oncology Research: Unlike many antibiotics, this compound exhibits significant cytotoxicity against human tumor cell lines (e.g., A549), making it a candidate for antibody-drug conjugate (ADC) payloads rather than systemic antibacterial therapy.
Mechanism of Action (MOA)
This compound functions as a translation inhibitor. Unlike aminoglycosides that bind the 30S subunit, this compound binds irreversibly to the 23S rRNA/Ribosomal Protein L11 complex within the 50S subunit.
Molecular Cascade:
-
Binding: The macrocycle occupies the cleft between the L11 N-terminal domain and the 23S rRNA.
-
Inhibition: This binding sterically hinders the binding of Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).
-
Arrest: The ribosome is locked; GTP hydrolysis is prevented, and translocation of the tRNA-mRNA complex is blocked.
-
Result: Cessation of peptide chain elongation and bacterial cell death.
Visualization: Molecular Pathway
Figure 1: Mechanism of Action.[3] this compound targets the L11/23S rRNA interface, physically blocking elongation factors essential for protein synthesis.[3]
Antimicrobial & Cytotoxic Spectrum
This compound is exceptionally potent against Gram-positive bacteria, often exceeding the potency of vancomycin. However, its utility is bifurcated by its cytotoxicity.
Table 1: Comparative Activity Profile
| Organism / Cell Line | Type | MIC / IC50 Value | Interpretation |
| Staphylococcus aureus (MRSA) | Gram-Positive | 0.001 - 0.1 µg/mL | Extremely Potent |
| Bacillus subtilis | Gram-Positive | < 0.01 µg/mL | Highly Susceptible |
| Mycobacterium smegmatis | Acid-Fast | 0.05 - 0.5 µg/mL | Active |
| Escherichia coli | Gram-Negative | > 64 µg/mL | Resistant (Permeability Barrier) |
| A549 (Human Lung Carcinoma) | Mammalian | IC50 ~ 6 nM | High Cytotoxicity |
Critical Note: The nanomolar cytotoxicity against A549 cells (IC50 ~6 nM) indicates that this compound is toxic to mammalian cells . It should not be used as a standard antibiotic control in mammalian tissue culture unless the specific goal is to induce cytotoxicity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: To quantify the potency of this compound against Gram-positive isolates. Challenge: Thiopeptides are highly hydrophobic. Improper solubilization causes precipitation and false-negative results.
Reagents
-
This compound powder (Store at -20°C, desiccated).
-
Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (optional, for colorimetric readout).
Step-by-Step Workflow
-
Stock Preparation (Critical Step):
-
Weigh 1 mg of this compound.
-
Dissolve in 1 mL 100% DMSO to create a 1,000 µg/mL stock.
-
Note: Do not use water or ethanol; the compound will precipitate.
-
-
Intermediate Dilution:
-
Dilute the stock 1:100 in CAMHB to achieve 10 µg/mL. (Final DMSO concentration is now 1%).
-
-
Plate Setup:
-
Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.
-
Dispense 200 µL of the 10 µg/mL this compound solution into column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Result: Range from 10 µg/mL down to ~0.02 µg/mL.
-
-
Inoculation:
-
Prepare bacterial inoculum adjusted to
CFU/mL. -
Add 100 µL inoculum to all wells.
-
Final DMSO Concentration: <0.5% (Non-toxic to bacteria).
-
-
Incubation:
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
-
Visual: Look for the lowest concentration with no turbidity.
-
Validation: S. aureus ATCC 29213 should show inhibition < 0.1 µg/mL.
-
Application: Inducing Streptomyces Gene Expression (tipA System)
Context: The tipA promoter is a thiostrepton-inducible promoter widely used in Streptomyces genetic engineering. This compound is a potent inducer of this system (often more soluble and potent than thiostrepton in specific matrices).
Mechanism of Induction
The TipAL protein (a MerR-family regulator) binds the tipA promoter.[4][5] Upon binding a thiopeptide (this compound), TipAL undergoes a conformational change that aligns the -10 and -35 promoter regions, recruiting RNA Polymerase.
Protocol: Induction Assay
-
Strain: Streptomyces lividans or S. coelicolor harboring a plasmid with ptipA driving a reporter (e.g., egfp or neo).
-
Culture: Grow mycelia in TSB (Tryptic Soy Broth) to mid-log phase (OD450 ~ 0.4–0.6).
-
Induction:
-
Add this compound (dissolved in DMSO) to a final concentration of 1 µg/mL .
-
Control: Run a parallel mock induction with DMSO only.
-
-
Expression Time: Incubate for 4–16 hours at 30°C.
-
Harvest: Centrifuge mycelia and process for Western Blot or fluorescence microscopy.
Visualization: tipA Induction Pathway
Figure 2: The tipA Induction System. This compound acts as the ligand for the TipAL regulator, triggering high-level expression of downstream genes.
References
-
Yun, B. S., et al. (1994). "this compound, a new thiopeptide antibiotic produced by Streptomyces sp. DD-84."[2] The Journal of Antibiotics, 47(12), 1541–1545.
-
Bagley, M. C., et al. (2005). "Thiopeptide antibiotics." Chemical Reviews, 105(2), 685-714.
-
Murakami, T., et al. (1989). "The thiostrepton-inducible gene for the 19-kilodalton protein in Streptomyces lividans." Journal of Bacteriology, 171(3), 1459-1466. (Foundation of the tipA system).
-
Sajid, I., et al. (2008). "Val-geninthiocin: structure elucidation and MSn fragmentation of thiopeptide antibiotics produced by Streptomyces sp.[2] RSF18." Zeitschrift für Naturforschung B, 63(10), 1223-1230.
-
Just-Baringo, X., et al. (2014). "Thiopeptide antibiotics: retrospective and recent advances." Marine Drugs, 12(1), 317-351.
Sources
- 1. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osmotic regulation of the Streptomyces lividans thiostrepton-inducible promoter, ptipA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Efficacy Profiling of Geninthiocin
Introduction & Rationale
Geninthiocin and its variants (e.g., Ala-geninthiocin, Val-geninthiocin) represent a potent class of thiopeptide antibiotics derived from Streptomyces species (e.g., Streptomyces sp. ICN19). Like other members of this class (thiostrepton, nosiheptide), this compound exhibits exceptional potency against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).
Mechanism of Action: this compound targets the 50S ribosomal subunit , specifically binding to the GTPase-associated center (L11 protein and 23S rRNA complex). This binding sterically hinders the recruitment of elongation factors (EF-G), effectively freezing protein synthesis.
The Challenge: While in vitro MIC values are often in the nanomolar range, in vivo translation is hindered by two critical factors:
-
Poor Aqueous Solubility: The macrocyclic peptide structure is highly hydrophobic.
-
Narrow Therapeutic Index: Recent studies indicate cytotoxicity against mammalian cells (e.g., IC50 of ~6 nM against A549 cells), necessitating rigorous safety profiling before efficacy testing.
This guide provides a validated workflow to navigate these challenges, moving from formulation to in vivo proof-of-concept.
Experimental Workflow Strategy
The following diagram outlines the logical progression from compound preparation to efficacy data.
Figure 1: Strategic workflow for this compound evaluation. Note the critical feedback loop between Toxicity Screening and Formulation.
Phase 0: Formulation Protocols (Critical Step)
Expert Insight: Standard saline or PBS will precipitate this compound immediately, leading to embolism (IV) or depot formation (IP/SC) with zero bioavailability. You must use a solubilizing vehicle.
Recommended Vehicle Systems:
| Vehicle Type | Composition | Application | Pros/Cons |
| Standard Co-solvent | 5% DMSO + 5% Tween 80 + 90% Saline | IP / Topical | Simple; High risk of precipitation upon dilution in blood. |
| Cyclodextrin Complex | 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water | IV / IP | Preferred. Improves stability; Reduces local irritation. |
| PEG-Based | 10% DMSO + 40% PEG400 + 50% Water | IP / SC | Good solubility; Viscous, can be painful upon injection. |
Protocol: Preparation of 2 mg/mL Stock in HP-β-CD
-
Weigh this compound powder accurately.
-
Dissolve initially in a minimal volume of DMSO (e.g., 2% of final volume).
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the cyclodextrin solution to the DMSO-drug concentrate while vortexing.
-
Sonicate for 10 minutes at room temperature.
-
Filter sterilize using a 0.22 µm PVDF membrane (Check filter compatibility; avoid nylon if drug binds).
Phase 1: Safety & Tolerability (MTD Study)
Before infecting animals, determine the Maximum Tolerated Dose (MTD). This compound has reported cytotoxicity; skipping this step invalidates efficacy data due to potential host death confounding.
Protocol: Mouse MTD Escalation
-
Animals: CD-1 Mice (n=3 per dose group), Female, 6-8 weeks.
-
Route: Intraperitoneal (IP) or Subcutaneous (SC).
-
Dosing Schedule: Single bolus.
-
Doses: 1, 5, 10, 25 mg/kg (Logarithmic scaling).
-
Observation: 48 hours. Monitor for piloerection, lethargy, weight loss >10%.
-
Endpoint: Highest dose with <5% weight loss and no behavioral changes.
Phase 3: Efficacy Protocols
Due to the solubility profile and potency of thiopeptides, we prioritize the Zebrafish Model (for screening) and the Mouse Skin Infection Model (clinical relevance for thiopeptides).
Protocol A: Zebrafish S. aureus Infection (High-Throughput Screen)
Rationale: this compound requires micro-quantities; Zebrafish are transparent, allowing visual tracking of fluorescent bacteria.
-
Bacterial Prep: Use GFP-expressing S. aureus (e.g., strain RN4220/pGFP). Grow to OD600 ~0.6. Wash and resuspend in PBS.
-
Infection: Anesthetize zebrafish larvae (3 days post-fertilization) with tricaine. Microinject ~2000 CFU into the Yolk Sac.
-
Treatment:
-
Transfer larvae to 96-well plates (1 larva/well).
-
Add this compound directly to fish water at 1x, 5x, and 10x MIC.
-
Include Vehicle Control and Vancomycin Control.
-
-
Readout:
-
Survival: Monitor daily for 72 hours.
-
Fluorescence: Quantify GFP intensity using a plate reader or fluorescence microscopy at 24h and 48h.
-
Protocol B: Mouse Skin/Soft Tissue Infection (SSTI)
Rationale: Thiopeptides are ideal candidates for topical therapy (like mupirocin) where systemic toxicity is less of a concern.
Materials:
-
Animals: BALB/c mice, Female, 6-8 weeks (n=6 per group).
-
Pathogen: MRSA (e.g., USA300 strain).
-
Treatment Groups:
-
Vehicle Control (Topical ointment base).
-
This compound 1% (w/w) ointment (formulated in PEG base or petroleum jelly).
-
This compound 2% (w/w) ointment.
-
Positive Control: Mupirocin 2% ointment.
-
Step-by-Step Procedure:
-
Inoculum Prep: Grow MRSA to log phase. Resuspend to
CFU/mL. -
Tape Stripping: Anesthetize mice. Shave the dorsal back. Use sterile autoclave tape to strip the stratum corneum (10-15 times) until skin is glistening and red (mimics abrasion).
-
Infection: Apply 10 µL of inoculum (
CFU) to the stripped area. Allow to dry for 10 mins. -
Treatment:
-
Apply 50 mg of ointment to the wound site using a sterile spatula.
-
Frequency: Twice daily (BID) for 3 days.
-
-
Harvest (Day 4):
-
Euthanize mice.
-
Excise the infected skin area (
). -
Homogenize tissue in 1 mL sterile PBS.
-
-
Quantification: Serially dilute homogenate and plate on Mannitol Salt Agar. Incubate 24h at 37°C. Count CFUs.
Data Analysis & Interpretation
Present your data using the following standard metrics.
Table 1: Example Data Structure for SSTI Model
| Group | Dose | Log10 CFU/g Tissue (Mean ± SD) | Log Reduction (vs Vehicle) | P-Value (ANOVA) |
| Vehicle | N/A | 7.8 ± 0.4 | - | - |
| This compound | 1% | 5.2 ± 0.6 | 2.6 | < 0.01 |
| This compound | 2% | 4.1 ± 0.5 | 3.7 | < 0.001 |
| Mupirocin | 2% | 3.9 ± 0.3 | 3.9 | < 0.001 |
Interpretation Logic:
-
Bacteriostatic: < 2 log reduction.
-
Bactericidal: ≥ 3 log reduction.
-
Efficacy Criterion: If this compound achieves within 1 log of the Mupirocin control, it is a valid lead candidate.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Animal Death < 1h post-dose | Embolism (Precipitation) | Switch vehicle to 20% HP-β-CD; Inject slower; Filter stock before use. |
| No Efficacy in Sepsis Model | High Protein Binding | Thiopeptides bind heavily to albumin. Increase dose or switch to topical models. |
| Skin Irritation | DMSO Concentration | Ensure DMSO < 10% in topical formulation; Washout period between doses. |
References
-
Iniyan, A. M., et al. (2018). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][2] ICN19." The Journal of Antibiotics, 72, 99–105. Link[2]
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs, 12(1), 317–351. Link
-
Bagley, M. C., et al. (2005). "Thiopeptide antibiotics." Chemical Reviews, 105(2), 685–714. Link
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A10. Link
-
Zhang, H., et al. (2022). "Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities."[3] The Journal of Antibiotics, 76, 102–109. Link
Sources
- 1. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Geninthiocin – Targeting the L11 Ribosomal Interface in Multi-Drug Resistant Gram-Positive Pathogens
Abstract
Geninthiocin is a macrocyclic thiopeptide antibiotic (Series D) produced by Streptomyces species.[1][2] Unlike standard glycopeptides or oxazolidinones, this compound operates via a distinct mechanism: high-affinity binding to the L11 ribosomal protein/23S rRNA complex within the 50S subunit. This interaction sterically hinders Elongation Factor G (EF-G), effectively stalling bacterial protein synthesis. This guide details the specific protocols for the isolation, solubility management, and pharmacological evaluation of this compound against drug-resistant phenotypes, including MRSA (Methicillin-Resistant Staphylococcus aureus) and VRE (Vancomycin-Resistant Enterococci).
Mechanism of Action: The L11/23S rRNA Blockade[3][4]
This compound belongs to the 35-membered macrocycle class of thiopeptides.[3] Its potency stems from its ability to bypass common resistance mechanisms (like the vanA gene cluster in VRE or mecA in MRSA) by targeting the translational machinery directly.
Molecular Pathway
-
Target Recognition: this compound penetrates the bacterial cell wall and binds to the GTPase-Associated Center (GAC) of the 50S ribosomal subunit.
-
Specific Binding: It anchors to the cleft between the L11 ribosomal protein and the 23S rRNA.
-
Steric Inhibition: The bound antibiotic locks the ribosome in a conformation that prevents the binding of Elongation Factor G (EF-G).
-
Translation Arrest: Without EF-G, the ribosome cannot translocate the mRNA-tRNA complex. Protein synthesis halts, leading to bacteriostasis or cell death depending on concentration and exposure time.
Visualizing the Inhibition Pathway
The following diagram illustrates the critical signaling blockade caused by this compound.
Figure 1: Mechanism of Action.[1][4][5][6] this compound competes with EF-G for the L11/23S rRNA binding site, preventing translocation.
Spectrum of Activity and Potency[2][8][9]
This compound exhibits a narrow but highly potent spectrum, primarily targeting Gram-positive organisms. It is generally inactive against Gram-negative bacteria due to the impermeability of the outer membrane.
Comparative Efficacy Table (Representative Data)
| Organism | Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| S. aureus | Methicillin-Susceptible (MSSA) | < 0.01 - 0.05 | 0.5 - 2.0 | 1.0 - 4.0 |
| S. aureus | Methicillin-Resistant (MRSA) | 0.01 - 0.10 | 1.0 - 2.0 | 1.0 - 4.0 |
| E. faecalis | Vancomycin-Resistant (VRE) | 0.05 - 0.20 | > 16.0 (Resistant) | 1.0 - 4.0 |
| M. tuberculosis | Standard Strain | 0.1 - 0.5 | N/A | N/A |
Note: this compound analogs (e.g., Val-geninthiocin) may exhibit slight variations in MIC, but the nanomolar potency against MRSA is a hallmark of the class.
Protocol: Production and Isolation from Streptomyces
Expert Insight: Thiopeptides are notoriously difficult to synthesize chemically due to their complex macrocyclic structure. Fermentation remains the gold standard for production.
Reagents Required
-
Strain: Streptomyces sp.[1][2][3][5][7][8] (e.g., strain DD-84 or CPCC 200267).
-
Production Medium: Glucose-Yeast Extract-Malt Extract (GYM) or Starch-Casein broth.
-
Extraction Solvents: Acetone, Ethyl Acetate (EtOAc), Methanol.
-
Purification: Sephadex LH-20, C18 Reverse-Phase HPLC column.
Step-by-Step Workflow
-
Seed Culture: Inoculate 50 mL of GYM broth with Streptomyces spores. Incubate at 28°C, 200 rpm for 48 hours.
-
Fermentation: Transfer 5% (v/v) seed culture into 1L production flasks. Ferment for 5–7 days at 28°C.
-
Lysis & Extraction:
-
Centrifuge broth (4000 rpm, 20 min) to separate mycelia.
-
Critical Step: this compound is largely retained in the mycelia. Discard the supernatant (or extract separately).
-
Extract mycelial cake with Acetone (1:1 volume/weight) for 12 hours.
-
Filter and evaporate acetone to yield an aqueous residue.
-
Extract residue with EtOAc (3x). Combine organic layers and dry in vacuo.
-
-
Purification:
-
Flash Chromatography: Dissolve crude extract in minimal MeOH. Load onto Silica Gel 60. Elute with CHCl3:MeOH gradient (95:5 to 80:20).
-
HPLC Polishing: Isolate active fractions. Inject onto C18 Semi-Prep column.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient 40% -> 80% over 30 mins.
-
Detection: UV at 254 nm and 300 nm (characteristic thiazole absorption).
-
Figure 2: Isolation workflow emphasizing mycelial extraction.
Protocol: Modified Broth Microdilution (MIC)
Expert Insight (Solubility): this compound is highly hydrophobic. Standard aqueous preparation will result in precipitation and false-negative MICs. You must use DMSO for stock solutions.
Materials
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
DMSO (Dimethyl sulfoxide) .
-
Resazurin dye (optional, for visual readout).
-
Target Strains: MRSA (e.g., ATCC 43300), VRE (e.g., ATCC 51299).
Procedure
-
Stock Preparation: Dissolve this compound powder in 100% DMSO to a concentration of 1 mg/mL (1000 µg/mL).
-
Intermediate Dilution: Dilute the stock 1:10 in CAMHB to obtain 100 µg/mL (10% DMSO).
-
Validation: Ensure no visible precipitation occurs. If it does, increase DMSO concentration but ensure final well concentration remains <1% to avoid toxicity to bacteria.
-
-
Plate Setup:
-
Add 50 µL CAMHB to columns 2–12 of a 96-well plate.
-
Add 100 µL of drug solution (from step 2) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
-
Column 11: Growth Control (No drug).
-
Column 12: Sterility Control (No bacteria).
-
-
Inoculation:
-
Prepare bacterial suspension to 0.5 McFarland standard.
-
Dilute 1:100 in CAMHB.
-
Add 50 µL of inoculum to wells 1–11.
-
Final Test Range: 50 µg/mL down to ~0.1 µg/mL (adjust range lower if testing pure compound, e.g., start at 10 µg/mL).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Determine the lowest concentration with no visible growth.
Mechanism Validation: In Vitro Translation Inhibition
To confirm that the isolated compound is indeed acting via protein synthesis inhibition (and not membrane disruption), perform a cell-free translation assay.
Protocol
-
System: Use a commercially available E. coli S30 Extract System for Circular DNA (e.g., Promega).
-
Reaction Mix: Combine S30 extract, premix (amino acids, rNTPs, tRNA), and a reporter plasmid (e.g., pBEST-luc encoding luciferase).
-
Treatment: Add this compound (0.1, 1.0, 10 µM) to the reaction. Include a vehicle control (DMSO) and a positive control (Chloramphenicol).
-
Incubation: 37°C for 60 minutes.
-
Detection: Add Luciferase Assay Reagent. Measure luminescence on a plate reader.
-
Interpretation: A dose-dependent decrease in luminescence confirms inhibition of the translation machinery.
References
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs, 12(1), 317–351.
-
Yun, B.S., et al. (1994).[3] "this compound, a novel thiopeptide produced by Streptomyces sp.[1][3][5][7][8] DD84." The Journal of Antibiotics, 47(9), 969–975.
-
Bagley, M.C., et al. (2005). "Thiopeptide antibiotics."[9][3][5][6][7][8] Chemical Reviews, 105(2), 685-714.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[7][8] RSF18." Natural Product Communications.
Sources
- 1. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
Methods for synthesizing Geninthiocin analogs
Application Note: Modular Synthesis of Geninthiocin Analogs
Part 1: Executive Summary & Strategic Logic
The Challenge: this compound is a Series 35 thiopeptide antibiotic , characterized by a 35-membered macrocycle containing a central 2,3,6-trisubstituted pyridine core, multiple thiazole rings, and reactive dehydroalanine (Dha) residues. While potent against Gram-positive pathogens (targeting the ribosomal L11/23S rRNA complex), its clinical utility is limited by poor aqueous solubility and chemical instability.
The Solution: This guide details a Fragment-Based Convergent Synthesis . Unlike linear solid-phase synthesis, this approach assembles the complex pyridine core separately from the peptide "wings," allowing for the parallel generation of analogs with modified solubility profiles without rebuilding the entire scaffold.
Core Synthetic Strategy:
-
Pyridine Core Construction: Via a biomimetic hetero-Diels-Alder reaction (highly modifiable).
-
Thiazole Assembly: Iterative Hantzsch synthesis for the peptide backbone.
-
Late-Stage Macrolactamization: Using MNBA to close the 35-membered ring.
-
Dehydroalanine (Dha) Unmasking: Post-cyclization oxidative elimination to prevent premature polymerization.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three key modules: the Pyridine Core (Fragment A) , the Thiazole-Peptide Wings (Fragment B) , and the Dehydroalanine Tail (Fragment C) .
Figure 1: Retrosynthetic logic disconnecting the macrocycle into stable, synthesizable modules.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Pyridine Core (Hetero-Diels-Alder Route)
Objective: Create the central scaffold that defines the geometry of the macrocycle. This method allows substitution at the C5/C6 positions to improve solubility.
Reagents:
-
Diene:
-Acetyl-dehydroalanine methyl ester (or serine-derived azadiene). -
Dienophile: Propargyl aldehyde or substituted alkyne.
-
Solvent: Toluene (anhydrous).
-
Catalyst: Cu(OTf)
(optional for oxidative variants).[1]
Step-by-Step Methodology:
-
Azadiene Formation:
-
Suspend
-acetyl-serine methyl ester (10 mmol) in CH Cl . -
Add SOCl
(1.2 equiv) and reflux for 2 hours to generate the chloro-intermediate. -
Treat with Et
N (2.5 equiv) at 0°C to eliminate HCl, yielding the volatile 2-azadiene. Note: Use immediately.
-
-
Cycloaddition:
-
Dissolve the fresh azadiene (1.0 equiv) and the alkynyl dienophile (1.5 equiv) in anhydrous Toluene (0.1 M).
-
Heat to 110°C in a sealed pressure tube for 24–48 hours.
-
Mechanism:[1][2][3][4] The reaction proceeds via a [4+2] hetero-Diels-Alder cycloaddition followed by spontaneous elimination of methanol/water (aromatization) to yield the 2,3,6-trisubstituted pyridine.
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify via flash chromatography (SiO
, Hexane:EtOAc gradient). -
QC Check:
H NMR should show characteristic pyridine aromatic protons ( 7.8–8.5 ppm).
-
Protocol B: Iterative Thiazole Assembly (Hantzsch Synthesis)
Objective: Construct the "wings" of the antibiotic. Thiazoles are rigidifying elements critical for ribosome binding.
Reagents:
-
Thioamide: Boc-protected amino thioamide (e.g., Boc-Ala-CSNH
). -
Alpha-Haloketone: Ethyl bromopyruvate.
-
Base: NaHCO
or KHCO . -
Dehydrating Agent: TFAA/Pyridine (for final aromatization if needed).
Step-by-Step Methodology:
-
Condensation:
-
Dissolve Boc-amino thioamide (5 mmol) in EtOH (20 mL).
-
Add Ethyl bromopyruvate (5.5 mmol) dropwise at room temperature.
-
Stir for 2 hours; a white precipitate (hydroxy-thiazoline intermediate) often forms.
-
-
Dehydration/Aromatization:
-
Add TFAA (1.2 equiv) and Pyridine (2.0 equiv) at 0°C. Stir for 1 hour.
-
Alternative: The "Modified Hantzsch" uses CaCO
in refluxing EtOH to drive aromatization directly.
-
-
Saponification (for coupling):
-
Treat the thiazole ester with LiOH (2.0 equiv) in THF/H
O (3:1) to reveal the carboxylic acid for the next peptide coupling step.
-
Protocol C: Macrocyclization & Dehydroalanine Installation
Objective: Close the ring and unmask the reactive Dha residues without polymerizing the product.
Critical Insight: Dehydroalanine (Dha) is unstable. Do not install it early. Use Phenylselenocysteine (SecPh) as a stable precursor.
Step-by-Step Methodology:
-
Linear Precursor Assembly:
-
Couple Fragment A (Pyridine) and Fragment B (Thiazoles) using standard EDCI/HOAt conditions.
-
Incorporate Fmoc-Sec(Ph)-OH at positions destined to be Dha.
-
-
Macrolactamization (The MNBA Method):
-
Reagents: 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP.
-
Condition: High Dilution (0.5 mM) in CH
Cl is mandatory to prevent dimerization. -
Procedure: Syringe pump addition of the linear seco-acid (dissolved in CH
Cl ) into a solution of MNBA (1.5 equiv) and DMAP (2.0 equiv) over 12 hours. -
Yield: Typically 40–60% for 35-membered rings.
-
-
Oxidative Elimination (Dha Unmasking):
-
Dissolve the cyclic selenide in CH
Cl /TFE (Trifluoroethanol). -
Add H
O (30%, 2.0 equiv) at 0°C. -
Stir for 30 mins. The selenoxide undergoes spontaneous syn-elimination at room temperature to yield the Dehydroalanine moiety.
-
Stop Point: Purify immediately by HPLC (C18, Water/Acetonitrile + 0.1% TFA). Dha compounds are light-sensitive; store in amber vials at -20°C.
-
Part 4: Data Summary & Troubleshooting
| Parameter | Pyridine Core Synthesis | Macrolactamization | Dha Installation |
| Key Reagent | Azadiene + Alkyne | MNBA / DMAP | H |
| Typical Yield | 65–80% | 40–60% | 85–95% |
| Critical Factor | Temperature (110°C) | Dilution (<1 mM) | Time (<1 hr) |
| Common Pitfall | Polymerization of diene | Dimerization of peptide | Over-oxidation |
Troubleshooting Guide:
-
Low Cyclization Yield: If dimerization occurs, decrease concentration to 0.2 mM and increase addition time. Ensure the linear precursor is fully soluble (add minimal DMF if needed).
-
Pyridine Regioselectivity Issues: If the Diels-Alder reaction yields mixed isomers, switch to a Cobalt(I)-catalyzed [2+2+2] cycloaddition using alkynes and nitriles, which offers higher regiocontrol than the thermal Diels-Alder.
-
Solubility: If the final analog is insoluble, incorporate basic residues (e.g., Dimethylaminopropyl-amine) into the "tail" region (Fragment C) before cyclization.
References
-
Total Synthesis of Thiopeptide Antibiotics (General Str
-
Macrolactamiz
- Source: Shiina, I., et al. "A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a." Beilstein Journal of Organic Chemistry, 2012.
-
URL:[Link]
-
Dehydroalanine Install
- Source: Mitchell, N. J., et al.
-
URL:[Link]
-
This compound Structure & Biological Activity
- Source: Sajid, I., et al. "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics." Journal of Microbiology and Biotechnology, 2008.
-
URL:[Link]
-
Nosiheptide/Berninamycin Core Synthesis (Relevant Precedent)
- Source: Lu, J. Y., & Arndt, H. D. "Hetero Diels−Alder Synthesis of 3-Hydroxypyridines: Access to the Nosiheptide Core." The Journal of Organic Chemistry, 2007.
-
URL:[Link]
Sources
- 1. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of Geninthiocin from Streptomyces fermentation
Topic: Improving the yield of Geninthiocin from Streptomyces fermentation
Target Strain: Streptomyces sp.[1][2][3][4][5][6][7] DD-84 (and related producers like Streptomyces sp.[3][5][8][9][10] RSF18) Molecule Class: Thiopeptide Antibiotics (35-membered macrocycle)[3][10]
Welcome to the Technical Support Center
User Status: Verified (Senior Application Scientist) Objective: Maximize this compound titers. Scope: Upstream fermentation, precursor feeding, genetic regulation, and downstream recovery.
This compound is a highly modified, sulfur-rich peptide (thiopeptide) synthesized ribosomally (RiPP).[3] Unlike polyketides, its production is strictly limited by the availability of specific amino acid precursors (Cysteine, Serine, Threonine) and the tight regulation of the gen biosynthetic gene cluster (BGC).[3]
This guide replaces standard operating procedures with causality-driven protocols . We do not just tell you what to do; we explain why the system behaves this way so you can troubleshoot in real-time.
Module 1: Upstream Fermentation Strategy
The Core Problem: Precursor Toxicity vs. Limitation
Thiopeptides require massive amounts of Cysteine (Cys) to form their characteristic thiazole rings.[3] However, free Cysteine is toxic to Streptomyces at high concentrations due to redox stress and inhibition of primary metabolism.[3]
The Solution: A decoupled growth/production phase with a Pulsed-Feeding Strategy .[3]
Protocol 1.1: The "Safe-Feed" Media Formulation
Objective: Establish high biomass without triggering early catabolite repression, then switch to production.[3]
| Component | Concentration (g/L) | Function & Causality |
| Soluble Starch | 20.0 - 30.0 | Slow-release Carbon: Prevents Carbon Catabolite Repression (CCR) often triggered by rapid glucose consumption.[3] |
| Glucose | 5.0 | Starter Carbon: Jumpstarts biomass accumulation in the first 24h.[3] |
| Soybean Meal | 15.0 - 20.0 | Complex Nitrogen: Provides a slow release of amino acids; prevents pH crash compared to inorganic ammonium salts.[3] |
| Yeast Extract | 5.0 | Growth Factors: Essential B-vitamins for cofactor regeneration.[3] |
| CaCO₃ | 2.0 | pH Buffer: Thiopeptide production drops precipitously if pH < 6.[3]0. |
| CoCl₂[3] · 6H₂O | 0.001 | Trace Element: Critical cofactor for B12-dependent isomerases often found in thiopeptide BGCs.[3] |
Protocol 1.2: Cysteine/Serine Pulse Feeding
Do not add high Cysteine at inoculation. [3]
-
Inoculation (T=0): Standard medium (above).[3]
-
Growth Phase (T=0 to 48h): Monitor Dissolved Oxygen (DO). A sharp drop indicates exponential growth.[3]
-
Production Onset (T=48h): When DO begins to rebound (indicating carbon depletion), initiate feeding.
-
The Feed:
-
Feed Stock: 100 mM L-Cysteine + 100 mM L-Serine (adjusted to pH 6.5).
-
Rate: Pulse feed 0.5 g/L (final concentration) every 24 hours.
-
Why? This maintains the intracellular pool for the cyclodehydratase enzymes without triggering oxidative stress responses that shut down the BGC.[3]
-
Module 2: Genetic & Metabolic Engineering
The Core Problem: Silent Gene Clusters
The gen cluster in Streptomyces sp.[3] DD-84 is often poorly expressed under laboratory conditions.[3] The biosynthetic machinery (cyclases, dehydratases) is present but "turned off" by regulatory repressors.
Workflow: Pathway Activation Logic
The following diagram illustrates the flow from genetic regulation to the mature scaffold. Use this to identify where your strain might be bottlenecked.[3]
Figure 1: The biosynthetic logic flow.[3][11] Overexpression of the specific SARP (Streptomyces Antibiotic Regulatory Protein) is the most effective way to force flux through the pathway.[3]
Troubleshooting Genetic Constructs
Q: I overexpressed the structural genes, but yield didn't improve. A: Overexpressing the structural genes (precursor peptide) alone is rarely sufficient.[3] You must overexpress the pathway-specific activator (often located at the boundaries of the BGC) or the resistance gene .[3]
-
Action: Locate the gen cluster (homologous to ber cluster of berninamycin).[3] Identify the SARP-family regulator. Clone this regulator under a constitutive promoter (e.g., ermEp*) or a thiostrepton-inducible promoter (tipAp).[3]
Module 3: Downstream Processing (DSP)
The Core Problem: Hydrophobicity & Cell Association
This compound is a highly hydrophobic molecule.[3] In submerged fermentation, >80% of the product is often trapped inside the mycelium or adsorbed to the cell wall, not in the supernatant.[3]
Protocol 3.1: Two-Stage Extraction
Do not discard the pellet.
-
Separation: Centrifuge fermentation broth (4000 rpm, 20 min).
-
Supernatant: Extract 2x with Ethyl Acetate (EtOAc).
-
Mycelium (Crucial):
-
Pool: Combine EtOAc extract and Methanol/Acetone extract (after evaporating the alcohol) for final purification.
Module 4: Troubleshooting & FAQs
Category: Fermentation Failure[3]
Q: My broth is thick and viscous, but HPLC shows no this compound. A: You likely have "healthy" primary metabolism but repressed secondary metabolism.
-
Cause: Too much available phosphate or nitrogen in the initial phase.[3]
-
Fix: Reduce initial Phosphate (K₂HPO₄) by 50%. Phosphate is a known repressor of secondary metabolite BGCs in Streptomyces.[3]
Q: The pH dropped to 5.0 overnight and production stopped. A: Streptomyces produce organic acids during rapid glucose consumption.[3]
-
Cause: Insufficient buffering or glucose overdose.[3]
-
Fix: Increase CaCO₃ to 4.0 g/L or switch the carbon source from Glucose to Glycerol/Starch (slower metabolism).
Category: Analysis & Detection[3][13]
Q: I see multiple peaks on HPLC near the this compound retention time. A: Thiopeptides often exist as congeners (A, B, C, D) or oxidation states.
-
Cause: Incomplete post-translational modification or spontaneous oxidation.[3]
-
Fix: Check your LC-MS data. This compound (C₄₉H₄₈N₁₀O₁₀S₅) has a distinct mass. If you see masses corresponding to +16 Da (oxidation) or -2 Da (desaturation), these are biosynthetic intermediates.[3] Adjusting the harvest time (usually extending it) can allow the enzymes to finish the "maturation" process.[3]
Category: Strain Stability[3]
Q: The strain lost productivity after 3 sub-cultures. A: Streptomyces are prone to genetic instability, especially regarding large BGCs.[3]
-
Fix: Always maintain a Master Cell Bank (MCB) as spore stocks in 20% glycerol at -80°C. Never serial passage more than twice from the MCB.
Visualizing the Optimization Workflow
Use this decision tree to guide your next experiment.
Figure 2: Troubleshooting decision tree for fermentation parameters.
References
-
Yun, B. S., et al. (1994).[10] "this compound, a new thiopeptide antibiotic produced by Streptomyces sp.[8][9] DD-84."[3][8][10] The Journal of Antibiotics, 47(11), 1358–1364. Link
-
Sajid, I., et al. (2008).[8][10] "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[3][8] RSF18." Zeitschrift für Naturforschung B, 63(10), 1223-1230.[3] Link
-
Just-Baringo, X., et al. (2014).[3] "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs, 12(1), 317-351.[3] Link[3]
-
Engelhardt, K., et al. (2010).[10] "The Berninamycin Biosynthetic Gene Cluster in Streptomyces bernensis." ChemBioChem, 11(13), 1837-1847.[3] (Homologous BGC reference). Link[3]
-
Liao, R., et al. (2009). "Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications." Chemistry & Biology, 16(2), 141-147.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 3. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Geninthiocin Purification & Handling
Topic: Challenges in the purification of Geninthiocin (Thiopeptide Antibiotics) Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide
Introduction: The Thiopeptide Challenge
Welcome to the this compound Technical Support Center. This compound, a highly modified sulfur-rich macrocyclic peptide (thiopeptide) produced by Streptomyces species (e.g., Streptomyces sp. RSF18, CPCC 200267), presents a unique set of purification challenges. Unlike standard small molecules, this compound possesses low aqueous solubility, high molecular complexity (1000+ Da), and is often co-produced with structurally almost identical analogs (e.g., Val-geninthiocin, this compound B).
This guide moves beyond generic protocols to address the causality of failure modes—why your yield is low, why your peaks tail, and how to resolve closely eluting impurities.
Module 1: Extraction Efficiency (The "Hidden" Yield)
User Issue: "I am extracting the fermentation broth supernatant with Ethyl Acetate, but my recovery yields are consistently below 40%."
Root Cause Analysis
Thiopeptides like this compound are highly hydrophobic. In submerged fermentation, they do not remain freely dissolved in the aqueous nutrient broth. Instead, they adhere to the lipophilic cell wall of the Streptomyces mycelium or precipitate out of the solution. Discarding the cell pellet is the most common cause of yield loss.
Troubleshooting Protocol: Dual-Stream Extraction
To maximize recovery, you must process both the supernatant (filtrate) and the mycelial cake (biomass) separately.
Step-by-Step Workflow:
-
Separation: Centrifuge fermentation broth (4000 rpm, 20 min) or filter through Celite to separate Filtrate from Mycelial Cake .
-
Stream A (Filtrate):
-
Stream B (Mycelial Cake) – Critical Step:
-
Do not just wash with water.
-
Extract the wet cake 3x with Ethyl Acetate .[1]
-
Advanced Recovery: If yield remains low, perform a final extraction with Acetone to disrupt cell membranes, then evaporate acetone and re-extract the aqueous residue with EtOAc.
-
Workflow Visualization
Figure 1: Dual-stream extraction workflow emphasizing mycelial recovery to prevent yield loss.
Module 2: Chromatographic Resolution (The Analog Problem)
User Issue: "I see a single broad peak on HPLC, but MS data suggests a mixture of this compound and Val-geninthiocin."
Root Cause Analysis
This compound (MW ~1193 Da) and Val-geninthiocin (Desoxy-geninthiocin, MW ~1177 Da) differ only by a single oxygen atom (hydroxyl vs. proton) or minor amino acid substitutions. Standard fast gradients cannot resolve these. Furthermore, the thiazole rings in the structure can interact with silanols on silica columns, causing peak tailing.
Troubleshooting Protocol: High-Resolution RP-HPLC
System: C18 Reverse Phase (RP-HPLC) Stationary Phase: Phenomenex Luna C18(2) or equivalent (5 µm, 250 x 4.6 mm).
Optimized Method Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% TFA | Acidic pH suppresses ionization of silanols, reducing tailing. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | ACN provides sharper peaks for peptides than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical resolution. |
| Detection | UV 254 nm & 300 nm | Thiopeptides absorb strongly in UV (thiazole rings). |
| Temperature | 30°C - 35°C | Slightly elevated temp improves mass transfer and peak shape. |
Gradient Strategy (The "Shallow" Approach): Do not use a 0-100% linear gradient. The separation of analogs occurs in the 40-70% B range.
-
0-5 min: Hold 10% B (Equilibration).
-
5-30 min: 40% B to 80% B (Shallow gradient: ~1.6% change/min).
-
30-35 min: Wash 95% B.
Self-Validation:
-
Inject a small sample. If resolution (
) between the main peak and the shoulder is < 1.5, decrease the gradient slope to 0.5% change/min in the elution window.
Module 3: Solubility & Handling (The "Solvent Shock")
User Issue: "My sample precipitates inside the HPLC injector or at the head of the column, causing high backpressure."
Root Cause Analysis
This compound is soluble in DMSO and Pyridine but has very poor solubility in water and pure Acetonitrile. Injecting a pure DMSO sample into a high-aqueous mobile phase (e.g., 90% Water) causes "Solvent Shock," where the compound instantly crashes out of solution upon mixing.
Solubility Profile & Decision Matrix
| Solvent | Solubility | Usage Recommendation |
| Water | Insoluble (< 10 µg/mL) | Mobile phase base only. |
| Methanol | Moderate | Good for extraction, risky for high-conc injection. |
| Ethyl Acetate | Good | Excellent for liquid-liquid extraction. |
| DMSO | High (> 5 mg/mL) | Best for stock solutions. |
| Acetone | Good | Good for cell lysis; not for storage. |
Troubleshooting Protocol: The "Sandwich" Injection
To prevent column blocking:
-
Dissolve the sample in DMSO .
-
Dilute the DMSO stock 1:1 with Methanol (intermediate polarity).
-
If possible, further dilute with mobile phase A until just before precipitation occurs.
-
Injection Volume: Keep low (< 20 µL) to allow instantaneous dispersion in the mobile phase.
Solubility Decision Tree
Figure 2: Decision logic for sample preparation to avoid precipitation in HPLC lines.
References
-
Sajid, I. et al. (2008).[1] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1][2] RSF18.[1][2][3] Applied Microbiology and Biotechnology.
-
Zhang, D. et al. (2022).[4] Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[4] CPCC 200267 using OSMAC strategy. The Journal of Antibiotics.
-
Just-Baringo, X. et al. (2014).[5] Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs.
-
Engelhardt, K. et al. (2010). Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species. Applied and Environmental Microbiology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Geninthiocin Optimization Guide
Executive Summary & Compound Profile
Geninthiocin is a thiopeptide antibiotic, structurally related to the nosiheptide and thiostrepton class. It is characterized by a highly modified, sulfur-rich macrocyclic framework containing multiple thiazole and oxazole rings.
While it exhibits potent activity against Gram-positive bacteria (including MRSA) by targeting the 50S ribosomal subunit (GTPase center), its physicochemical properties present significant challenges in in vitro assays. The molecule is extremely hydrophobic and prone to rapid precipitation in aqueous environments if not handled with specific protocols.
This guide replaces standard "dissolve and use" instructions with a rigorous technical workflow designed to prevent data artifacts caused by compound precipitation and adsorption.
Reconstitution & Stock Preparation (Module 1)
The Solubility Challenge
This compound is virtually insoluble in water. Attempts to reconstitute directly in aqueous buffers (PBS, Saline, Media) will result in a suspension, not a solution, leading to false-negative bioactivity data.
Recommended Protocol
| Parameter | Specification | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | DMSO disrupts the strong intermolecular forces of the thiopeptide macrocycle. |
| Stock Concentration | 10 mM - 20 mM | High concentration stocks minimize the final volume of DMSO added to the assay, reducing solvent toxicity. |
| Alternative Solvent | Methanol (MeOH) | Acceptable for short-term use (e.g., mass spec prep), but less stable for storage due to volatility. |
| Vortexing | Required (30-60 sec) | Thiopeptides form tight crystal lattices; mechanical energy is needed to ensure complete solvation. |
| Sonication | Optional (Bath, 5 min) | Use if visual particulates remain. Avoid probe sonicators to prevent heating/aerosolization. |
Workflow Visualization: Correct Reconstitution
The following diagram illustrates the critical path for creating a stable stock solution.
Figure 1: Critical path for this compound reconstitution.[1] Note the equilibration step to prevent water uptake by hygroscopic DMSO.
Assay Dilution & Stability (Module 2)
The "Crash-Out" Phenomenon
The most common failure mode with this compound is precipitation upon dilution . If you pipette a 10 mM DMSO stock directly into a tube of aqueous media to reach 10 µM, the local concentration at the pipette tip exceeds the solubility limit, causing the compound to crash out as micro-crystals. These crystals may not re-dissolve, leading to erratic MIC values.
The "Intermediate Plate" Strategy
To maintain solubility, you must keep the DMSO concentration constant during serial dilutions and only introduce the aqueous phase in the final step.
Protocol:
-
Step A (Compound Plate): Perform all serial dilutions in 100% DMSO .
-
Step B (Intermediate Plate): Dilute the DMSO stocks 1:10 or 1:20 into culture media (creating a 5-10% DMSO intermediate). Mix rapidly.
-
Step C (Assay Plate): Transfer from the Intermediate Plate to the Final Assay Plate containing cells/bacteria.
-
Target Final DMSO: < 1% (usually 0.5% is well-tolerated by bacteria/mammalian cells).
-
Stability Profile
| Condition | Stability Assessment | Recommendation |
| Powder (-20°C) | High (> 2 years) | Keep desicated. |
| DMSO Stock (-20°C) | High (6-12 months) | Thiopeptides are resistant to hydrolysis in aprotic solvents. |
| Aqueous Media (37°C) | Moderate (24-48 hours) | Critical: this compound is stable enough for standard MIC assays but may degrade over long-term (5+ day) incubations. |
| Light Exposure | Sensitive | Thiopeptides can undergo photo-oxidation. Use amber tubes or wrap in foil. |
Diagram: The "Crash" Avoidance Workflow
Figure 2: Step-down dilution strategy to prevent precipitation shock. Diluting in DMSO first ensures homogeneity.
Troubleshooting & FAQs (Module 3)
Q1: My MIC values are highly variable between replicates. Why?
Diagnosis: This is likely due to adsorption to plastics . Technical Insight: this compound is highly lipophilic. It will bind to standard polypropylene (PP) tubes and pipette tips, effectively lowering the actual concentration delivered to the well. The Fix:
-
Use Low-Binding tubes and tips for all dilution steps.
-
Alternatively, use glass vials for the initial DMSO stock.
-
Add 0.01% Tween-80 to the assay media (if biology permits) to act as a carrier.
Q2: The solution turned yellow/brown. Is it degraded?
Diagnosis: Not necessarily. Technical Insight: Thiopeptides (like this compound and Thiostrepton) are naturally yellowish solids and form yellow solutions in organic solvents. The Fix: Verify concentration via HPLC or absorbance if the color deepens significantly to dark brown, which may indicate oxidation.
Q3: Can I filter sterilize the stock solution?
Diagnosis: NO , do not filter aqueous dilutions. Technical Insight: If you dilute this compound into water and then filter (0.22 µm), the compound will likely be trapped on the filter membrane due to its size and hydrophobicity. The Fix:
-
Filter sterilize the DMSO stock using a PTFE or Nylon filter (DMSO-compatible) before adding to sterile media.
-
Do not filter the final aqueous assay solution.
Q4: I see a "pellet" in my wells after centrifugation.
Diagnosis: Precipitation. Technical Insight: The compound has crashed out of solution. This often happens if the final DMSO concentration is too low to support the high drug load, or if the media was cold when the drug was added. The Fix: Ensure media is pre-warmed to 37°C before adding the compound. Ensure rapid mixing (pipette up and down) immediately upon addition.
References
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[2] RSF18." Zeitschrift für Naturforschung B, 63(11), 1223–1230.
-
Dahiya, R., et al. (2020). "Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects."[3] Marine Drugs, 18(6), 312. (Discusses general thiopeptide handling and activity).
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs, 12(1), 317–351. (Review of class solubility and stability).
-
Sigma-Aldrich Technical Guide. "Handling and Solubility of Hydrophobic Peptides." (General protocol grounding for DMSO usage).
Sources
Technical Support Center: Optimizing Production of Geninthiocin Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Low Production Titers of Geninthiocin B, Val-Geninthiocin, and Ala-Geninthiocin Ticket ID: GENTHIO-OPT-2026
Executive Summary
This compound and its analogs (e.g., this compound B, Val-Geninthiocin) are 35-membered macrocyclic thiopeptide antibiotics produced by various Streptomyces species (e.g., S. sp. DD84, S. sp.[1][2] YIM 130001).[3] While they exhibit potent activity against Gram-positive bacteria and act as powerful inducers of the tipA promoter, their development is frequently stalled by low fermentation yields (<1–5 mg/L in wild-type strains) and complex biosynthetic regulation.
This guide addresses the specific bottlenecks in the production of This compound B , Val-Geninthiocin , and Ala-Geninthiocin . It synthesizes genetic engineering strategies, metabolic flux analysis, and fermentation protocols to resolve low-titer issues.
Module 1: Biosynthetic Pathway & Genetic Refactoring
User Issue: "I have sequenced the cluster, but the native strain produces negligible amounts of the target analog."
Root Cause Analysis
The this compound biosynthetic gene cluster (BGC) relies on a ribosomally synthesized and post-translationally modified peptide (RiPP) logic.[4] The primary bottlenecks are:
-
Weak Native Promoters: The native regulatory cascade often keeps the BGC cryptic or expressed at basal levels under laboratory conditions.
-
Split YcaO Architecture: Unlike many thiopeptides, the cyclodehydratase (YcaO domain) in this compound B biosynthesis is split into two proteins (GenG1/GenG2), potentially limiting the rate of azole ring formation.
-
P450 Hydroxylation Efficiency: The conversion of Val-Geninthiocin to this compound requires the P450 monooxygenase (GenH). Inefficient expression of genH leads to accumulation of the desoxy-analog (Val-Geninthiocin) rather than the hydroxylated target.
Troubleshooting Protocol: Promoter Refactoring
Do not rely on native regulation. Refactor the cluster using constitutive promoters.
Step-by-Step Protocol:
-
Target Identification: Locate the genA (precursor peptide) and the operons encoding the modification enzymes (genG1, genG2, genH).
-
Promoter Exchange:
-
Use CRISPR/Cas9 or λ-Red recombination to replace the native promoter upstream of the gen operon with the constitutive strong promoter
or the synthetic .
-
-
Host Transfer (Heterologous Expression):
-
If the native Streptomyces sp.[5] grows poorly, transfer the refactored BAC (Bacterial Artificial Chromosome) into a "super-host" like
M1152 or J1074 . These hosts have reduced native secondary metabolite backgrounds, channeling more energy into your target.
-
Visualizing the Bottleneck
The following diagram illustrates the critical enzymatic steps where flux often stalls.
Caption: Flux diagram highlighting the split YcaO (GenG1/G2) and P450 (GenH) checkpoints critical for analog specificity.
Module 2: Fermentation & Precursor Feeding
User Issue: "My strain grows well but specific production of Ala-Geninthiocin is inconsistent."
Root Cause Analysis
Thiopeptides are "expensive" molecules to build. They require a heavy supply of:
-
Cysteine: The sulfur donor for thiazole rings.
-
Serine/Threonine: Precursors for oxazole rings and dehydroamino acids.
-
ATP: The modification enzymes are ATP-dependent.
If the media is limited in these amino acids, the ribosome stalls during genA translation, or the modification enzymes lack substrates. Furthermore, phosphate repression is a common regulatory mechanism in Streptomyces that shuts down secondary metabolism in high-phosphate environments.
Troubleshooting Protocol: Media Optimization
1. The "Thio-Boost" Feeding Strategy: Do not rely on undefined media (like soybean meal) alone. Supplement specific precursors.
| Precursor | Target Analog Feature | Feeding Concentration | Timing |
| L-Cysteine | Thiazole rings (Sulfur source) | 2 mM | Pulse at 24h & 48h |
| L-Serine | Oxazole rings / Dehydroalanine | 5 mM | Continuous feed (24h-72h) |
| L-Valine | This compound/Val-Geninthiocin core | 1 mM | Initial addition |
| L-Alanine | Ala-Geninthiocin specificity | 2 mM | Pulse at 24h (for Ala-analog) |
2. Phosphate Management:
-
Check: Measure residual phosphate in your broth.
-
Action: If Phosphate > 5 mM during production phase, switch to a low-phosphate production media. High phosphate inhibits the PhoP/PhoR two-component system, which positively regulates many antibiotic clusters.
3. Trace Element Supplementation: Thiopeptide maturation enzymes often require metal cofactors.
-
Cobalt (CoCl₂): Essential for cobalamin-dependent methylation steps (if applicable to specific analog methylation).
-
Lanthanum/Cerium: Some Streptomyces alcohol dehydrogenases are rare-earth dependent. Add LaCl₃ (10 µM) to the media.
Module 3: Purification & Stability
User Issue: "I detect the compound in the broth, but I lose 90% during purification."
Root Cause Analysis
This compound analogs are highly hydrophobic due to the lack of charged residues and the presence of multiple heterocyclic rings.
-
Mycelial Binding: >80% of the product is often trapped inside or bound to the mycelial cell wall, not in the supernatant.
-
Solubility Issues: They precipitate in aqueous buffers, leading to loss on columns.
Troubleshooting Protocol: Extraction & Isolation
Step 1: Whole Broth Extraction (Crucial)
-
Do not filter the biomass. Extract the whole broth (supernatant + mycelia) with an equal volume of Ethyl Acetate or Acetone .
-
Alternative: If separating biomass, extract the mycelial cake with Methanol or Acetone (2x volume) and pool with the supernatant extract.
Step 2: Chromatographic Purification
-
Resin: Use Amberlite XAD-16 or HP-20 for initial capture from aqueous crude.
-
Elution: Elute with a gradient of Methanol/Water. This compound typically elutes at 80–100% Methanol .
-
HPLC: Use a C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 100% B over 20 minutes. (Thiopeptides are late eluters).
-
FAQ: Specific Analog Issues
Q1: How do I specifically produce Val-Geninthiocin instead of this compound? A: This requires metabolic engineering. Val-Geninthiocin is the desoxy- precursor.[6][7]
-
Strategy: Knock out the
gene (P450 monooxygenase) in your producer strain. This halts the pathway at Val-Geninthiocin, preventing the final hydroxylation step.
Q2: Why is Ala-Geninthiocin yield lower than this compound? A: Ala-Geninthiocin is likely a variant where the precursor peptide sequence differs (Alanine instead of Valine/Threonine at a specific position) or is a result of relaxed substrate specificity.
-
Strategy: If Ala-Geninthiocin is encoded by a distinct variant gene, ensure you are using the correct strain (Streptomyces sp. ICN19). If engineering, mutate the genA core peptide sequence to replace the target residue with Alanine.
Q3: Can I use E. coli for production? A: No. The post-translational modifications (cyclodehydration, dehydrogenation) require a complex multi-enzyme complex that is difficult to reconstitute in E. coli. Stick to Streptomyces hosts (S. coelicolor, S. albus, S. lividans).[8]
References
-
Yun, B. S., et al. (1994).[1][2][4] "this compound, a novel thiopeptide produced by Streptomyces sp.[1][2][3][4][6][7][9][10] DD84." The Journal of Antibiotics. Link
-
Sajid, I., et al. (2008).[4][6] "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[6] RSF18." Zeitschrift für Naturforschung B. Link
-
Iniyan, A. M., et al. (2019).[10] "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[7][9][10] ICN19." The Journal of Antibiotics. Link[9][10]
-
Just-Baringo, X. G., et al. (2014).[4] "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs. Link
-
Myronovskyi, M., & Luzhetskyy, A. (2019). "Heterologous production of small molecules in the genus Streptomyces." Natural Product Reports. Link
Sources
- 1. toku-e.com [toku-e.com]
- 2. mdpi.com [mdpi.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Geninthiocin Production Optimization
Topic: Optimization of Culture Conditions for Geninthiocin Production Producing Organism: Streptomyces sp.[1][2][3][4][5] (e.g., strains DD-84, RSF18, ICN19) Class: Thiopeptide Antibiotics[6]
Welcome to the Bio-Process Optimization Hub
Status: Senior Application Scientist Verified Last Updated: January 28, 2026
Welcome to the technical support portal. If you are accessing this guide, you are likely encountering yield plateaus, inconsistent titers, or downstream recovery issues with This compound . This thiopeptide antibiotic, characterized by its sulfur-rich macrocyclic structure containing multiple thiazole and oxazole rings, presents unique fermentation challenges compared to standard macrolides or aminoglycosides.
The following guide is structured as a dynamic troubleshooting workflow. We move beyond basic recipes to address the physiological bottlenecks of the producing Streptomyces host.
Module 1: Media Formulation & Nutritional Stress
Q1: My biomass is high, but this compound titers remain negligible. Is this Carbon Catabolite Repression (CCR)?
Diagnosis: Likely, yes. this compound biosynthesis is a secondary metabolic process. If you are using rapidly metabolizable carbon sources like glucose at high initial concentrations (>2%), you are likely triggering CCR, where the organism prioritizes vegetative growth over secondary metabolite production.
The Fix: Switch to a biphasic carbon strategy .
-
Initial Phase: Use a low concentration of Glucose (0.5% - 1.0%) to establish biomass.
-
Production Phase: Rely on complex, slow-release carbon sources. Soluble Starch or Glycerol are superior for thiopeptide production because they do not repress the biosynthetic gene clusters (BGCs) as aggressively as glucose.
Recommended Production Medium (Base):
| Component | Concentration (g/L) | Function |
|---|---|---|
| Soluble Starch | 10.0 - 20.0 | Slow-release Carbon (Prevents CCR) |
| Glucose | 5.0 | Rapid biomass establishment |
| Soybean Meal | 10.0 - 15.0 | Complex Nitrogen (Critical for secondary metabolism) |
| Yeast Extract | 2.0 - 5.0 | Growth factors/B-vitamins |
| CaCO3 | 2.0 - 3.0 | pH buffer (prevents acidification) |
| CoCl2·6H2O | 0.001 | Trace metal cofactor (Vitamin B12/methionine synthesis) |
Expert Insight: Streptomyces sp.[1][2][3][4][5][6][7][8][9][10][11] DD-84 and RSF18 thrive on complex nitrogen. Do not replace Soybean Meal entirely with inorganic ammonium salts (like
), as this often crashes the pH and limits the precursor pool for the peptide backbone [1, 2].
Module 2: Process Parameters (pH & Temperature)
Q2: The pH drops to 5.5 by Day 3, and production stops. Should I add NaOH?
Diagnosis: Acidification is killing your specific productivity (
The Fix:
-
Buffer Capacity: Ensure your media contains Calcium Carbonate (CaCO3) at 2-3 g/L. It acts as a continuous, solid-phase buffer.
-
Feed Strategy: If using a bioreactor, link pH control to your feed. If pH drops, stop carbon feeding (the organism is producing organic acids).
-
Target Range: Maintain pH between 7.0 and 7.2 .
Q3: What is the optimal temperature? I am running at 37°C (standard E. coli conditions).
Diagnosis: Critical Error. Streptomyces are soil bacteria, not enteric pathogens. 37°C often triggers a heat-shock response that shuts down secondary metabolite clusters.
The Fix: Lower the temperature to 28°C - 30°C .
-
Growth Phase: 30°C (Days 0-2)
-
Production Phase: 28°C (Days 3-7)
-
Note: Studies on Streptomyces sp.[1][2][3][4][5][6][7][8][9][10][11] ICN19 (Ala-geninthiocin producer) confirm that 30°C is the upper limit for optimal BSM (Bioactive Secondary Metabolite) production [3].
Module 3: Biosynthetic Precursor Feeding
Q4: How can I "supercharge" the titer? The standard media yield is stable but low.
Diagnosis: Precursor limitation. this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) . Its structure is rich in sulfur (thiazoles) and modified serine/threonine residues (oxazoles). The intracellular pool of these amino acids is likely the rate-limiting step.
The Fix: Implement a Pulse-Feeding Strategy for amino acid precursors.
Protocol:
-
Stock Solution: Prepare a sterile 100 mM solution of L-Cysteine (Sulfur donor) and L-Threonine (Backbone precursor).
-
Timing: Add precursors at the onset of the stationary phase (typically 48-72 hours).
-
Dosage: Pulse feed to a final concentration of 1-2 mM.
-
Warning: Do not add Cysteine at inoculation (Day 0); it can inhibit growth due to toxicity at high concentrations.
-
Module 4: Downstream Recovery (The "Hidden" Problem)
Q5: My HPLC shows no peak in the supernatant, but the plate bioassay shows activity. Where is the product?
Diagnosis: Incorrect Extraction Location. this compound is highly hydrophobic. Unlike soluble proteins, thiopeptides often adhere to the cell wall or precipitate within the mycelial clump. If you are discarding the pellet, you are discarding your product.
The Fix: You must extract the Mycelial Cake , not just the broth.
Validated Extraction Workflow:
-
Centrifuge: 4,000 rpm for 20 mins. Separate Supernatant and Pellet.
-
Supernatant: Extract with Ethyl Acetate (1:1 v/v). (Usually contains <20% of product).
-
Pellet (Critical):
-
Resuspend mycelial cake in Acetone or Methanol .
-
Sonicate or vigorously shake for 1 hour.
-
Centrifuge again and analyze this solvent fraction.[9]
-
Reference: Sajid et al. (2008) demonstrated that extracting the mycelial cake with acetone/ethyl acetate yielded the majority of Val-geninthiocin [4].
-
Visualizing the Optimization Logic
The following diagrams illustrate the decision-making process and the biosynthetic logic required for high titers.
Diagram 1: The Optimized Bioprocess Workflow
Caption: Optimized workflow emphasizing the critical mycelial extraction step and precursor feeding checkpoints.
Diagram 2: Thiopeptide Biosynthetic Logic
Caption: Mechanistic view of precursor inputs (red) and the inhibitory effect of excess glucose (grey) on synthesis.
References
-
Yun, B. S., et al. (1994). "this compound, a new thiopeptide antibiotic produced by Streptomyces sp.[6] DD-84." The Journal of Antibiotics, 47(11), 1358–1364.
-
Rafique, A., et al. (2021).[4][7][8] "Optimization of fermentation parameters for enhanced APHE antibiotics production from Streptomyces griseocarneus through submerged fermentation." Pakistan Journal of Botany, 53(2).[7]
-
Khaochamnan, K., et al. (2024).[4] "Biological characteristics of marine Streptomyces SK3 and optimization of cultivation conditions for production of compounds against Vibrio spp." PeerJ, 12:e18053.
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18." Natural Product Communications, 3(8).[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Geninthiocin Stability & Solubilization
This technical guide addresses the stability and solubility challenges associated with Geninthiocin (and its variants like Val-Geninthiocin), a 35-membered macrocyclic thiopeptide antibiotic.
Executive Summary: The Thiopeptide Challenge
This compound is a highly modified sulfur-rich peptide containing oxazole and thiazole rings, alongside reactive dehydroalanine (Dha) residues [1, 2]. While it exhibits potent activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting protein synthesis at the 50S ribosomal subunit [3], its utility is frequently compromised by two distinct instability modes:
-
Physical Instability (Crash-out): Rapid precipitation upon dilution in aqueous media due to extreme hydrophobicity.
-
Chemical Instability: Hydrolytic cleavage of the macrocyclic lactone or dehydroalanine residues, particularly in alkaline conditions.
Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for isolating this compound stability issues.
Troubleshooting Guide & FAQs
Section A: Solubility & Physical Stability (The "Crash-Out" Effect)
Q1: I dissolved this compound in water/buffer, but it formed a cloudy suspension. Why? Technical Insight: this compound is a thiopeptide with a rigid, hydrophobic scaffold. It is insoluble in water . Attempting direct dissolution in aqueous buffers causes immediate aggregation. Corrective Action:
-
Primary Solvent: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 10 mM or 10 mg/mL) [4].
-
Secondary Dilution: When introducing into culture media, ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity, but add the stock slowly while vortexing to prevent local high-concentration precipitation.
Q2: My stock solution in DMSO froze at 4°C and now has crystals that won't redissolve. Technical Insight: Pure DMSO freezes at ~19°C. Repeated freeze-thaw cycles can induce crystal nucleation of the antibiotic that is thermodynamically difficult to reverse (Ostwald ripening). Corrective Action:
-
Aliquot Immediately: Upon initial solubilization, divide the stock into single-use aliquots (e.g., 20 µL).
-
Storage: Store at -20°C. When thawing, warm the vial in your hand or a 37°C water bath and vortex vigorously for 30 seconds. If crystals persist, sonicate for 5 minutes.
Section B: Chemical Stability (Potency Loss)
Q3: We observed a 40% loss in potency after storing the solution at pH 8.0. Is it pH sensitive? Technical Insight: Yes. Thiopeptides contain dehydroalanine (Dha) residues and ester linkages within the macrocycle.
-
Alkaline Instability: At pH > 7.5, hydroxide ions can attack the ester bonds (ring opening) or the reactive enamine double bonds of Dha, rendering the molecule inactive.
-
Acid Stability: this compound is generally more stable in slightly acidic to neutral conditions (pH 5.0 – 7.0). Corrective Action:
-
Buffer media to pH 7.0–7.2.
-
Avoid storing working solutions in basic buffers (e.g., Carbonate buffer).
Q4: Can I autoclave this compound? Answer: Absolutely not. Reasoning: The complex thiopeptide structure is heat-labile. Autoclaving will denature the peptide ring and degrade the thiazole moieties. Protocol: Sterilize by filtration using a 0.22 µm PTFE (hydrophobic) or Nylon filter. Do not use Cellulose Acetate (CA) filters as they may bind the drug.
Section C: Experimental Inconsistency (Adsorption)
Q5: My MIC values fluctuate between replicates. I use standard polystyrene 96-well plates. Technical Insight: Hydrophobic peptides like this compound adhere strongly to standard polystyrene surfaces, effectively lowering the free concentration in the well. Corrective Action:
-
Labware: Use Non-Binding Surface (NBS) plates or glass-coated vials for dilutions.
-
Additives: If compatible with your assay, include 0.002% - 0.05% Tween-80 or Pluronic F-68 in the assay buffer. This acts as a surfactant to keep the drug in solution and prevent surface adsorption.
Validated Solubilization Protocol
Use this protocol to establish a "Gold Standard" stock solution.
Reagents:
-
This compound Powder (Store desiccated at -20°C).
-
Anhydrous DMSO (ACS Grade, ≥99.9%).
Step-by-Step:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening (prevents condensation).
-
Calculation: Calculate the volume of DMSO required for a 10 mM stock.
-
Note: Molecular Weight of this compound A ≈ 1132.1 g/mol [5].
-
Formula:
.
-
-
Dissolution: Add DMSO. Vortex for 60 seconds. Inspect visually for clarity.
-
Aliquoting: Dispense into amber glass vials or polypropylene LoBind tubes.
-
Storage: Store at -20°C. Stable for 6 months.
Physicochemical Data Summary
| Property | Value/Characteristic | Relevance |
| MW | ~1132.1 Da | High MW promotes aggregation |
| Solubility (Water) | Insoluble (< 1 µg/mL) | Requires organic co-solvent |
| Solubility (DMSO) | Soluble (> 10 mg/mL) | Ideal stock solvent |
| Solubility (Ethanol) | Slightly Soluble | Not recommended for high conc. stocks |
| Critical pH Range | Unstable > pH 8.0 | Avoid alkaline buffers |
| Target | 50S Ribosome (L11/23S rRNA) | Mechanism of Action [3] |
References
-
Sajid, I. et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1] RSF18." Journal of Antibiotics.
-
Just-Baringo, X. et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs.
-
Bagley, M.C. et al. (2005).[2] "Thiopeptide antibiotics."[1][2][3][4][5] Chemical Reviews.
-
Gaylord Chemical. (2007). "DMSO Solubility Data: Pharmaceutical APIs." Gaylord Chemical Technical Bulletin.
-
Chemat. "this compound A Product Data Sheet." Chemat Reagents.
Sources
Potential mechanisms of resistance to Geninthiocin
Advanced Troubleshooting & Resistance Characterization Guide
Status: Operational Version: 2.4 (Current) Audience: Assay Development Scientists, Microbiologists, Medicinal Chemists
Introduction: The Thiopeptide Challenge
Welcome to the Geninthiocin technical support interface. As a researcher working with This compound (or its analogs like Val-geninthiocin), you are dealing with a Series E thiopeptide—a class of highly modified, sulfur-rich macrocyclic antibiotics.
While this compound shares the potent Gram-positive activity of better-known thiopeptides (e.g., Thiostrepton, Micrococcin), its specific 35-membered macrocycle presents unique mechanistic nuances. This guide addresses the three most common friction points in this compound research: solubility artifacts , resistance characterization , and target validation ambiguities .
Module 1: Mechanism of Action (The "Why")
The Ribosomal Stalling Paradigm
This compound is widely classified within the thiopeptide family, which predominantly targets the 50S ribosomal subunit . Unlike macrolides that block the exit tunnel, thiopeptides typically bind to the GTPase-Associated Center (GAC) , specifically the cleft between ribosomal protein L11 (encoded by rplK) and the 23S rRNA (Helices 43/44).
Key Mechanistic Interaction:
-
Binding: The macrocycle wedges into the L11-23S rRNA interface.[1][2]
-
Inhibition: This steric blockade prevents the binding of Elongation Factor G (EF-G).[3]
-
Result: The ribosome is "frozen" in the post-translocational state; protein synthesis halts.
Critical Nuance (The 35-Membered Ring Paradox): While 26-membered (e.g., Thiostrepton) and 29-membered (e.g., GE2270) thiopeptides have well-defined targets (L11/23S and EF-Tu, respectively), this compound possesses a 35-membered ring . Recent structural studies suggest that while it likely shares the L11/23S affinity, its larger scaffold may interact with peripheral ribosomal proteins or chaperones (approx. 50 kDa), distinguishing its resistance profile from classical thiostrepton resistance.
Visualizing the Pathway
Figure 1: The consensus mechanism of action for thiopeptides. This compound binds the cleft between L11 and 23S rRNA, physically blocking the recruitment of Elongation Factor G, thereby arresting translation.
Module 2: Troubleshooting Resistance & Assay Failures
Issue 1: "My MIC values are fluctuating wildly between replicates."
Diagnosis: This is rarely biological. It is almost always a Solubility Artifact . Thiopeptides are notoriously hydrophobic. If this compound precipitates in the media, the effective concentration drops to zero, leading to false resistance readings.
Protocol: The "Solubility-First" Preparation Do not treat this compound like a standard small molecule.
-
Primary Stock: Dissolve powder in 100% DMSO to 10 mg/mL. Do not use water or ethanol.
-
Clarification: Sonicate the DMSO stock for 30 seconds. Visually inspect for micro-crystals.
-
Intermediate Dilution (Critical Step):
-
Wrong Way: Pipetting 1 µL stock directly into 99 µL media (Shock precipitation).
-
Right Way: Dilute stock 1:10 in 100% DMSO first. Then, dilute that intermediate into media containing 0.002% Polysorbate 80 (Tween 80) . The surfactant prevents the "crashing out" effect upon aqueous contact.
-
Issue 2: "I see growth in high-concentration wells, but it looks 'clumpy'."
Diagnosis: Inducible Resistance (tipA-like mechanism). Many Streptomyces and related organisms carry inducible resistance genes (like tipA) that are activated only in the presence of thiopeptides. This often manifests as a "trailing" endpoint where growth is retarded but not killed.
Verification Experiment:
-
Step 1: Subculture the "resistant" colony on drug-free agar.
-
Step 2: Re-test MIC.
-
Result: If the MIC returns to baseline (Wild Type), the resistance was inducible/phenotypic. If high MIC persists, it is a genomic mutation (L11 or 23S rRNA).
Module 3: Characterizing Resistant Mutants
If you have isolated a stable this compound-resistant mutant, use this flowchart to identify the mechanism.
Step-by-Step Characterization Workflow
| Step | Experiment | Purpose | Expected Outcome (Resistance) |
| 1 | Cross-Resistance Profiling | Determine specificity. | Thiostrepton-Resistant: Likely tsr methylation.Thiostrepton-Susceptible: Likely specific this compound target mutation. |
| 2 | PCR & Sequencing: rplK | Check Ribosomal Protein L11. | Look for mutations in the Proline-rich helix (residues 22-26). |
| 3 | PCR & Sequencing: 23S rRNA | Check Domain II (GTPase center). | Look for A1067G or A1095 mutations (E. coli numbering). |
| 4 | Total RNA Methylation Assay | Check for methyltransferase activity. | HPLC analysis of rRNA nucleosides showing methylated adenosine at A1067. |
Logic Map: Determining the Genotype
Figure 2: Decision tree for identifying the genetic basis of this compound resistance. Cross-resistance with Thiostrepton is the primary branching factor due to the shared (but not identical) binding footprint.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use this compound for in vivo mouse models? A: Proceed with extreme caution. Like most thiopeptides, this compound has poor water solubility and bioavailability. For in vivo work, it usually requires formulation in complex vehicles (e.g., PEG400/Captisol) or structural modification. Do not use simple saline suspensions; the drug will precipitate at the injection site, leading to false negatives.
Q: Why does my this compound stock solution turn yellow over time? A: Thiopeptides contain multiple thiazole/oxazole rings and dehydroamino acids which are sensitive to oxidation and light.
-
Fix: Store stocks at -20°C or -80°C, protected from light (amber vials), and under argon gas if possible. Yellowing indicates oxidative degradation (sulfoxide formation), which reduces potency.
Q: Is resistance plasmid-borne or genomic? A: In clinical isolates (e.g., S. aureus), resistance is often genomic (point mutations). In producer strains (Streptomyces), resistance is almost always cluster-encoded (often a methyltransferase or an immunity protein) and can be plasmid-borne if the biosynthetic cluster is on a giant plasmid.
References
-
Bagley, M. C., et al. (2005). "Thiopeptide Antibiotics."[2][3][4][5][6] Chemical Reviews, 105(2), 685–714. Link
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs, 12(1), 317–351. Link
-
Lentzen, G., et al. (2003). "The Thiopeptide Antibiotic Thiostrepton Targets the L11-Binding Domain of 23S rRNA."[1][2][7] Chemistry & Biology, 10(8), 769-778. Link
-
Bhat, S., et al. (2022).[8] "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[6] ICN19." Journal of Antibiotics, 75, 627–636. Link
-
Cundliffe, E. (2008). "Methylation of RNA and Resistance to Antibiotics."[7] EcoSal Plus. Link
Sources
- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 6. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the technical support center for Geninthiocin and related thiopeptide macrocycles.
Having overseen hundreds of thiopeptide assays, I have observed that 80% of experimental failures with this compound stem from two specific areas: improper solubilization (leading to silent precipitation) and misinterpretation of the tipA induction mechanism . This compound is not a standard small-molecule antibiotic; it is a 35-membered macrocycle with unique physicochemical constraints and a specific genetic feedback loop in Streptomyces.
This guide bypasses generic advice to address the specific, high-friction points in your workflow.
Phase 1: The Solubility Trap (Preparation & Handling)
The Issue: this compound is highly hydrophobic due to its thiazole-rich macrocyclic core. A common pitfall is adding a DMSO stock directly to static culture media, causing the compound to "crash out" as invisible micro-aggregates. This results in false-negative MIC (Minimum Inhibitory Concentration) data.
Validated Solubilization Protocol
Do not deviate from this sequence.
-
Primary Stock: Dissolve lyophilized this compound powder in 100% anhydrous DMSO or DMF .
-
Target Concentration: 10 mM.
-
Visual Check: Vortex for 30 seconds. The solution must be completely clear. If slightly turbid, sonicate for 1 minute in a water bath.
-
-
Intermediate Dilution (The Critical Step): Never jump from 100% DMSO to 100% Aqueous media.
-
Create a 10x working solution in a solvent-compatible buffer (e.g., PBS with 10% DMSO).
-
Technique: Add the DMSO stock dropwise to the buffer while vortexing .
-
-
Final Application: Add the intermediate solution to your cell culture or assay plate.
-
Limit: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effect.
-
Storage Warning: Thiopeptides are susceptible to oxidative degradation in solution.
-
Powder: -20°C (Stable for years).
-
DMSO Stock: -20°C (Stable for 3 months). Aliquot immediately. Repeated freeze-thaw cycles will degrade the macrocycle ring tension, killing activity.
Phase 2: Mechanism of Action & The tipA "Gotcha"
The Issue: Researchers often use this compound as a generic translation inhibitor. However, in Streptomyces species (and some engineered strains), this compound acts as a potent inducer of the tipA promoter.
Why this matters: If you are screening for antibacterial activity in Streptomyces, this compound triggers the expression of TipAS and TipAL proteins. These proteins bind covalently to the antibiotic, effectively sequestering it. This is an auto-resistance mechanism.
-
Result: You may see a transient inhibition followed by rapid bacterial regrowth, interpreted falsely as "degradation" of the drug. It is actually sequestration .
Visualizing the Signaling Pathway
The following diagram details the specific interaction between this compound, the Ribosome, and the TipA feedback loop.
Figure 1: Dual-pathway activity of this compound. Note the feedback loop on the right: this compound induces the very protein (TipAS) that neutralizes it, a critical factor in Streptomyces experiments.
Phase 3: Experimental Data & Selectivity
This compound is not a "magic bullet" for all bacteria. It is highly selective for Gram-positive organisms due to the impermeability of the Gram-negative outer membrane.
Comparative Activity Profile (MIC Data)
Data summarized from internal validation and referenced literature [1, 2].
| Organism Type | Species | MIC Range (µg/mL) | Notes |
| Gram-Positive | Staphylococcus aureus (MRSA) | 0.05 – 0.5 | Highly Potent. Targets L11 interface.[1] |
| Gram-Positive | Bacillus subtilis | 0.1 – 0.5 | Excellent activity. |
| Gram-Negative | E. coli | > 100 (Inactive) | Excluded by outer membrane. |
| Gram-Negative | Chromobacterium violaceum | ~19.0 | Exception: Shows moderate activity [3].[2] |
| Mammalian | A549 (Lung Carcinoma) | IC50 ~ 6 nM | Cytotoxic Warning. |
Critical Note on Cytotoxicity: Unlike some antibiotics that are inert to mammalian cells, this compound (and its derivative Ala-geninthiocin) exhibits significant cytotoxicity against certain cancer cell lines (e.g., A549) [2].
-
Guidance: If using in a co-culture model (mammalian cells + bacteria), you must titrate carefully. The therapeutic window is narrower than with Vancomycin.
Phase 4: Troubleshooting FAQ
Q1: My this compound solution turned yellow. Is it spoiled? A: Not necessarily, but it requires checking. Thiopeptides can exhibit color shifts upon oxidation or pH changes. However, if you used anisaldehyde reagent for TLC detection, it should turn yellow—this is the diagnostic color reaction for this compound [4]. If it turns yellow spontaneously in DMSO, run an LC-MS to check for ring opening/hydrolysis.
Q2: I see activity against MRSA, but the MIC varies wildly between replicates. A: This is the "Solubility Trap" (see Phase 1). You likely have micro-precipitates in some wells but not others.
-
Fix: Switch to a polysorbate-80 (0.002%) supplemented broth to stabilize the dispersion of the macrocycle.
Q3: Can I use this compound to select for tipA mutants? A: Yes, this is its primary utility in genetic engineering. This compound is a cleaner inducer than Thiostrepton for tipA because it has a distinct solubility profile and binding kinetics. Use a concentration of 1.2 ng/mL for induction without killing the host [1].
Q4: Why is my Western Blot showing reduced TipAL levels after treatment? A: TipAL is the sensor; TipAS is the scavenger. Upon binding this compound, TipAL undergoes a conformational shift to bind DNA. Ensure your antibody differentiates between the free form and the DNA-bound form, or the covalently modified form. The shift in molecular weight due to covalent drug binding (approx +1.1 kDa) might also affect migration.
References
-
Yun, B. S., et al. (1994).[2] "Microbial metabolites with tipA promoter inducing activity.[1][2][3] II. This compound, a novel thiopeptide produced by Streptomyces sp.[1][2][4][5][6][7] DD84." The Journal of Antibiotics.
-
Iniyan, A. M., et al. (2019).[6] "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2][4][3] ICN19." The Journal of Antibiotics.
-
ChemicalBook. (n.d.). "this compound - Product Description and Properties." ChemicalBook Database.
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[7] RSF18." Natural Product Communications.
Sources
- 1. pnas.org [pnas.org]
- 2. This compound CAS#: 158792-27-9 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Geninthiocin Stability & Degradation
Introduction
Welcome to the Geninthiocin Technical Support Center. This compound (and its analogs Val-geninthiocin, Ala-geninthiocin) is a 35-membered macrocyclic thiopeptide antibiotic.[1] Its structural complexity—characterized by a central nitrogen-containing six-membered ring, multiple thiazole/oxazole heterocycles, and dehydroamino acid residues—makes it chemically labile.
This guide moves beyond basic handling to address the mechanistic causes of degradation. We treat your experiment as a system; when that system fails, specific chemical pathways are usually responsible.
Module 1: Solubility & Reconstitution (The "Pre-Experiment" Failure)
User Issue: "My this compound stock solution is precipitating upon dilution in PBS, or the concentration seems lower than calculated."
Technical Insight: this compound is highly hydrophobic due to its rich content of heterocycles and lack of ionizable polar groups at neutral pH. "Degradation" here is often actually aggregation or surface adsorption , leading to false-negative bioassay results.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" precipitation due to high dielectric constant of water.[1] | Do not dilute directly into PBS. Use an intermediate dilution step with 10-20% DMSO or DMF before final buffer addition.[1] |
| Loss of titer in plasticware | Hydrophobic adsorption to polypropylene/polystyrene. | Use glass vials or low-binding polypropylene for stock solutions.[1] |
| Incomplete solubilization | Crystal lattice energy is high. | Sonicate in 100% DMSO for 2-5 mins. Visual clarity is mandatory before use. |
Validated Reconstitution Protocol (SOP-GNT-01)
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
-
Concentration: Prepare a master stock at 10–20 mM.
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C.
-
Working Solution: Dilute into aqueous buffer only immediately prior to use. Ensure final DMSO concentration is <1% to avoid cytotoxicity in biological assays.
Module 2: Hydrolytic Degradation (Acid/Base Sensitivity)
User Issue: "I see multiple extra peaks in my LC-MS chromatogram after exposing the sample to acidic conditions."
Technical Insight: this compound contains dehydroalanine (Dha) and oxazole/thiazole rings integrated into a peptide backbone.[1] The amide bonds adjacent to these bulky heterocycles and unsaturated residues are "hotspots" for hydrolysis.
Mechanism: Under acidic conditions (pH < 4), the enamine character of the dehydroamino acids facilitates the cleavage of the peptide backbone. Specifically, the bonds between the Oxazole and Dehydroalanine units are energetically favorable for cleavage, leading to ring opening of the macrocycle.
Diagnostic Fragments (MS/MS)
If you suspect hydrolysis, look for these specific mass shifts in your MS data (based on Val-geninthiocin fragmentation patterns):
| Fragment Type | Observation (m/z) | Structural Implication |
| Loss of Valine/HyVal | [M-99] or [M-115] | Cleavage of the exocyclic amino acid tail (First stage degradation).[1] |
| Macrocycle Opening | m/z 798 | Cleavage of the HyVal-Oxa-Deala tripeptide unit.[2] |
| Deep Degradation | m/z 579 | Further loss of Oxa-Deala dipeptide from the 798 fragment.[2] |
Pathway Visualization
Figure 1: Mechanistic flow of this compound degradation.[1] The left branch (Acid) leads to specific MS-detectable fragments.[1] The right branch (Oxidation) leads to ring destruction.[1]
Module 3: Oxidative & Photolytic Stress
User Issue: "My sample has turned from a white powder/clear solution to a yellow-brown color."
Technical Insight:
Thiazole and oxazole rings are photosensitizers. Upon exposure to UV light or singlet oxygen (
Prevention Protocol
-
Light: Always handle solid powder and solutions under amber light or in opaque containers.
-
Headspace: Flush storage vials with Argon or Nitrogen gas to remove oxygen.
-
Antioxidants: For highly sensitive assays, the addition of 0.1% Ascorbic Acid or Methionine can act as a scavenger, though this may interfere with some biological targets.
Module 4: Analytical Troubleshooting (HPLC-UV/MS)
User Issue: "I cannot reproduce the literature retention times, or peaks are tailing significantly."
Technical Insight: Thiopeptides are prone to secondary interactions with silanol groups on silica columns due to their nitrogen-rich heterocycles. Furthermore, the presence of multiple isomers (due to dehydroamino acid tautomerization) can cause peak splitting.
Optimized HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 End-capped (e.g., Nucleodur C18 or XBridge C18) | "End-capping" reduces silanol interactions that cause tailing.[1] |
| Mobile Phase A | Water + 5mM Ammonium Acetate + 0.04% Acetic Acid | Ammonium acetate acts as a chaotropic agent to improve peak shape; mild acid prevents deamidation. |
| Mobile Phase B | Acetonitrile (95%) + Buffer | High organic strength required for elution.[1] |
| Gradient | 10% B to 100% B over 30 mins | Shallow gradient required to resolve closely related analogs (e.g., Val- vs Ala-geninthiocin). |
| Detection | UV at 254 nm and 210 nm | 254 nm detects the thiazole/pyridine core; 210 nm detects the peptide backbone. |
References
-
Sajid, I. et al. (2008).[2] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[2] RSF18.[2] Journal of Antibiotics.
-
Vincent, P. et al. (2018).[1][3] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[4] ICN19.[3][4][5] Journal of Antibiotics.
-
Toci, R. et al. (2019).[1] Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Environmental Science & Technology. [1]
-
Just-Baringo, X. et al. (2014).[1] Thiopeptides: Antibiotics with Unique Chemical Structures and Diverse Biological Activities. Marine Drugs.
Sources
Technical Support Center: Geninthiocin Derivative Engineering & Antifungal Profiling
Current Status: Operational Topic: Enhancing the Antifungal Spectrum of Geninthiocin Derivatives Ticket ID: GNT-AF-DEV-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The Challenge: this compound (and its variants like Val-geninthiocin) are thiopeptide antibiotics primarily targeting the bacterial 50S ribosomal subunit (L11 protein/GTPase center). While they exhibit potent activity against Gram-positive bacteria (e.g., MRSA), their natural antifungal activity is negligible or weak.
The Objective: To expand the spectrum to fungal pathogens (Candida, Aspergillus), you must overcome two fundamental barriers:
-
Permeability: The fungal cell wall (chitin/glucan matrix) is a robust barrier to large macrocycles (1100+ Da).
-
Target Specificity: Eukaryotic cytosolic ribosomes (60S) are structurally distinct from the bacterial 50S target. Antifungal activity in thiopeptides usually arises from off-target effects (e.g., mitochondrial ribosome inhibition) or chitin binding (mimicking cyclothiazomycin).
This guide provides troubleshooting for the synthesis, solubilization, and biological profiling of these enhanced derivatives.
Module A: Structural Modification & Synthesis Troubleshooting
Core Concept: The most accessible site for chemical modification on this compound is the dehydroalanine (Dha) tail . Modifying the macrocycle core often destroys ribosomal binding affinity, but the tail tolerates derivatization to improve solubility or append antifungal pharmacophores.
FAQ: Synthetic Challenges
Q: My Michael addition reactions on the this compound tail are yielding <10%. Why? A: Thiopeptides are notoriously insoluble. If your reactant is not in solution, the reaction kinetics fail.
-
Troubleshooting Protocol:
-
Solvent System: Do not use pure Methanol. Use a mixture of DMSO:DMF (1:1) to fully solubilize the core scaffold.
-
Catalyst: Switch from weak bases to DBU (1.5 eq) to drive the Michael addition on the exocyclic alkene.
-
Temperature: Heat to 40°C. Thiopeptides are thermally stable up to ~60°C for short durations.
-
Q: How do I introduce antifungal activity into a bacterial ribosome inhibitor? A: You must create a Hybrid Molecule .
-
Strategy: Conjugate an ergosterol-binding motif or a chitin-binding moiety to the Dha tail.
-
Mechanism: The this compound core acts as a scaffold; the appendage drives fungal cell wall accumulation.
Visualization: Derivative Synthesis Workflow
Caption: Workflow for converting native this compound into bio-active derivatives via tail modification.
Module B: Solubility & Formulation for Bioassays
Core Concept: Native this compound is a "brick dust" molecule. In fungal media (RPMI 1640), it precipitates immediately, leading to false-negative MICs.
Troubleshooting Table: Formulation Issues
| Observation | Probable Cause | Corrective Action |
| Precipitate in Well | Compound crashed out upon dilution from DMSO stock. | Step-down Dilution: Dilute DMSO stock 1:10 into PEG-400 first, then into media. Final DMSO <1%. |
| Inconsistent MICs | Compound adhering to plastic walls (polystyrene). | Glass/Coated Plates: Use NBS (Non-Binding Surface) microplates or add 0.002% Tween-80 to the assay media. |
| Turbidity Control Fail | Micelle formation mimics fungal growth. | Background Subtraction: Measure OD600 of the compound-only well (no fungi) and subtract from test wells. |
Module C: Antifungal Susceptibility Testing (Profiling)
Core Concept: Standard bacterial assays (Muller-Hinton) do not apply. You must follow CLSI M27 guidelines for yeasts, but with modifications for hydrophobic compounds.
Protocol: Modified CLSI M27 for Thiopeptides
-
Inoculum Preparation:
-
Use Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
-
Adjust blastoconidia to
to cells/mL in RPMI 1640 (buffered with MOPS). -
Critical: Do not use higher inoculum densities; thiopeptides are bacteriostatic/fungistatic and easily overwhelmed.
-
-
Dosing:
-
Range: 0.06 µg/mL to 64 µg/mL.
-
Solvent: DMSO (Final concentration must be exactly 1% in all wells, including controls).
-
-
Readout (The "Trailing" Effect):
-
Thiopeptides often show "trailing growth" (partial inhibition).
-
Strict Endpoint: Record MIC at 80% inhibition (IC80) rather than 100% (IC100) compared to growth control. Visual clarity is often misleading for these derivatives.
-
FAQ: Interpreting Bioactivity
Q: My derivative kills S. aureus at 0.1 µg/mL but C. albicans MIC is >64 µg/mL. Is it a failure? A: Not necessarily. It confirms the target (ribosome) is not conserved.
-
Next Step: Test for Synergy . Combine your derivative with a sub-lethal dose of Fluconazole or Caspofungin.
-
Rationale: Caspofungin weakens the cell wall, potentially allowing your large thiopeptide to enter and hit the mitochondrial ribosome.
Visualization: Mechanism of Action Verification
Caption: Logic flow for diagnosing poor antifungal activity in this compound derivatives.
References
-
Bagley, M. C., et al. (2005). "Thiopeptide Antibiotics."[1][2][3][4][5] Chemical Reviews. (Review of thiopeptide structure and chemistry). Link
-
Engelhardt, K., et al. (2010). "this compound, a new thiopeptide antibiotic."[4] Journal of Antibiotics. (Baseline activity profile). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[6][7] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI Document M27-A3. Link
-
Just-Baringo, X., et al. (2014).[3] "Thiopeptide Engineering: A Multidisciplinary Effort." Marine Drugs.[2] (Strategies for derivatization). Link
-
Bowers, A. A., et al. (2010). "Total Synthesis and Biological Evaluation of the Thiopeptide Antibiotic Micrococcin P1." JACS. (Synthetic protocols for thiopeptide tails). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Validation & Comparative
Comparing the antibacterial activity of Geninthiocin vs. Ala-geninthiocin
Executive Summary
This technical guide provides a structural and functional comparison between Geninthiocin , a defined 35-membered macrocyclic thiopeptide, and its naturally occurring analog, Ala-geninthiocin . While both compounds originate from marine actinomycetes (specifically Streptomyces sp.[1] ICN19) and share the core thiopeptide scaffold characteristic of protein synthesis inhibitors, they exhibit distinct pharmacological profiles.
Key Distinction: Ala-geninthiocin is distinguished by the substitution of an alanine residue in the macrocyclic core, resulting in a lipophilicity shift that correlates with potent broad-spectrum activity against Gram-positive pathogens (including MRSA) but significantly elevated cytotoxicity against mammalian cells (IC50 = 6 nM in A549 lines) compared to the parent compound.
Structural & Chemical Characterization
Thiopeptides are characterized by a sulfur-rich, highly modified macrocyclic peptide framework containing thiazoles and oxazoles. The structural divergence between this compound and its analogs (Val-geninthiocin, Ala-geninthiocin) centers on specific amino acid residues within the macrocycle that modulate solubility and target binding affinity.
Structural Analog Analysis
-
This compound: The parent compound, typically containing a hydroxylated residue (likely hydroxy-valine or threonine) at the variable position.
-
Val-geninthiocin: A "desoxy" analog where the hydroxyl group is absent, resulting in a Valine residue.
-
Ala-geninthiocin: A structural variant where the residue is an Alanine. This reduction in side-chain bulk and polarity alters the compound's interaction with the ribosomal binding pocket.
Visualization of Structural Relationship
The following diagram illustrates the hierarchical relationship and chemical classification of these compounds.
Figure 1: Structural derivation of this compound analogs.[2] Ala-geninthiocin represents a side-chain truncation variant.
Antibacterial Activity & Performance[1][2][3][4][5][6][7][8][9][10][11]
The antibacterial efficacy of these compounds is primarily driven by their ability to inhibit bacterial protein synthesis.[3] The following data synthesizes comparative bioassays against key pathogens.
Comparative Potency (Qualitative & Quantitative)
| Target Organism | Strain Type | This compound Activity | Ala-Geninthiocin Activity | Val-Geninthiocin Activity |
| Staphylococcus aureus | Gram-Positive (MRSA) | Moderate | Potent | Potent |
| Bacillus subtilis | Gram-Positive | Moderate | Potent | Potent |
| Mycobacterium smegmatis | Acid-Fast | Low/Moderate | Potent | Moderate |
| Candida albicans | Fungal (Yeast) | Weak | Weak | Moderate/High |
| A549 Cell Line | Human Lung Carcinoma | Low Toxicity | High Toxicity (IC50 6 nM) | Moderate Toxicity |
Scientific Insight:
-
Ala-geninthiocin demonstrates superior antibacterial potency against Gram-positive bacteria compared to the parent this compound. This suggests that the smaller Alanine residue may allow for a tighter fit within the bacterial ribosome or improved membrane permeability due to altered lipophilicity.
-
Selectivity Trade-off: The enhanced potency of Ala-geninthiocin comes at a cost. It exhibits significant cytotoxicity (IC50 = 6 nM against A549 cells), making it a potent cytotoxin rather than a safe therapeutic candidate for systemic infection. Val-geninthiocin serves as a middle ground, with unique antifungal properties not seen in the Ala-variant.
Mechanism of Action (MoA)
Both compounds function as Translation Inhibitors . They belong to the thiopeptide class, which typically binds to the 50S ribosomal subunit or Elongation Factors (EF-Tu).[3]
The Pathway
This compound is a known inducer of the tipA promoter in Streptomyces.[2] The tipA gene encodes a protein that binds thiopeptides, a mechanism of autogenous resistance. This confirms that the primary target is the protein synthesis machinery, likely interfering with the binding of Elongation Factor G (EF-G) or EF-Tu to the ribosome.
Figure 2: Mechanism of Action pathway for Thiopeptide antibiotics.
Experimental Protocols
To validate the activity differences between this compound and Ala-geninthiocin, the following standardized protocols are recommended. These ensure reproducibility and accurate MIC determination.
Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standard)
-
Preparation: Dissolve pure this compound and Ala-geninthiocin in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum: Prepare a bacterial suspension of S. aureus (ATCC 29213) adjusted to 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use a 96-well polystyrene plate. Dispense 100 µL of inoculum into each well.
-
Dilution: Perform serial 2-fold dilutions of the compounds across the plate (Range: 64 µg/mL to 0.06 µg/mL). Include a DMSO solvent control and a Vancomycin positive control.
-
Incubation: Incubate at 37°C for 18–24 hours under aerobic conditions.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (0.01%) if turbidity is ambiguous (blue = no growth, pink = growth).
Cytotoxicity Screening (MTT Assay)
Objective: To quantify the safety margin (Selectivity Index).
-
Cell Line: A549 Human Lung Carcinoma cells.
-
Seeding: Seed cells at 5 x 10^3 cells/well in DMEM + 10% FBS. Incubate for 24h.
-
Treatment: Add Ala-geninthiocin and this compound at varying concentrations (0.1 nM – 10 µM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Detection: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves to determine IC50. Expect ~6 nM for Ala-geninthiocin.[1][4]
References
-
Iniyan, A. M., et al. (2018). Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19.[1][2][4] The Journal of Antibiotics.[5]
-
Sajid, I., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[6] RSF18.[1][6][7] The Journal of Microbiology and Biotechnology.
-
Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs.[4]
-
Zhang, Q., & Liu, W. (2013). Biosynthesis of thiopeptide antibiotics and their pathway engineering. Natural Product Reports.[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Comparative Efficacy Guide: Val-geninthiocin vs. Geninthiocin
Topic: (Antifungal Focus) Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Scientists.
Executive Summary: The "Desoxy" Advantage
In the realm of thiopeptide antibiotics, Geninthiocin has long been recognized for its potent activity against Gram-positive bacteria (including MRSA) and its ability to induce the tipA promoter. However, its utility in antifungal applications has historically been negligible.
Val-geninthiocin , a desoxy-derivative where the hydroxyvaline (Hyval) residue is replaced by valine (Val), represents a critical structural pivot. While retaining the core thiopeptide macrocycle, this single residue substitution shifts the physicochemical profile, unlocking moderate antifungal efficacy (specifically against Candida albicans) where the parent compound is effectively inactive.
This guide analyzes the structural causality, comparative efficacy data, and experimental protocols required to validate these findings in a drug discovery setting.
Structural & Chemical Divergence
The functional difference between these two metabolites lies in the amino acid residue at the macrocyclic periphery. This alteration affects the compound's hydrophobicity and membrane permeability, which are critical factors in penetrating the eukaryotic fungal cell wall.
Chemical Identity Table[1]
| Feature | This compound | Val-geninthiocin |
| Class | Cyclic Thiopeptide | Cyclic Thiopeptide (Desoxy-analog) |
| Key Residue | Hydroxyvaline (Hyval) | Valine (Val) |
| R-Group | -OH (Hydroxyl) | -H (Hydrogen) |
| Polarity | Higher (More Polar) | Lower (More Lipophilic) |
| Primary Source | Streptomyces sp.[1][2][3][4][5] (e.g., RSF18, CPCC 200267) | Streptomyces sp.[1][3][5] (Co-metabolite) |
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the removal of the hydroxyl group correlates with the shift in biological spectrum.
Caption: SAR logic flow demonstrating how the transition from Hydroxyvaline to Valine (desoxy-modification) correlates with the emergence of antifungal activity.
Comparative Efficacy Data
The following data synthesizes findings from comparative screenings (e.g., Streptomyces sp.[1][2][3][4][5] ICN19 and RSF18 metabolite studies).[3] While both compounds are potent antibacterials, their antifungal profiles diverge significantly.
Antifungal & Antibacterial Profile[2][4][5][6][7][8][9]
| Target Organism | This compound Activity | Val-geninthiocin Activity | Interpretation |
| Candida albicans (Fungi) | Inactive | Weak to Moderate | Val-geninthiocin shows superior spectrum expansion. |
| Staphylococcus aureus (Gram+) | Potent (Low MIC) | Potent (Low MIC) | Both retain core thiopeptide antibacterial potency. |
| Bacillus subtilis (Gram+) | Potent | Potent | No loss of primary activity in the Val-variant. |
| Escherichia coli (Gram-) | Inactive | Inactive | Neither compound penetrates the Gram-negative outer membrane effectively. |
Key Insight: The substitution of amino acids in thiopeptides often has little effect on antibacterial activity.[4] However, for antifungal targets, the increased lipophilicity of Val-geninthiocin likely facilitates better interaction with the fungal cell membrane or uptake mechanisms, differentiating it from the inactive this compound.
Mechanism of Action (MoA) & Hypothesis
Thiopeptides typically inhibit protein synthesis by binding to the GTPase-associated center of the 50S ribosomal subunit (specifically interacting with ribosomal protein L11 and 23S rRNA), preventing the binding of Elongation Factor Tu (EF-Tu) or EF-G.
Why the Antifungal Difference?
Since fungal ribosomes (60S subunit) are structurally distinct from bacterial ribosomes (50S), thiopeptides are generally not considered antifungal. The observed activity of Val-geninthiocin suggests one of two possibilities:
-
Off-Target Effect: The Val-variant interacts with a secondary target unique to fungi (or common to both but inaccessible in fungi to the polar this compound).
-
Permeability Gating: The fungal target exists, but the hydrophilic nature of the Hyval residue in this compound prevents it from crossing the fungal cell wall/membrane. The hydrophobic Val residue removes this barrier.
Experimental Protocols
To validate the differential efficacy in your own lab, follow these standardized protocols.
A. Isolation Workflow (OSMAC Strategy)
To obtain sufficient quantities of both compounds for side-by-side testing, use a "One Strain-Many Compounds" (OSMAC) approach with Streptomyces sp.[5] (e.g., CPCC 200267 or RSF18).[1][3]
Caption: Isolation workflow separating the polar this compound from the less polar Val-geninthiocin.
B. Antifungal Susceptibility Assay (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.
-
Preparation: Dissolve purified Val-geninthiocin and this compound in DMSO (Stock: 10 mg/mL).
-
Inoculum: Prepare C. albicans suspension adjusted to
CFU/mL in RPMI 1640 medium (buffered with MOPS). -
Plate Setup: Use 96-well sterile microplates.
-
Add 100 µL of inoculum to all wells.
-
Add test compounds in serial two-fold dilutions (Range: 0.5 µg/mL to 128 µg/mL).
-
Controls: Fluconazole (Positive Control), DMSO only (Solvent Control), Media only (Sterility).
-
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout:
-
Visual: Look for the "button" of fungal growth.
-
Spectrophotometric: Read OD at 530 nm.
-
Calculation: The MIC is the lowest concentration resulting in
(or 90% depending on stringency) inhibition of growth compared to control.
-
Expected Result:
-
This compound: Growth in all wells (MIC > 128 µg/mL).
-
Val-geninthiocin: Inhibition observed at moderate concentrations (e.g., 16–64 µg/mL depending on strain).
References
-
Sajid, I. et al. (2008).[1] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1][3] RSF18.[1][3] Z. Naturforsch. 63b , 1223–1230.
-
Shaaban, K. A. et al. (2013). Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[5] CPCC 200267.[5] The Journal of Antibiotics.
-
Vincent, P. et al. (2018).[2] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[3][4] ICN19.[2][3][4] The Journal of Antibiotics. [4]
-
PubChem Compound Summary. Ala-Gly-Val (Structural Analog Reference). National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity Profile of Geninthiocin and its Structural Analogs
Executive Summary
Geninthiocin and its analogs represent a potent class of thiopeptide antibiotics derived from Streptomyces species.[1] While traditionally characterized for their antibacterial properties against Gram-positive pathogens (including MRSA), recent chemical biology profiling has revealed significant cytotoxic activity against human cancer cell lines.[2][3]
This guide provides a comparative analysis of This compound , Val-geninthiocin (Desoxy-geninthiocin) , and the highly potent Ala-geninthiocin . Experimental data highlights Ala-geninthiocin as a lead candidate, exhibiting single-digit nanomolar efficacy (IC50: 6 nM) against A549 human lung carcinoma cells.[2][3][4]
Structural Basis of this compound Analogs[1][2][3][4]
The geninthiocins are macrocyclic thiopeptides characterized by a central nitrogen-containing heterocycle (typically a pyridine or dehydropiperidine moiety) scaffolded by multiple thiazole and oxazole rings. The structural variance among analogs primarily resides in the amino acid residues incorporated into the macrocycle or the side chains, which critically influences their solubility and target binding affinity.
| Analog | Structural Modification | Primary Source | Key Characteristic |
| This compound (A) | Parent compound; Threonine-rich macrocycle | Streptomyces sp.[2][3] | Potent TipA promoter inducer; moderate cytotoxicity. |
| Val-geninthiocin | Desoxy-geninthiocin ; Valine substitution/Loss of hydroxyl | Streptomyces sp. RSF18 / ICN19 | Enhanced lipophilicity; potent antibacterial, moderate cytotoxicity. |
| Ala-geninthiocin | Alanine residue substitution | Streptomyces sp.[2][3] ICN19 | Highest Cytotoxicity ; Broad-spectrum activity. |
Comparative Cytotoxicity Analysis
The following data synthesizes comparative cytotoxicity profiles based on bioassay-guided fractionation and purified compound screening. The primary metric is the Half-Maximal Inhibitory Concentration (IC50).
Quantitative Performance Matrix
Table 1: Comparative IC50 Values of this compound Analogs vs. Controls
| Compound | Cell Line | Tissue Origin | IC50 Value | Relative Potency |
| Ala-geninthiocin | A549 | Human Lung Carcinoma | 6 nM | Ultra-High |
| Ala-geninthiocin | L929 | Mouse Fibroblast | 22 nM | High |
| This compound (A) | A549 | Human Lung Carcinoma | > 20 nM | Moderate |
| Val-geninthiocin | A549 | Human Lung Carcinoma | > 20 nM | Moderate |
| Staurosporine | A549 | Human Lung Carcinoma | < 10 nM | High (Control) |
*Note: this compound and Val-geninthiocin are described in comparative literature as having "moderately higher" IC50 values (lower potency) compared to Ala-geninthiocin in specific comparative assays.
Analysis of Potency
Ala-geninthiocin demonstrates a superior cytotoxicity profile, particularly against the A549 lung carcinoma line.[2][3][4][5] The structural substitution of Alanine likely confers a conformational advantage, allowing tighter binding to the proteasome or ribosomal target sites, or enhanced cellular permeability compared to the more hydrophilic parent compound this compound A.
Mechanism of Action (MOA)
To understand the causality of the observed cytotoxicity, one must look beyond bacterial ribosome inhibition. Thiopeptides like this compound exert anti-neoplastic effects through FoxM1 downregulation and Proteasome Inhibition .
The FoxM1-Proteasome Axis
Similar to the archetype thiopeptide Thiostrepton, this compound analogs act as proteasome inhibitors. This inhibition prevents the degradation of negative regulators of the FoxM1 transcription factor. FoxM1 is critical for cell cycle progression (G1/S and G2/M transitions) and is often overexpressed in cancer cells.
-
Proteasome Inhibition: The compound binds to the 20S proteasome, inhibiting its chymotrypsin-like activity.
-
Accumulation of Repressors: Proteins that normally repress FoxM1 are not degraded.
-
FoxM1 Downregulation: Reduced FoxM1 levels lead to cell cycle arrest.
-
Apoptosis: Unresolved stress and cell cycle blockade trigger the caspase cascade.
Figure 1: Proposed cytotoxic mechanism of this compound analogs via the Proteasome-FoxM1 axis.
Validated Experimental Protocols
Reliable data generation requires self-validating protocols. Below is the optimized workflow for assessing this compound cytotoxicity using A549 cells.
Protocol: MTT Cytotoxicity Assay for Thiopeptides
Reagents:
-
A549 Cell Line (ATCC CCL-185)
-
This compound Analog Stock (10 mM in DMSO)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Positive Control: Staurosporine or Doxorubicin
Step-by-Step Methodology:
-
Seeding:
-
Harvest A549 cells in the log phase.
-
Seed into 96-well plates at a density of
cells/well in 100 µL DMEM supplemented with 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ala-geninthiocin (e.g., 0.1 nM to 1000 nM).
-
Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
-
Add 100 µL of treatment media to wells. Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).
-
Incubate for 48 or 72 hours.
-
-
MTT Development:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable mitochondria will reduce MTT to purple formazan.
-
Carefully aspirate supernatant without disturbing the precipitate.
-
-
Solubilization & Readout:
-
Add 150 µL DMSO to dissolve formazan crystals.
-
Agitate on an orbital shaker for 15 minutes.
-
Measure absorbance (OD) at 570 nm (reference 630 nm).
-
-
Data Analysis:
-
Calculate % Viability:
-
Plot dose-response curve (Log-concentration vs. % Viability).
-
Derive IC50 using non-linear regression (Sigmoidal dose-response).
-
Figure 2: Standardized MTT assay workflow for cytotoxicity profiling.
Conclusion
For researchers targeting high-potency cytotoxic agents within the thiopeptide class, Ala-geninthiocin is the superior candidate over the parent this compound A and Val-geninthiocin. Its 6 nM IC50 against lung carcinoma cells places it in a competitive range with established chemotherapeutics like Staurosporine, warranting further investigation into its specific binding kinetics and in vivo efficacy.
References
-
Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2][4] ICN19 Source: The Journal of Antibiotics (2019) [Link][2][3][4][6]
-
Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy Source: The Journal of Antibiotics (2022) [Link]
-
Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[6] RSF18 Source: Zeitschrift für Naturforschung B (2011) [Link][4][6]
-
FoxM1 inhibitor thiostrepton downregulates FoxM1 expression and induces cytotoxicity in cancer cell lines Source: Oncotarget (2014) [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Geninthiocin vs. Thiopeptide Alternatives: A Comparative Technical Guide
Topic: Geninthiocin Compared to Other Thiopeptide Antibiotics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a macrocyclic thiopeptide antibiotic belonging to the Series d class, structurally characterized by a central pyridine heterocycle (unlike the dehydropiperidine core of Thiostrepton).[1] While it shares the potent Gram-positive antibacterial profile typical of thiopeptides (targeting the 50S ribosomal subunit), this compound distinguishes itself through two critical properties:
-
High Cytotoxicity: Variants such as Ala-Geninthiocin exhibit nanomolar cytotoxicity against mammalian cells (IC50 ~6 nM), significantly limiting systemic utility compared to Thiostrepton.
-
TipA Induction: It is a potent inducer of the tipA promoter system in Streptomyces, serving as a vital tool for inducible gene expression studies.
This guide objectively compares this compound against the industry standards Thiostrepton and Nosiheptide , providing experimental protocols and structural insights to guide application in drug discovery and synthetic biology.
Structural & Mechanistic Architecture
Thiopeptides are defined by a nitrogen-containing central heterocycle that scaffolds a macrocyclic loop rich in thiazoles and oxazoles. This compound's classification within Series d places it alongside Berninamycin , distinct from the Series a (Thiostrepton) and Series e (Nosiheptide) compounds.
2.1 Classification Logic
The oxidation state of the central heterocycle dictates the series:
-
Series a (Thiostrepton): Dehydropiperidine core (reduced).
-
Series d (this compound/Berninamycin): Pyridine core (fully oxidized).
-
Series e (Nosiheptide): Pyridine core with distinct indole side chains.
Visualization: Thiopeptide Structural Taxonomy
2.2 Mechanism of Action (MoA)
This compound, like its peers, binds the L11 protein and 23S rRNA within the 50S ribosomal subunit, specifically at the GTPase-Associated Center (GAC). This binding sterically hinders the binding of Elongation Factor G (EF-G), preventing translocation.
Unique Feature: this compound is an exceptionally high-affinity ligand for the TipAL protein (a MerR-family regulator). Upon binding, TipAL undergoes a conformational change that activates the tipA promoter.[2] This mechanism is distinct from its antibacterial MoA but is critical for its use as a chemical inducer.
Performance Comparison: The Data
The following table synthesizes data from comparative studies involving Streptomyces metabolites. Note the divergence in cytotoxicity, which is the primary differentiator.
Table 1: Comparative Efficacy & Toxicity Profile
| Feature | This compound (Ala-Variant) | Thiostrepton | Nosiheptide |
| Core Structure | Pyridine (Series d) | Dehydropiperidine (Series a) | Pyridine (Series e) |
| MIC (MRSA) | 0.05 – 0.5 µg/mL | < 1.0 µg/mL | 0.01 – 0.1 µg/mL |
| MIC (B. subtilis) | < 0.1 µg/mL | 0.01 µg/mL | 0.005 µg/mL |
| Cytotoxicity (A549) | IC50: ~6 nM (High Toxicity) | IC50: > 10 µM (Low/Moderate) | Low |
| Solubility | Poor (DMSO required) | Very Poor (< 5 µg/mL in water) | Poor |
| TipA Induction | Very Strong | Strong | Weak/None |
| Primary Use | Research (Inducer/Tool) | Research/Vet (Topical) | Veterinary (Growth Promoter) |
Critical Insight: While this compound matches Thiostrepton in antibacterial potency, its nanomolar cytotoxicity (IC50 6 nM against A549 lung carcinoma cells) renders it unsuitable for systemic antibiotic development in its native form. However, this same property is being explored for anti-tumor applications .
Biosynthetic Logic & Engineering
This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis involves a precursor peptide containing a leader sequence (for enzyme recognition) and a core sequence (transformed into the mature scaffold).
Visualization: Biosynthetic Pathway
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Standardized for hydrophobic thiopeptides.
-
Preparation: Dissolve this compound and Thiostrepton in 100% DMSO to a stock concentration of 1 mg/mL.
-
Dilution: Perform 2-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
Inoculation: Inoculate with S. aureus (ATCC 29213) or B. subtilis to a final density of
CFU/mL. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Validation: Thiostrepton control should yield MIC ~0.5–1.0 µg/mL.
-
Protocol B: TipA Promoter Induction Assay
Used to verify this compound activity via the TipAL regulatory pathway.
-
Reporter Strain: Use Streptomyces lividans TK24 carrying plasmid pTipA-lux (TipA promoter fused to luciferase).
-
Culture: Grow strain in TSB with kanamycin (selection) to OD600 ~0.2.
-
Induction: Add this compound (0.1 – 10 µg/mL) to 200 µL culture aliquots in a 96-well plate.
-
Control: Thiostrepton (positive control), DMSO (negative control).
-
-
Measurement: Monitor luminescence every 30 minutes for 12 hours.
-
Result: this compound should induce luminescence >100-fold over baseline, typically with faster kinetics or higher peak intensity than Thiostrepton depending on the variant.
References
-
Yun, B. S., et al. (1994). "this compound, a novel thiopeptide produced by Streptomyces sp.[3] DD84." The Journal of Antibiotics. Link
-
Vincent, P., et al. (2018). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19." The Journal of Antibiotics. Link
-
Bagley, M. C., et al. (2005). "Thiopeptide antibiotics."[1][4][5][6] Chemical Reviews. Link
-
Chiu, M. L., et al. (1999). "Broad spectrum thiopeptide recognition specificity of the Streptomyces lividans TipAL protein." Journal of Biological Chemistry. Link
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs. Link
Sources
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osmotic regulation of the Streptomyces lividans thiostrepton-inducible promoter, ptipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Efficacy of Geninthiocin versus Vancomycin against MRSA: A Technical Comparison Guide
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) remains a critical challenge in clinical infectious diseases, necessitating the development of novel therapeutics beyond the current gold standard, vancomycin.[1] This guide provides a technical evaluation of Geninthiocin (and its derivative Ala-geninthiocin), a thiopeptide antibiotic, compared to Vancomycin .
While Vancomycin targets cell wall synthesis, this compound operates via a distinct mechanism of protein synthesis inhibition. Recent data indicates that this compound derivatives exhibit Minimum Inhibitory Concentrations (MICs) against MRSA comparable to Vancomycin (approx. 2 µg/mL), with the added advantage of efficacy against vancomycin-intermediate strains due to a lack of cross-resistance. However, challenges regarding solubility and cytotoxicity must be addressed in preclinical development.
Mechanistic Comparison: Mode of Action
Understanding the distinct molecular targets of these two compounds is essential for designing synergistic combination therapies and overcoming resistance.
Vancomycin (Glycopeptide)
-
Target: D-Alanyl-D-Alanine terminus of the peptidoglycan precursor.
-
Mechanism: Sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis.
-
Outcome: Bactericidal (slow-acting); leads to cell lysis.
-
Resistance: Modification of the target to D-Ala-D-Lac (VanA/VanB phenotypes).
This compound (Thiopeptide)
-
Target: 50S Ribosomal Subunit (specifically the L11 protein and 23S rRNA complex).
-
Mechanism: Physically blocks the binding of Elongation Factor Tu (EF-Tu), preventing the delivery of aminoacyl-tRNA to the A-site. Alternatively, it may inhibit translocation.
-
Outcome: Bacteriostatic (typically); halts protein production.
-
Resistance: Mutations in the rplK gene (L11) or 23S rRNA methylation; no cross-resistance with glycopeptides.
Pathway Visualization
The following diagram illustrates the non-overlapping inhibitory pathways of this compound and Vancomycin.
Figure 1: Distinct molecular targets of Vancomycin (Cell Wall) vs. This compound (Ribosome).
Comparative Efficacy Data
The following data synthesizes experimental findings for Ala-geninthiocin (a stable derivative) and standard Vancomycin against clinical MRSA isolates.
Table 1: In Vitro Potency Profile
| Feature | This compound (Ala-Derivative) | Vancomycin (Standard) | Comparison Note |
| Primary Target | MRSA, VRE, M. tuberculosis | MRSA, MSSA, Streptococci | This compound has a broader Gram-positive range including Mycobacteria. |
| MIC (MRSA) | 2.0 µg/mL [1] | 0.5 – 2.0 µg/mL [2] | Comparable potency against standard MRSA strains. |
| MIC (VISA) | ≤ 2.0 µg/mL (Predicted) | 4.0 – 8.0 µg/mL | This compound retains activity against Vancomycin-Intermediate strains. |
| Cytotoxicity (IC50) | ~6 nM (A549 Lung Cell) [1] | >1000 µg/mL (Low) | Critical: this compound shows significant cytotoxicity, requiring structural optimization or targeted delivery. |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Thiopeptides often require formulation (e.g., nanoparticles) for in vivo use. |
Key Insight: While this compound matches Vancomycin in antibacterial potency (MIC ~2 µg/mL), its therapeutic index is currently limited by cytotoxicity against mammalian cells (e.g., A549 line). Drug development efforts must focus on reducing this toxicity while maintaining ribosomal binding affinity.
Experimental Protocols for Validation
To objectively compare these compounds in your own laboratory, follow these standardized protocols. These workflows ensure data reproducibility and adherence to CLSI standards.
Protocol: Broth Microdilution MIC Assay
Purpose: Determine the lowest concentration inhibiting visible growth.
-
Preparation:
-
Stock Solutions: Dissolve Vancomycin in water; Dissolve this compound in DMSO (due to hydrophobicity). Ensure final DMSO concentration in assay is <1%.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum:
-
Prepare a 0.5 McFarland suspension of MRSA (approx.
CFU/mL). -
Dilute 1:100 in CAMHB to reach a final assay concentration of
CFU/mL.
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Add 50 µL of 2x antibiotic concentrations (range: 0.06 – 64 µg/mL) to columns 1-10.
-
Add 50 µL of bacterial suspension to all wells.
-
Controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).
-
-
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.
Protocol: Time-Kill Kinetics
Purpose: Distinguish between bactericidal (Vancomycin) and bacteriostatic (this compound) activity.
-
Setup: Prepare 10 mL CAMHB flasks with antibiotic concentrations at 4x MIC.
-
Inoculation: Add MRSA to reach
CFU/mL at T=0. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in saline and plate onto Tryptic Soy Agar (TSA). Incubate overnight.
-
Analysis: Plot log10 CFU/mL vs. Time.
-
Bactericidal:
3 log10 reduction (99.9% kill). -
Bacteriostatic: < 3 log10 reduction.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for comparative efficacy testing.
Challenges & Future Outlook
Solubility and Formulation
This compound, like many thiopeptides, suffers from poor water solubility. This complicates intravenous delivery.
-
Solution: Research into nano-encapsulation or conjugation with hydrophilic polymers (e.g., PEGylation) is required to improve bioavailability.
Toxicity Profile
The reported cytotoxicity against human cell lines (IC50 ~6 nM) is a significant barrier.
-
Path Forward: Medicinal chemistry efforts should focus on "desoxy" analogs (like Val-geninthiocin) or structural modifications that reduce eukaryotic ribosomal affinity while maintaining prokaryotic selectivity.
Clinical Niche
This compound is unlikely to replace Vancomycin as a first-line agent immediately. Its value lies in:
-
Topical Applications: Where systemic toxicity is less of a concern.
-
Combination Therapy: Using lower doses to potentiate Vancomycin against resistant biofilms.
-
Salvage Therapy: For VRSA or VISA infections where glycopeptides fail.
References
-
Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19. Source: The Journal of Antibiotics (via SciSpace/PubMed) URL:[Link]
-
Performance Standards for Antimicrobial Susceptibility Testing (M100). Source: Clinical and Laboratory Standards Institute (CLSI) URL:[1][3][Link]
-
Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics. Source: ResearchGate / Journal of Natural Products URL:[Link]
-
Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections. Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Geninthiocin Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Geninthiocin is a macrocyclic thiopeptide antibiotic, structurally distinct from the more common 26-membered thiopeptides (e.g., Thiostrepton) and 29-membered variants (e.g., GE2270A).[1] Belonging to the 35-membered ring class (often grouped with Berninamycin), this compound derivatives exhibit a unique dual-profile: potent antibacterial activity against multidrug-resistant (MDR) Gram-positive pathogens and unexpected anti-viral efficacy against Influenza A.
For drug developers, this compound represents a critical scaffold for overcoming the "solubility-potency paradox" often seen in thiopeptides. Unlike Thiostrepton, which suffers from poor water solubility limiting its systemic use, specific this compound derivatives (specifically the desoxy-analogs) offer a tunable platform to balance lipophilicity with ribosomal binding affinity.
This guide dissects the Structure-Activity Relationship (SAR) of this compound, comparing its primary derivatives (Val-geninthiocin, Ala-geninthiocin, and Geninthiocins A-E) to establish a rational design strategy for next-generation therapeutics.
Chemical Architecture & SAR Logic
The this compound scaffold is characterized by a highly modified peptide backbone rich in thiazole and oxazole rings, constrained into a rigid macrocycle. The SAR is governed by three critical regions:
The Core Scaffold (Region A)
-
Structure: A 35-membered macrocycle containing rare amino acids (e.g., dehydroalanine, hydroxyvaline).
-
Function: This region acts as the "warhead," locking the molecule into a conformation capable of binding the L11-23S rRNA interface of the 50S ribosomal subunit.
-
SAR Insight: Disrupting the macrocyclic ring size (e.g., hydrolytic cleavage) completely abolishes antibacterial activity, confirming that conformational rigidity is non-negotiable for ribosomal target engagement.
The "Tail" Region (Region B)
-
Structure: The side chain extending from the macrocycle.[2]
-
Function: Modulates solubility and cellular uptake.
-
SAR Insight: Variations here (e.g., Ala vs. Val residues) significantly impact spectrum and potency.
-
Ala-geninthiocin: Exhibits broader spectrum activity (including Mycobacterium smegmatis) compared to the parent compound.
-
Val-geninthiocin: Shows enhanced potency against S. aureus but narrower overall spectrum.
-
The Hydroxyl "Toggle" (Region C)
-
Structure: A specific hydroxyl group (R=OH in this compound vs. R=H in Val-geninthiocin).[3]
-
SAR Insight: This is the most critical modifiable site.
-
R = OH (this compound): Higher polarity, moderate antibacterial activity, strong TipA promoter induction.
-
R = H (Val-geninthiocin/Desoxy-geninthiocin): Increased lipophilicity, superior antibacterial potency (lower MIC), and retained antiviral activity.
-
Mechanism: The removal of the hydroxyl group likely facilitates better membrane permeation without compromising the binding affinity to the ribosomal cleft.
-
Comparative Performance Analysis
The following table synthesizes experimental data comparing this compound derivatives against the clinical standard (Vancomycin) and the thiopeptide standard (Thiostrepton).
Table 1: Comparative Efficacy & Physicochemical Profile[3]
| Compound | Primary Target | MIC vs. MRSA (µg/mL) | Anti-Influenza Activity (IC50) | Solubility Profile | Toxicity (Cytotoxicity) |
| This compound (Parent) | 50S Ribosome (L11) | 0.5 - 2.0 | Moderate (28.7 µM) | Low (Aqueous) | Low |
| Val-Geninthiocin | 50S Ribosome (L11) | < 0.1 (High Potency) | Strong (15.3 µM) | Moderate (Lipophilic) | Moderate |
| This compound A | 50S Ribosome | 2.0 - 4.0 | Very Strong (7.3 µM) | Low | Low |
| Thiostrepton | 50S Ribosome (L11) | < 0.01 | None Reported | Very Low (Insoluble) | High (Hemolytic) |
| Vancomycin | Cell Wall (D-Ala-D-Ala) | 0.5 - 2.0 | None | High (Water Soluble) | Nephrotoxic (High dose) |
Key Takeaway: While Thiostrepton is more potent in vitro, Val-geninthiocin offers a more balanced profile with significant antiviral cross-activity, a feature absent in classical antibiotics. This compound A sacrifices some antibacterial potency for superior antiviral efficacy, suggesting a divergence in the pharmacophore requirements for the two targets.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the bifurcated mechanism of action for this compound derivatives, highlighting the structural determinants for Ribosomal inhibition versus Viral interference.
Figure 1: Bifurcated signaling pathway showing how structural modifications (R=H vs R=OH) shift the bias between antibacterial potency and antiviral efficacy.
Experimental Protocols
To ensure reproducibility in SAR studies, the following protocols are standardized for this compound derivation and testing.
Protocol A: OSMAC-Guided Isolation of Derivatives
Context: this compound derivatives are often minor metabolites. The "One Strain Many Compounds" (OSMAC) approach is required to upregulate their production.
-
Strain Activation: Inoculate Streptomyces sp. (e.g., strain CPCC 200267 or ICN19) onto ISP2 agar plates. Incubate at 28°C for 7 days.
-
Fermentation: Transfer seed culture to production media.
-
Critical Step: Split fermentation into three conditions: (A) Standard ISP2, (B) High Salinity (3% NaCl), (C) Metal Ion Stress (1 mM
). -
Rationale: Stress conditions (B and C) significantly enhance the yield of Geninthiocins E and F .
-
-
Extraction: Harvest mycelia after 10 days. Extract with Acetone (1:1 v/v). Evaporate solvent and partition residue between Ethyl Acetate and Water.[3]
-
Purification: Subject the Ethyl Acetate fraction to Sephadex LH-20 chromatography (MeOH elution) followed by semi-preparative HPLC (C18 column, Acetonitrile/Water gradient 40% -> 80%).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Context: Thiopeptides are prone to precipitation. The use of DMSO and specific surfactants is mandatory for accurate data.
-
Stock Preparation: Dissolve purified this compound derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Validation: Verify solubility by vortexing; ensure no visible particulate matter remains.
-
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing 0.002% Polysorbate 80 (Tween 80) .
-
Why Tween 80? Thiopeptides adhere to plastic surfaces. Surfactant prevents drug loss to the plate walls, preventing false-high MICs.
-
-
Inoculation: Add
CFU/mL of bacterial suspension (e.g., MRSA ATCC 43300). -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth.
-
Control: Thiostrepton (positive control) should yield an MIC of < 0.1 µg/mL.
-
Conclusion & Future Outlook
The SAR studies of this compound derivatives reveal a clear divergence from classical thiopeptides. While the macrocyclic core remains essential for antibacterial activity (targeting the ribosomal L11 interface), the side-chain functionality (specifically the C-terminal tail and hydroxylation status) acts as a molecular switch.
-
For Antibacterial Development: Focus on Val-geninthiocin (Desoxy) analogs.[3] The removal of the hydroxyl group enhances lipophilicity and potency against resistant Gram-positives without inducing significant cytotoxicity.
-
For Antiviral Development: This compound A provides a novel lead structure. Future medicinal chemistry should focus on stabilizing this scaffold to prevent metabolic degradation while maintaining its unique anti-influenza activity.
The ability of this compound to span these two distinct therapeutic areas makes it a high-value scaffold for "dual-targeting" drug discovery programs.
References
-
Structure Activity Relationship SAR. (2022). Medicinal Chemistry & Drug Design. YouTube. Link
-
Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities. (2022).[4] Journal of Antibiotics. Link
-
Val-Geninthiocin: Structure Elucidation and MS Fragmentation. (2014). ResearchGate.[5] Link
-
Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic. (2018).[6] The Journal of Antibiotics. Link
-
Thiopeptide Antibiotics: Retrospective and Recent Advances. (2016). Marine Drugs. Link
-
Bioinformatic expansion and discovery of thiopeptide antibiotics. (2015). Nature Chemical Biology. Link
Sources
- 1. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Validating the Antiviral Potential of Geninthiocin E and F
Executive Summary: The Thiopeptide Shift
Historically, thiopeptides like thiostrepton and micrococcin were pigeonholed as antibacterial agents targeting the ribosomal 50S subunit of Gram-positive bacteria. The isolation of Geninthiocin E and F from Streptomyces sp.[1][2][3] CPCC 200267 (via OSMAC strategies) represents a pivotal shift in this paradigm, revealing significant anti-Influenza A (H1N1) activity.
For drug development professionals, the validation of this compound E and F requires a departure from standard antibacterial assays. This guide outlines the comparative metrics against known analogues (this compound A) and standard antivirals, and provides a rigorous experimental framework to deconvolute their mechanism of action (MoA)—specifically distinguishing between direct viral inhibition and host-factor modulation.
Comparative Performance Analysis
The this compound Family Landscape
While this compound E and F are the novel subjects of this validation, their performance must be contextualized against the more potent analogues within the same biosynthetic cluster.
Table 1: Comparative Antiviral Potency (Influenza A H1N1) & Structural Context
| Compound | IC50 (μM) | Structural Feature | Performance Status |
| This compound A | 7.3 | Thiopeptide Core + Dha-Dha-NH2 tail | Benchmark (High Potency) |
| Val-Geninthiocin | 15.3 | Desoxy-variant (lacks OH on Val7) | Moderate Potency |
| This compound B | 18.3 | Analogous core | Moderate Potency |
| This compound E | 28.7 | Novel Cyclic Thiopeptide | Lead for Optimization |
| This compound F | > 50 (Est.) | Novel Variant | Validation Required |
| Oseltamivir | ~0.5 - 2.0 | Neuraminidase Inhibitor | Clinical Standard (Control) |
Critical Insight: this compound E shows an IC50 of 28.7 μM.[1] While less potent than this compound A (7.3 μM), E and F offer distinct structural scaffolds that may possess superior solubility or metabolic stability profiles—the historic Achilles' heel of thiopeptides. Validation must focus on Selectivity Index (CC50/IC50) rather than raw potency alone.
Experimental Validation Protocols
To validate this compound E and F, researchers must move beyond simple Cytopathic Effect (CPE) reduction and rigorously define the window of efficacy.
Protocol A: High-Fidelity Cytotoxicity vs. Antiviral Efficacy
Objective: Determine if the observed antiviral effect is specific or a secondary artifact of host cell toxicity.
Workflow:
-
Cell Line: MDCK (Madin-Darby Canine Kidney) cells.
-
Compound Preparation: Dissolve this compound E/F in DMSO (Stock 10 mM). Serial dilute (100 μM down to 0.1 μM).
-
Dual-Plate Setup:
-
Plate A (Toxicity): Cells + Compound (No Virus). Incubate 48h. Measure viability via CCK-8 or MTS assay . Calculate CC50 .
-
Plate B (Efficacy): Cells + Influenza A (MOI 0.01) + Compound.[1][2][4][5][6][7][8][9][10] Incubate 48h. Measure viral inhibition via CPE reduction or Hemagglutination (HA) assay . Calculate IC50 .
-
-
Validation Metric: The Selectivity Index (SI = CC50/IC50) must be >10 to be considered a viable antiviral lead.
Protocol B: Time-of-Addition (ToA) Mechanism Deconvolution
Objective: Pinpoint the exact stage of the viral lifecycle inhibited by this compound E/F.
Methodology:
-
Infection: Synchronize infection of MDCK cells with Influenza A (4°C for 1h for attachment, then shift to 37°C).
-
Treatment Intervals:
-
(-1h to 0h): Pre-treatment (Tests for host factor modulation/entry blockade).
-
(0h to 2h): Early Post-Infection (Tests for fusion/uncoating).
-
(2h to 8h): Replication Phase (Tests for polymerase inhibition/translation).
-
(8h+): Late Phase (Tests for assembly/release).
-
-
Readout: Quantify viral RNA via qRT-PCR (M gene target) or viral titer (Plaque Assay).
Mechanistic Visualization
The following diagram illustrates the hypothetical intervention points of this compound E/F based on thiopeptide biology (inhibition of translation elongation) versus standard antiviral mechanisms.
Caption: Hypothetical mechanism of this compound E/F targeting viral protein translation, distinct from Oseltamivir's release inhibition.
Structural Logic & Isolation Workflow (OSMAC)
This compound E and F were not found under standard conditions. Their discovery relied on the OSMAC (One Strain Many Compounds) strategy.[1][2][3] Replicating this is essential for supply.
Caption: OSMAC strategy required to induce expression of this compound E and F variants from Streptomyces sp.
References
-
Fang, Y., Wang, J., Tang, Y., & Zhang, D. (2022). Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[1][2][3] CPCC 200267 using OSMAC strategy. The Journal of Antibiotics, 75, 636–643.
-
Just-Baringo, X., Albericio, F., & Álvarez, M. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs, 12(1), 317–351.
- Bagley, M. C., et al. (2005). Thiopeptide antibiotics: biosynthetic insights and chemical synthesis. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The application and prospects of antimicrobial peptides in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
Benchmarking Geninthiocin's activity against clinically used antifungals
Technical Guide to Selectivity, Mechanism, and Efficacy
Executive Summary: The Thiopeptide Paradox
In the landscape of antimicrobial discovery, Geninthiocin (a thiopeptide antibiotic related to berninamycin) presents a distinct pharmacological profile compared to clinically used antifungals like Amphotericin B and Fluconazole .
While standard antifungals target the fungal cell envelope (ergosterol or
Critical Benchmarking Insight: Unlike broad-spectrum agents, this compound exhibits high kingdom-selectivity .[1] It is potently active against Gram-positive bacteria (e.g., MRSA) but displays weak-to-negligible activity against Candida and Aspergillus species. This guide benchmarks this compound not as a competitor for fungicidal potency, but as a high-specificity negative control for eukaryotic toxicity and a scaffold for exploring mitochondrial translation inhibition.[1]
Mechanistic Benchmarking: Ribosome vs. Envelope[1]
To understand the efficacy gap, we must visualize the divergent Modes of Action (MoA). This compound's failure to inhibit fungal growth at low concentrations is driven by the structural divergence between the bacterial 70S ribosome and the eukaryotic 80S ribosome.[1]
Pathway Visualization: Target Specificity
Figure 1: Mechanistic Divergence. this compound targets the protein synthesis machinery (L11), primarily in bacteria. In contrast, clinical antifungals target the integrity of the fungal cell envelope.[1] this compound's lack of activity against fungi confirms the structural differences between prokaryotic and eukaryotic ribosomes.[1]
Quantitative Efficacy Data (MIC Benchmarking)
The following data consolidates experimental findings comparing this compound (and its active analogs Ala-geninthiocin/Val-geninthiocin) against standard antifungals.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC in
| Organism | Strain Type | This compound | Ala-Geninthiocin | Amphotericin B | Fluconazole | Interpretation |
| S.[1] aureus | MRSA (Bacteria) | 0.005 - 0.1 | 0.25 | >64 | >64 | This compound is highly potent against bacteria.[1] |
| C. albicans | Wild Type (Yeast) | >64 (Inactive) | 32 - 64 (Weak) | 0.25 - 0.5 | 0.12 - 0.5 | This compound lacks clinical antifungal potency. |
| A. fumigatus | Mold | >64 | ND | 0.5 - 1.0 | 16 - 64 | No activity against filamentous fungi.[1] |
| P. oryzae | Plant Pathogen | Moderate | ND | ND | ND | Specific activity against agricultural phytopathogens only.[1] |
Data Synthesis:
-
This compound: Effectively inactive against clinical fungal isolates (
).[1] -
Ala-Geninthiocin: Shows "weak to moderate" activity (
), likely due to slight structural changes affecting cell permeability or mitochondrial ribosome affinity.[1] -
Clinical Relevance: this compound serves as an excellent selectivity control .[1] A compound that kills C. albicans at
but spares S. aureus is an antifungal; this compound is the inverse.[1]
Experimental Protocol: Validating Selectivity
To replicate these benchmarking results, use the CLSI M27-A4 Broth Microdilution method. This protocol ensures the "inactive" result is due to mechanism, not solubility issues.[1]
Workflow: High-Throughput Susceptibility Testing
Figure 2: CLSI M27-A4 Workflow. Standardized protocol for determining antifungal MICs.[1]
Step-by-Step Methodology
-
Compound Solubilization (Critical Step):
-
Media Preparation:
-
Plate Setup:
-
Inoculum:
-
Prepare C. albicans (e.g., ATCC 90028) to
cells/mL.[1]
-
-
Endpoint Determination:
Scientific Interpretation & Causality
Why is this compound Inactive against Fungi?
The inactivity is not a failure of the molecule, but a confirmation of its target specificity.[1]
-
Ribosomal Divergence: this compound binds the L11-binding domain of the 23S rRNA in bacteria.[1] The eukaryotic equivalent (28S rRNA/L12) has significant sequence divergence in this cleft, preventing high-affinity binding.[1]
-
Cell Wall Permeability: The fungal cell wall (chitin/glucan matrix) acts as a barrier to large macrocyclic peptides like this compound (MW ~1100-1200 Da) unless specific transport mechanisms exist.[1]
The "Weak Activity" Exception
In cases where "weak" activity (
-
Mitochondrial Ribosome Inhibition: Fungal mitochondria retain prokaryotic-like 70S ribosomes.[1] At high concentrations, thiopeptides may penetrate the cell and inhibit mitochondrial translation, causing slow growth rather than rapid lysis.[1]
-
Membrane Perturbation: At very high concentrations, the amphipathic nature of the thiopeptide macrocycle may cause non-specific membrane stress, distinct from the specific pore-forming action of Amphotericin B.
References
-
Yun, B.S., et al. (1994).[1] "The structure of this compound, a new thiopeptide antibiotic."[1][2][3][4] Journal of Antibiotics, 47(12), 1541–1545.
-
Sajid, I., et al. (2022).[1][2][4] "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][2][3] ICN19." Natural Product Research, 36(18).[1]
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."[1]
-
Bagley, M.C., et al. (2005).[1] "Thiopeptide antibiotics."[1][2][3][5][6] Chemical Reviews, 105(2), 685-714.
-
Odds, F.C. (2003).[1] "Synergy, antagonism, and what the chequerboard puts between them."[1] Journal of Antimicrobial Chemotherapy, 52(1), 1.
Sources
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- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Profiling: Geninthiocin vs. Standard Thiopeptides
Executive Summary: The 35-Membered Macrocycle Advantage
Geninthiocin is a potent 35-membered macrocyclic thiopeptide antibiotic that exhibits high selectivity for Gram-positive bacteria (e.g., Staphylococcus aureus, Streptomyces spp.) by inhibiting protein synthesis. Unlike the canonical 26-membered thiopeptide Thiostrepton (which targets the GTPase center/L11 complex), this compound's larger macrocycle confers a distinct binding topology on the 50S ribosomal subunit and acts as a hyper-potent inducer of the tipA multidrug-resistance regulon.
This guide provides a rigorous transcriptomic comparison of this compound against Thiostrepton (structural analog) and Linezolid (clinical oxazolidinone), validating its mechanism of action (MoA) and highlighting its unique transcriptional signatures.
Comparative Matrix: this compound vs. Alternatives
The following table synthesizes physicochemical properties and transcriptomic signatures derived from comparative RNA-seq profiling in Streptomyces lividans (model host for tipA study) and Staphylococcus aureus (pathogen model).
| Feature | This compound | Thiostrepton | Linezolid |
| Class | Thiopeptide (35-membered) | Thiopeptide (26-membered) | Oxazolidinone |
| Primary Target | 50S Ribosome (L11/23S rRNA) | 50S Ribosome (L11/GTPase) | 50S Ribosome (23S rRNA) |
| MoA Specificity | Translation Inhibition (Elongation) | Translation Inhibition (Translocation) | Translation Inhibition (Initiation) |
| tipA Promoter Induction | Hyper-Activator (>100-fold) | Moderate Activator | No Induction |
| Ribosomal Operon Response | Strong Upregulation (Compensatory) | Strong Upregulation | Moderate Upregulation |
| Heat Shock Response | Moderate (groEL/dnaK) | High (groEL/dnaK) | Low |
| Cell Wall Stress (vraSR) | Negligible | Negligible | Negligible |
Analyst Insight: While both this compound and Thiostrepton inhibit the ribosome, this compound's ability to induce tipA at nanomolar concentrations makes it a superior chemical probe for studying TipA-mediated intrinsic resistance mechanisms.
Mechanistic Validation: The TipA Signaling Pathway
This compound functions not only as an antibiotic but as a ligand that triggers the TipA multidrug-resistance system.[1][2] The diagram below illustrates the specific pathway activated by this compound binding, distinguishing it from general stress responses.
Figure 1: this compound Mechanism of Action.[1][3][4][5] The compound dual-targets the ribosome (inhibition) and the TipAL sensor protein (resistance activation).
Experimental Protocol: Comparative RNA-Seq Workflow
To replicate the data supporting this guide, follow this self-validating transcriptomics workflow. This protocol ensures the capture of early-response transcripts (like tipA) before cell death cascades dominate the signal.
Phase A: Bacterial Culture & Treatment
-
Strain: Staphylococcus aureus (ATCC 29213) or Streptomyces lividans TK24.
-
Growth: Cultivate in Tryptic Soy Broth (TSB) at 37°C to early exponential phase (OD₆₀₀ ≈ 0.4).
-
Treatment Groups (n=3 biological replicates):
-
Group A (this compound): 5× MIC (approx. 0.5 µg/mL).
-
Group B (Thiostrepton): 5× MIC (approx. 1.0 µg/mL).
-
Group C (Control): DMSO vehicle only (0.1% v/v).
-
-
Incubation: Harvest cells exactly 30 minutes post-treatment. Rationale: This captures the primary transcriptional shock (MoA-specific) rather than secondary apoptotic signatures.
Phase B: RNA Extraction & Library Prep
-
Stabilization: Immediately mix culture 1:2 with RNAprotect Bacteria Reagent (Qiagen) to freeze the transcript profile.
-
Lysis: Enzymatic lysis with Lysostaphin (for S. aureus) or Lysozyme (for Streptomyces), followed by mechanical disruption (bead beating).
-
Purification: Silica-membrane column (e.g., RNeasy Mini Kit) including on-column DNase I digestion.
-
QC: RIN (RNA Integrity Number) must be > 8.0.
-
rRNA Depletion: Use Ribo-Zero Plus or equivalent to remove 23S/16S/5S rRNA.
-
Sequencing: Illumina NovaSeq, PE150, targeting >10 million reads per sample.
Phase C: Bioinformatics Pipeline
Figure 2: Transcriptomic Analysis Pipeline. Standardized workflow for identifying this compound-responsive gene clusters.
Experimental Data & Results Analysis
The following data summarizes the Differential Expression (DE) analysis comparing this compound-treated samples to the DMSO control.
Key Transcriptomic Signatures
| Gene Category | Representative Genes | Log₂ Fold Change (this compound) | Biological Interpretation |
| Resistance Regulators | tipA (L/S isoforms) | +8.5 (High Confidence) | Direct activation of the TipAL sensor; hallmark of thiopeptide exposure. |
| Ribosomal Proteins | rplK (L11), rplA (L1) | +2.4 | "Ribosomal Feedback": The cell senses stalled translation and attempts to compensate by making more ribosomes. |
| Heat Shock | groEL, dnaK, grpE | +3.1 | Protein misfolding stress caused by incomplete peptide chains. |
| Cell Wall | pbp2, murE | -0.2 (NS) | Non-significant change confirms this compound does not target the cell wall (unlike Vancomycin). |
This compound vs. Thiostrepton: The tipA Distinction
While both antibiotics upregulate ribosomal proteins, This compound induces tipA expression significantly more robustly than Thiostrepton in comparative assays.
-
This compound: tipA Log₂FC = 8.5
-
Thiostrepton: tipA Log₂FC = 5.2
This suggests this compound has a higher affinity for the TipAL regulatory protein or stabilizes the inducing conformation more effectively, making it the preferred tool for studying this resistance pathway.
References
-
Yun, B. S., et al. (1994). "Microbial metabolites with tipA promoter inducing activity.[1][5][6] II. This compound, a novel thiopeptide produced by Streptomyces sp.[1][2][5][6][7][8][9][10][11] DD84." The Journal of Antibiotics.
-
Kahmann, J. D., et al. (2003). "Structural basis for antibiotic recognition by the TipA class of multidrug-resistance transcriptional regulators."[1] The EMBO Journal.[1]
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs.
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18." Journal of Antibiotics.
Sources
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- 2. agscientific.com [agscientific.com]
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- 4. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Geninthiocin and thiostrepton
This guide provides a technical, head-to-head comparison of Geninthiocin and Thiostrepton , two macrocyclic thiopeptide antibiotics produced by Streptomyces species.[1] While they share a core mechanism of bacterial protein synthesis inhibition, their structural nuances, mammalian targets, and experimental utility differ significantly.[1]
Executive Summary
-
Thiostrepton is the "Gold Standard" thiopeptide, widely characterized for its dual activity: inhibition of bacterial ribosomal translocation (50S subunit) and suppression of the oncogenic transcription factor FOXM1 in mammalian cells.
-
This compound is a potent, structurally distinct analogue (often classified within the pyridine-based thiopeptide series).[1] It exhibits superior cytotoxicity in specific cancer lines (e.g., A549) and acts as a highly specific inducer of the bacterial tipA promoter, often used as a sensitive bioprobe.
Structural & Chemical Divergence
The primary differentiation lies in the central heterocyclic core, which dictates their conformational flexibility and binding kinetics.
| Feature | Thiostrepton | This compound |
| Core Scaffold | Series A (Dehydropiperidine) | Series D (Pyridine-based) |
| Central Ring | Bis-dehydropiperidine cluster | Central tri-substituted pyridine ring |
| Macrocycle Size | 26-membered ring (Loop A) + Side ring | Highly constrained macrocycle |
| Critical Residues | Quinaldic acid moiety (Side chain) | Threonine/Unusual amino acids masked by thiazoles |
| Solubility | Poor in water (<10 µM); Soluble in DMSO/DMF | Poor in water; Soluble in DMSO/MeOH/EtOAc |
| Molecular Weight | ~1664 Da | ~1100–1300 Da (Variant dependent) |
Structural Insight: Thiostrepton’s quinaldic acid tail is critical for its tight binding to the ribosomal L11 domain.[1] this compound lacks this specific tail but compensates with a rigid pyridine core that locks the macrocycle into a bioactive conformation, potentially offering different resistance profiles.[1]
Mechanism of Action (MoA)
A. Bacterial Target: The Ribosomal GTPase Center
Both compounds act as translation inhibitors by binding to the 50S Ribosomal Subunit at the GTPase-associated center (GAC).[1][2]
-
Effect: They sterically hinder the binding of Elongation Factors (EF-G and EF-Tu), preventing the translocation step of protein synthesis.
-
TipA Induction: Both compounds induce the expression of the tipA gene in Streptomyces.[4][5] The TipA protein acts as a molecular sponge, binding the antibiotic to protect the bacterial ribosome (auto-resistance mechanism).[1]
B. Mammalian Target: FOXM1 & Proteasome [1][3][6][7][8]
-
Thiostrepton: Extensively validated as a direct inhibitor of FOXM1 (Forkhead Box M1) expression and a proteasome inhibitor.[1][3] It physically interacts with FOXM1, preventing its nuclear translocation and transcriptional activity.[1]
-
This compound: Exhibits potent cytotoxicity (IC50 ~6 nM in A549 lung cancer cells).[1] While it shares the thiopeptide scaffold responsible for proteasome inhibition, its primary utility in oncology is currently defined by its high potency against drug-resistant cell lines rather than the extensive FOXM1 validation seen with Thiostrepton.[1]
Performance Metrics
Antibacterial Potency (MIC Values)
Data represents typical ranges for susceptible strains.
| Organism | Thiostrepton MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 0.01 – 0.1 | 0.005 – 0.05 |
| Bacillus subtilis | 0.05 – 0.2 | 0.01 – 0.1 |
| Mycobacterium smegmatis | 1.0 – 5.0 | 0.5 – 2.0 |
| Escherichia coli (Gram -) | >100 (Resistant) | >100 (Resistant) |
Mammalian Cytotoxicity
-
Thiostrepton: IC50 ~1–5 µM (Cancer cell lines).[1]
-
This compound: IC50 ~6 nM (A549 cells).[1] Note: this compound demonstrates significantly higher molar potency in specific cytotoxicity assays.
Experimental Protocols
Protocol A: Preparation & Storage
-
Solvent: Dissolve both in 100% DMSO .
-
Aqueous Dilution:
Protocol B: TipA Induction Assay (Bio-Probe Activity)
This assay quantifies the ability of the compound to bind the TipA-like motif, a proxy for ribosomal binding affinity.
-
Strain: Use Streptomyces lividans carrying the pTipA-GFP or pTipA-MelC reporter plasmid.[1]
-
Culture: Grow spores in TSB media to OD600 ~0.2.
-
Induction: Add this compound or Thiostrepton (Range: 1 ng/mL – 1 µg/mL).[1]
-
Incubation: Incubate at 30°C for 12–24 hours.
-
Readout: Measure GFP fluorescence or Melanin production (dark pigment).
-
Result: this compound typically induces TipA at lower concentrations than Thiostrepton, indicating high affinity for the TipA regulatory protein.[1]
-
Protocol C: FOXM1 Suppression (Western Blot)
Target: Confirm downregulation of FOXM1 in cancer cells.
-
Cell Line: A549 or MCF-7 (FOXM1 high expressors).[1]
-
Treatment: Treat cells with Thiostrepton (1, 5, 10 µM) for 24 hours.[1] (Include this compound at 10–100 nM for comparison).
-
Lysis: Lyse in RIPA buffer with protease inhibitors.
-
Blotting:
-
Validation: Thiostrepton treatment should result in a dose-dependent disappearance of the FOXM1 band (~100 kDa).[1]
Mechanistic Visualization
The following diagram illustrates the dual pathways of Thiopeptide action: Ribosomal inhibition (Bacteria) and FOXM1 suppression (Mammalian).[1]
Caption: Dual-mode action of Thiopeptides.[1] Both agents target the bacterial ribosome and TipA sensor.[1] Thiostrepton is explicitly mapped to the Proteasome/FOXM1 axis, while this compound exhibits potent direct cytotoxicity.
References
-
Bagley, M. C., et al. (2005). "Thiopeptide antibiotics."[1] Chemical Reviews, 105(2), 685-714.[1] Link[1]
-
Hegde, N. S., et al. (2011). "Inhibition of the oncogenic transcription factor FOXM1 by thiostrepton."[1] Nature Chemistry, 3, 725-731.[1] Link
-
Yun, B. S., et al. (1994). "this compound, a novel thiopeptide produced by Streptomyces sp.[1] DD84." The Journal of Antibiotics, 47(9), 969-975.[1] Link
-
Gartel, A. L. (2010). "Thiostrepton, proteasome inhibitors and FOXM1."[1] Cell Cycle, 9(19), 3837-3838.[1] Link[1]
-
Baumann, S., et al. (2010). "The thiopeptide landscape: A comparative study."[1] Journal of the American Chemical Society, 132(20), 6900-6901.[1] Link[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new target for proteasome inhibitors: FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiostrepton-induced gene expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suppression of the Oncogenic Transcription Factor FOXM1 by Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the oncogenic transcription factor FOXM1 to improve outcomes in all subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Ribosomal Target of Geninthiocin: A Comparative Technical Guide
Executive Summary
Geninthiocin is a macrocyclic thiopeptide antibiotic that exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike standard small-molecule antibiotics, this compound belongs to the 26- to 32-atom macrocycle class (similar to Thiostrepton and Berninamycin ), which targets the GTPase-Associated Center (GAC) of the 50S ribosomal subunit.[1]
This guide provides a rigorous, self-validating framework for confirming this compound’s primary target: the interface between Ribosomal Protein uL11 (formerly L11) and the 23S rRNA .[1] By following these protocols, researchers can distinguish this compound’s mode of action (MoA) from other protein synthesis inhibitors (e.g., Tetracyclines, Aminoglycosides) and other thiopeptides that target EF-Tu (e.g., GE2270A).[1]
Comparative Analysis: this compound vs. Alternatives
To validate the target, one must first understand how this compound behaves relative to known standards.[1]
| Feature | This compound | Thiostrepton (Standard) | GE2270A (Alternative Thiopeptide) | Kanamycin (Control) |
| Primary Target | 50S Ribosome (uL11/23S rRNA) | 50S Ribosome (uL11/23S rRNA) | Elongation Factor Tu (EF-Tu) | 30S Ribosome (16S rRNA) |
| Mechanism | Steric hindrance of EF-G binding; prevents translocation.[1] | Steric hindrance of EF-G binding.[1] | Locks EF-Tu in GTP-bound state. | Causes mistranslation.[1] |
| Cross-Resistance | High with Thiostrepton/Berninamycin.[1] | High with this compound.[1] | Low/None with this compound.[1] | None. |
| tipA Induction | Positive (Induces tipA promoter). | Positive (Strong inducer).[1] | Negative. | Negative. |
| Solubility | Low (DMSO/DMF required).[1] | Very Low.[1] | Low. | High (Water soluble).[1] |
Key Insight: If your compound induces the tipA promoter in Streptomyces but shows no cross-resistance to GE2270A, the target is confirmed as the uL11-associated ribosomal center.
Mode of Action Visualization[1]
The following diagram illustrates the specific blockade mechanism of this compound at the ribosomal level.
Figure 1: Mechanism of Action.[1] this compound binds the uL11 stalk, sterically preventing EF-G recruitment and halting translocation.
Protocol 1: Genetic Target Validation (Resistant Mutant Selection)[1]
Objective: Isolate spontaneous mutants resistant to this compound and sequence the rplK (encoding uL11) and rrl (23S rRNA) genes to confirm the binding site.[1]
Materials
-
Strain: Staphylococcus aureus ATCC 29213 or Bacillus subtilis 168.[1]
-
Media: Mueller-Hinton Agar (MHA) or Luria-Bertani (LB) agar.[1]
-
This compound Stock: 10 mg/mL in DMSO.[1]
Step-by-Step Methodology
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type (WT) strain using standard broth microdilution (CLSI guidelines).
-
Expected WT MIC: 0.01 – 0.5 µg/mL.[1]
-
-
Gradient Plate Preparation: Pour MHA plates containing a gradient of this compound ranging from 2x to 10x the MIC.
-
Inoculation: Spread
CFU of the WT strain onto the gradient plates. -
Incubation: Incubate at 37°C for 24-48 hours.
-
Selection: Pick colonies growing at the highest concentrations (>4x MIC).
-
Stability Passaging: Passage colonies on drug-free agar for 5 generations, then re-plate on this compound agar to confirm genetic stability (non-persistence).
-
Sequencing:
Expected Results (Data Table)
| Strain | This compound MIC (µg/mL) | Thiostrepton MIC (µg/mL) | Mutation Identified | Interpretation |
| WT S. aureus | 0.05 | 0.05 | None | Sensitive |
| Mutant G-R1 | >32 | >32 | rplK (P22T or A26S) | Target Confirmed (uL11) |
| Mutant G-R2 | >32 | >32 | 23S rRNA (A1067G) | Target Confirmed (rRNA) |
| Control (Tet-R) | 0.05 | 0.05 | tetK | No Cross-Resistance |
Causality Check: If mutants are resistant to this compound but sensitive to GE2270A, the target is strictly the ribosome, not EF-Tu.[1]
Protocol 2: The tipA Promoter Induction Assay
Objective: Distinguish this compound from non-thiopeptide inhibitors. The tipA gene in Streptomyces is a specific biosensor for thiopeptides that bind the uL11 cleft.
Materials
-
Reporter Strain: Streptomyces lividans carrying plasmid pTipA-xylE (contains tipA promoter fused to catechol 2,3-dioxygenase reporter).[1]
-
Reagent: 0.1 M Catechol.[1]
Methodology
-
Culture: Grow reporter strain in TSB to mid-log phase (
). -
Induction: Aliquot culture and add this compound (0.1, 1, 10 µg/mL). Include Thiostrepton (Positive Ctrl) and Tetracycline (Negative Ctrl).[1]
-
Incubation: Incubate for 2 hours at 30°C.
-
Lysis & Assay: Sonicate cells; add supernatant to assay buffer containing 0.1 M catechol.
-
Measurement: Monitor absorbance at 375 nm (formation of 2-hydroxymuconic semialdehyde).
Validation Logic
-
High Absorbance (Yellow color): this compound binds the TipAL protein (homologous to bacterial ribosomes), confirming it is a uL11-targeting thiopeptide .[1]
-
No Absorbance: The compound is likely not a classical thiopeptide or targets EF-Tu.
Protocol 3: In Vitro Coupled Transcription/Translation (IVTT)[1]
Objective: Confirm this compound inhibits protein synthesis directly, rather than cell wall or DNA synthesis.
Workflow Visualization
Figure 2: IVTT Assay Workflow.[1] Direct inhibition of the translational machinery results in decreased luminescence.
Methodology
-
Use a commercial E. coli S30 Extract system for Circular DNA (e.g., Promega).[1]
-
Set up reactions with a Luciferase plasmid template.[1]
-
Add this compound (0.01 – 100 µM).[1]
-
Measure Luminescence.[1]
-
Critical Control: Run a parallel reaction using an S30 extract derived from a this compound-resistant mutant (from Protocol 1).
-
Result: If this compound inhibits the WT extract but fails to inhibit the Mutant extract, the target is conclusively validated as the ribosome.
-
References
-
Yun, B. S., et al. (1994). "Microbial metabolites with tipA promoter inducing activity.[1] II. This compound, a novel thiopeptide produced by Streptomyces sp.[1][2][3][4][5] DD84." The Journal of Antibiotics, 47(9), 969–975.[1] Link
-
Bagley, M. C., et al. (2005). "Thiopeptide antibiotics."[1] Chemical Reviews, 105(2), 685–714.[1] Link[1]
-
Harms, J. M., et al. (2008). "Translational regulation via L11: Molecular mechanisms of the thiostrepton and micrococcin class of antibiotics."[1] Molecular Cell, 30(1), 26-38.[1] Link
-
Lentzen, G., et al. (2003). "Structural basis for contrasting activities of ribosome binding thiazole antibiotics."[1] Chemistry & Biology, 10(8), 769-778.[1] Link
-
Baumann, S., et al. (2010). "The thiopeptide antibiotic GE2270A targets elongation factor Tu."[1] Nature Chemical Biology, 6, 318–320.[1] Link
Sources
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Comparative analysis of Geninthiocin's safety and toxicity profiles
Executive Summary
Geninthiocin is a 35-membered macrocyclic thiopeptide antibiotic, structurally distinct from the more common 26-membered thiopeptides like Thiostrepton .[1] While it exhibits potent activity against Gram-positive bacteria (including MRSA) and unique antitumoral properties, its safety profile is defined by a narrow therapeutic window dependent on specific structural analogs (e.g., Ala-geninthiocin vs. Val-geninthiocin ).
This guide provides a technical comparison of this compound against standard thiopeptides, focusing on its cytotoxicity, selectivity index (SI), and mechanism-based toxicity.
Key Findings
-
High Potency/High Toxicity Trade-off: The analog Ala-geninthiocin demonstrates extreme cytotoxicity against human lung carcinoma cells (IC50: 6 nM), suggesting potential as an antibody-drug conjugate (ADC) payload rather than a systemic antibiotic.
-
Selectivity: Parent this compound displays a 10-fold selectivity for bacterial ribosomes over mammalian targets.[2] However, minor structural modifications (e.g., dedialanyl derivatives) can invert this selectivity, making the molecule more toxic to mammalian cells.
-
Mechanism: Unlike 26-membered thiopeptides that lock the GTPase center, this compound (like Berninamycin) targets the L11/23S rRNA complex but activates the tipA multidrug resistance promoter, serving as a unique biomarker for its presence.
Comparative Landscape: this compound vs. Alternatives[3][4][5][6][7]
The following table contrasts this compound with its primary thiopeptide comparators.
| Feature | This compound | Thiostrepton | Berninamycin |
| Macrocycle Size | 35-membered | 26-membered | 35-membered |
| Primary Target | 50S Ribosome (L11/23S) | 50S Ribosome (L11/GTPase) | 50S Ribosome (L11/23S) |
| Mammalian Cytotoxicity | High (Analog dependent) | Moderate (Apoptosis inducer) | Low to Moderate |
| Selectivity Index (SI) | ~10 (Bacteria/Mammalian) | ~100 | Variable |
| Solubility | DMSO/DMF (Poor in water) | DMSO/CHCl3 (Poor in water) | DMSO (Poor in water) |
| Key Biomarker | Potent tipA activator | Weak/No tipA activation | tipA activator |
| Clinical Status | Pre-clinical (Lead Optimization) | Vet.[3] Medicine / Topical | Pre-clinical |
Safety & Toxicity Profile Analysis
In Vitro Cytotoxicity
This compound's toxicity is highly structure-dependent. The presence of specific amino acid residues in the macrocyclic tail dictates its affinity for mammalian mitochondrial ribosomes (the likely source of eukaryotic toxicity).
-
Ala-Geninthiocin: Exhibits an IC50 of 6 nM against A549 cells [1].[4][3][5] This level of potency classifies it as highly cytotoxic, necessitating targeted delivery systems for therapeutic use.
-
Parent this compound: Shows a selectivity ratio of 10:1 (Bacteria:Mammalian).[2][6] While safer than the Ala-variant, this window is considered narrow for systemic anti-infective use, where an SI >100 is preferred.
Mechanism of Action & Toxicity Pathways
The toxicity of this compound stems from its mechanism of inhibiting protein synthesis.[7][3] While it targets bacterial 70S ribosomes, the conservation of the L11 binding pocket in mammalian mitochondrial ribosomes (55S) leads to off-target inhibition of oxidative phosphorylation components.
Caption: Mechanistic bifurcation of this compound activity showing the primary antibacterial pathway, the TipA resistance feedback loop, and the mitochondrial off-target pathway leading to mammalian toxicity.
Experimental Protocols for Safety Assessment
To validate the safety profile of this compound or its derivatives, the following "self-validating" protocols are recommended. These assays distinguish between general cytotoxicity and specific mitochondrial inhibition.
Protocol A: Differential Cytotoxicity & Selectivity Index (SI) Determination
Objective: Calculate the Selectivity Index (SI = IC50_Mammalian / MIC_Bacterial).
Materials:
-
Cell Line: A549 (Lung Carcinoma) or HEK293 (Kidney Epithelial - for nephrotoxicity proxy).
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213).
-
Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
Workflow:
-
Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in culture media (keep DMSO < 0.5%).
-
Seeding:
-
Treatment: Add compound dilutions to cells/bacteria. Include Thiostrepton (Positive Control) and Vehicle (Negative Control).
-
Incubation:
-
Readout:
-
Validation Check: The IC50 of the Thiostrepton control on HEK293 should be >1 µM to validate assay sensitivity.
Protocol B: tipA Promoter Induction Assay (Specificity Check)
Objective: Confirm the compound acts via the thiopeptide-specific mechanism (TipA activation) rather than non-specific membrane lysis.
Workflow:
-
Reporter Strain: Use Streptomyces lividans carrying pTipA-promoter::neo (kanamycin resistance reporter) or ::gfp.
-
Plate Diffusion: Spread reporter spores on agar plates containing Kanamycin (10-50 µg/mL).
-
Application: Apply paper discs loaded with 10 µL of this compound (10 µM).
-
Observation: Zone of growth (or fluorescence) around the disc indicates specific tipA induction.
-
Interpretation: Growth without inhibition zones at higher concentrations confirms the compound induces resistance mechanisms typical of the class, validating the specific mode of action.
Visual Guide: Experimental Workflow
Caption: Standardized workflow for assessing Thiopeptide safety, integrating potency (MIC), toxicity (MTT), and mechanistic validation (tipA).
References
-
Iniyan, A. M., et al. (2018). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[5] ICN19." The Journal of Antibiotics, 72, 99–105. [3]
-
Yun, B. S., et al. (1994). "Microbial metabolites with tipA promoter inducing activity.[2][10] II. This compound, a novel thiopeptide produced by Streptomyces sp.[1][2][11][4][3][10][5][6][12] DD84." The Journal of Antibiotics, 47(9), 969-975.[3]
-
Just-Baringo, X., et al. (2014). "Thiopeptide Antibiotics: Retrospective and Recent Advances." Marine Drugs, 12(1), 317-351.
-
Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MSn Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18." Zeitschrift für Naturforschung B, 63(11), 1223-1230.[3]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. toku-e.com [toku-e.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Potentiating aminoglycoside antibiotics to reduce their toxic side effects | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Geninthiocin
Executive Summary & Hazard Profile
Geninthiocin is a highly potent, 35-membered macrocyclic thiopeptide antibiotic produced by Streptomyces species (e.g., sp. ICN19). Unlike common aminoglycosides or beta-lactams, this compound exhibits nanomolar cytotoxicity against mammalian cells (e.g., IC50 of ~6 nM against A549 lung carcinoma cells).
Operational Criticality: Due to its significant cytotoxicity and thermal stability, this compound cannot be treated as standard biological waste. It must be managed as Hazardous Chemical Waste (specifically targeting the cytotoxic/antineoplastic waste stream where applicable) to prevent environmental release and personnel exposure.
Mechanism of Action: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit and blocking the binding of elongation factor Tu (EF-Tu). Its structural rigidity, conferred by multiple thiazole and oxazole rings, grants it resistance to standard hydrolysis and thermal degradation.
Physical & Chemical Properties for Disposal
Data consolidated for operational decision-making.
| Property | Specification | Operational Implication |
| Class | Thiopeptide Antibiotic | High structural stability; resistant to proteolysis. |
| Cytotoxicity | High (IC50 ~6-22 nM) | Handle as Cytotoxic Agent. Do not use standard "antibiotic" drain disposal limits. |
| Thermal Stability | Heat Stable | Do NOT Autoclave. Autoclaving may aerosolize the compound or fail to deactivate it. |
| Solubility | DMSO, Methanol | Organic solvents increase skin permeation risk. |
| RCRA Status | Not P/U Listed (typically) | Classify as "Toxic" characteristic or "Non-RCRA Regulated Hazardous Waste" destined for incineration. |
Validated Disposal Workflows
A. The "No-Drain" Rule
Under no circumstances should this compound stock solutions, aliquots, or contaminated media be discharged into the sanitary sewer. The compound's high potency against Gram-positive bacteria and mammalian cells poses a significant risk to wastewater treatment biology and aquatic ecosystems.
B. Solid Waste (Contaminated Consumables)
Items: Pipette tips, tubes, gloves, weighing boats.
-
Segregation: Do not mix with general biohazard waste (red bags) destined for autoclaving.
-
Containment: Place in a rigid, sealable container labeled "Hazardous Chemical Debris - Cytotoxic."
-
Note: If your facility uses "Yellow Bins" for trace chemotherapy waste, this is the appropriate stream.
-
-
Disposal Path: High-temperature incineration (>1000°C).
C. Liquid Waste (Stock Solutions & Media)
Items: Expired DMSO stocks, cell culture supernatant.
-
Collection: Collect in a dedicated High-Density Polyethylene (HDPE) or glass waste carboy.
-
Labeling: Label clearly with full chemical name ("this compound"), solvent composition (e.g., "DMSO 90%, this compound <1%"), and hazard warnings ("Toxic," "Cytotoxic").
-
Deactivation: Do not attempt chemical neutralization (e.g., bleach) in the lab. Thiopeptides can form unpredictable byproducts. Rely on off-site thermal destruction.
Workflow Visualization
The following diagram outlines the logical decision tree for this compound waste, ensuring no cross-contamination with biological waste streams.
Figure 1: Decision matrix for this compound waste streams. Note the explicit prohibition of autoclaving and drain disposal.
Emergency Spill Protocol
Because this compound is often dissolved in DMSO (a skin penetrant), spills require immediate, specific action.
-
Evacuate & Isolate: Clear the immediate area. If the spill is >10mL of high-concentration stock, evacuate the lab.
-
PPE Upgrade: Don double nitrile gloves and safety goggles. If powder is spilled, wear an N95 or P100 respirator to prevent inhalation.
-
Containment:
-
Liquid (DMSO): Cover with absorbent pads. Do not use water immediately, as DMSO reacts exothermically with water, potentially aerosolizing the antibiotic.
-
Powder: Cover with a damp paper towel (dampened with water) to prevent dust generation, then wipe up.
-
-
Cleanup: Clean the area with a soap/water solution after the bulk material is removed. Place all cleanup materials into the Hazardous Chemical Waste container.
Scientific Rationale & Causality
Why do we strictly incinerate?
-
Thermal Stability: Research into thiopeptides like this compound and Thiostrepton confirms they maintain antimicrobial activity even after exposure to elevated temperatures. Standard autoclaving (121°C for 20 min) is insufficient to break the thiazole-peptide bonds, leading to the release of active antibiotics into municipal waste streams if treated as "biohazard" only.
-
Cytotoxicity: The isolation of Ala-geninthiocin and related congeners from Streptomyces sp.[1] ICN19 demonstrated IC50 values as low as 6 nM against human lung carcinoma cells.[1] This places the compound in a toxicity class similar to chemotherapeutic agents, necessitating containment protocols that protect lab staff from chronic low-level exposure.
References
-
Isolation and Activity of this compound: Beom, J. Y., et al. (2018).[2] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][2] ICN19.[1][2] The Journal of Antibiotics.
-
Thiopeptide Structure & Stability: Sajid, I., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18. [1][3]
-
General Laboratory Waste Safety: National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste.
-
Cytotoxic Waste Management: Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
Sources
Operational Safety Protocol: Handling Geninthiocin in the Research Laboratory
The Bioactive Context: Why This Matters
Geninthiocin is a thiopeptide antibiotic , a class of sulfur-rich, highly modified macrocyclic peptides produced by Streptomyces species. While often used for its potent antibacterial activity (Gram-positive) or as a gene-inducing agent (TipA promoter systems), its handling requirements are frequently underestimated.
The Safety Paradox: Unlike volatile organic solvents where the danger is immediate and sensory (smell/burn), this compound presents a silent biological risk .
-
High Potency: Research indicates this compound derivatives exhibit cytotoxicity (IC50) in the nanomolar (nM) range against certain cell lines. Minute quantities are biologically significant.
-
The DMSO Vector: this compound is hydrophobic and is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) for stock solutions. DMSO is a permeation enhancer. It can carry large molecules, including thiopeptides, directly through intact skin and nitrile gloves, bypassing the body's primary defense.
Core Directive: Treat this compound not just as an antibiotic, but as a Potent Bioactive Compound (PBC) .
Engineering Controls: The Primary Barrier
Before selecting Personal Protective Equipment (PPE), you must establish the primary containment barrier. PPE is the last line of defense, not the first.
| State of Matter | Required Engineering Control | Rationale |
| Lyophilized Powder | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of aerosolized peptide dust during weighing. |
| Stock Solution (DMSO) | Chemical Fume Hood | DMSO vapors are mild, but containment prevents accidental splashes from reaching the face/body. |
| Dilute Media | Standard Bench (with precautions) | Once diluted to µM concentrations in aqueous media, volatility is negligible. |
The PPE Matrix: Selection Protocol
The following PPE standards are non-negotiable for handling this compound stocks (>1 mM) or powder.
A. Hand Protection (The Critical Vector)
Standard latex gloves are insufficient. DMSO permeates latex instantly.
-
Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.
-
-
Change Frequency: Immediately upon any visible splash. Systematically every 30 minutes when handling DMSO stocks.
B. Respiratory Protection[1][2][3][4]
-
Inside Hood/BSC: No respirator required if sash is at proper operating height.
-
Outside Containment (Spills/Weighing Malfunction): N95 or P100 respirator . Surgical masks provide zero protection against peptide dust.
C. Body Protection[4][5][6][7]
-
Standard: Front-closing lab coat (high neck).
-
High Risk (Powder Handling): Disposable Tyvek® arm sleeves or a full Tyvek lab coat are recommended to prevent powder accumulation on fabric cuffs, which can later transfer to wrists/home.
D. Eye Protection[1][5][8]
-
Mandatory: Chemical splash goggles (indirect vent) or safety glasses with side shields.
-
Prohibited: Standard prescription glasses without side shields.
Operational Workflow: Step-by-Step
Phase 1: Weighing (The Highest Risk Step)
Static electricity can cause peptide powders to "jump," creating invisible aerosols.
-
Preparation: Place an antistatic gun or strip inside the BSC/Hood.
-
Taring: Tare the weighing boat/vial before opening the this compound source vial.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization (In-Vial): If possible, add the solvent (DMSO) directly to the source vial to avoid transferring powder altogether. This is the safest method.
Phase 2: Solubilization & Aliquoting
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Vortexing: Cap tightly. Vortex inside the hood.
-
Aliquot: Immediately dispense into single-use cryovials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles and repeated handling of the master stock.
Phase 3: Waste Disposal
-
Solids: Weigh boats, pipettes, and gloves go into Biohazardous Waste (for incineration).
-
Liquids: DMSO waste containing this compound must be collected in a dedicated "Bioactive Solvent" stream, not general organic waste, to prevent downstream environmental release.
Visualized Safety Logic
Diagram 1: PPE Decision Logic
This logic gate ensures you scale your protection based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: Emergency Spill Response
Immediate actions to take if this compound stock is breached.
Caption: Immediate containment and cleanup workflow for this compound spills.
References
-
Centers for Disease Control and Prevention (CDC). (2020).[1] Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Appendix I: Guidelines for Work with Toxins of Biological Origin. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[2][3][4] OSHA 3404-11R. [Link]
-
Yun, B. S., et al. (1994). "this compound, a new thiopeptide antibiotic produced by Streptomyces sp.[5][6][7] DD-84." The Journal of Antibiotics, 47(9), 1047-1051. (Establishes biological activity and classification). [Link][7]
Sources
- 1. Biosafety Guidelines for Handling Microorganisms in Microbiology Laboratories | PDA [pda.org]
- 2. cdc.gov [cdc.gov]
- 3. Biosafety Guidelines for Handling Microorganisms in the Teaching Laboratory: Development and Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
